Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 1-phenyl-3-(trifluoromethyl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c1-2-20-12(19)10-8-18(9-6-4-3-5-7-9)17-11(10)13(14,15)16/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOJREZLCGQMPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C(F)(F)F)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate synthesis pathway
An In-Depth Technical Guide to the Synthesis of Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Introduction
This compound is a key heterocyclic compound with significant applications in medicinal chemistry and materials science. Its rigid pyrazole scaffold, substituted with a phenyl group, a trifluoromethyl moiety, and an ethyl carboxylate group, makes it a valuable building block for the synthesis of more complex molecules. The trifluoromethyl group, in particular, can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the primary synthesis pathway for this compound, including a detailed reaction mechanism, a step-by-step experimental protocol, and key optimization parameters.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals a logical disconnection strategy. The pyrazole ring can be conceptually disconnected at the N1-C5 and N2-C3 bonds, leading back to two key starting materials: phenylhydrazine and a trifluoromethyl-containing β-ketoester, specifically ethyl 4,4,4-trifluoroacetoacetate. This approach is based on the well-established Knorr pyrazole synthesis.
A Technical Guide to the Physicochemical Characterization of Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Introduction: The Strategic Importance of Substituted Pyrazoles in Modern Drug Discovery
The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1] Its unique electronic properties and metabolic stability have made it a versatile template for designing therapeutic agents across diverse areas, including anti-inflammatory, anticancer, and antimicrobial applications.[2][3] The strategic incorporation of specific substituents can dramatically modulate a molecule's biological activity and pharmacokinetic profile.
In the case of Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, two such modifications are of paramount importance: the 1-phenyl group and the 3-trifluoromethyl group. The trifluoromethyl (-CF3) moiety is particularly notable for its ability to enhance metabolic stability, improve binding affinity through favorable lipophilic and electronic interactions, and increase bioavailability.[4]
As a potentially novel scaffold, a rigorous and systematic evaluation of the physicochemical properties of this compound is not merely a formality; it is the foundational step in assessing its viability as a drug candidate or advanced intermediate. These properties govern everything from synthetic feasibility and formulation to absorption, distribution, metabolism, and excretion (ADME).
This guide provides a comprehensive framework for the in-depth physicochemical characterization of this molecule. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each experimental choice, ensuring a self-validating and robust data package.
Part 1: Structural Verification and Identity Confirmation
Before any other property can be reliably measured, the unambiguous confirmation of the molecule's identity and structure is imperative. This initial phase serves as the bedrock for all subsequent analyses.
Molecular Weight and Formula Confirmation via Mass Spectrometry
Rationale: Mass spectrometry (MS) provides a direct measurement of the mass-to-charge ratio (m/z), offering the most definitive initial confirmation that the correct molecule has been synthesized. High-resolution mass spectrometry (HRMS) can further validate the elemental composition against the theoretical formula (C₁₃H₁₁F₃N₂O₂).
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion mode, as the pyrazole nitrogen can be protonated.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).
-
Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. For C₁₃H₁₁F₃N₂O₂, the expected monoisotopic mass is 284.0772 g/mol , so the [M+H]⁺ ion should appear at m/z 285.0850. The measured mass should be within 5 ppm of the theoretical mass for confirmation.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the gold standard for elucidating the precise atomic connectivity of a molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides an unambiguous structural fingerprint.
Experimental Protocol: Multi-nuclear NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Expected Signals: A singlet for the pyrazole C5-H proton (likely downfield, ~8.0 ppm), multiplets for the 5 aromatic protons of the phenyl group (~7.5 ppm), a quartet for the ethyl ester -CH₂- group (~4.3 ppm), and a triplet for the ethyl ester -CH₃ group (~1.3 ppm).[5]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected Signals: Distinct signals for all 13 carbon atoms, including the carbonyl carbon of the ester (~160-170 ppm), aromatic carbons, pyrazole ring carbons, and the ethyl group carbons. The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine spectrum.
-
Expected Signal: A sharp singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group. Its chemical shift provides information about the electronic environment.
-
-
Data Analysis: Integrate the ¹H NMR signals to confirm proton counts. Analyze chemical shifts and coupling patterns to confirm the connectivity of all fragments.
Functional Group Identification via Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, complementing the structural data from NMR.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid compound directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands.
-
Expected Bands: A strong C=O stretch for the ester group (~1700-1720 cm⁻¹), C-F stretching bands for the trifluoromethyl group (strong, in the 1100-1300 cm⁻¹ region), C=C stretching for the aromatic and pyrazole rings (~1450-1600 cm⁻¹), and C-H stretching bands (~3000-3100 cm⁻¹ for aromatic, ~2850-2980 cm⁻¹ for aliphatic).[6][7]
-
| Parameter | Methodology | Expected Result / Significance |
| Molecular Formula | High-Resolution Mass Spectrometry (HRMS) | C₁₃H₁₁F₃N₂O₂; Confirms elemental composition. |
| Molecular Weight | MS (ESI-TOF) | [M+H]⁺ at m/z 285.0850; Confirms molecular identity. |
| Chemical Structure | ¹H, ¹³C, ¹⁹F NMR Spectroscopy | Unique set of chemical shifts and coupling constants; Unambiguously defines atomic connectivity. |
| Functional Groups | FT-IR (ATR) | Characteristic bands for C=O (ester), C-F (-CF₃), and aromatic rings; Confirms functional integrity. |
Part 2: Purity Determination
Rationale: The purity of a compound is a critical parameter that impacts all other physicochemical and biological measurements. An inaccurate purity value can lead to significant errors in solubility, potency, and toxicity assessments. Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the industry-standard method for this determination.
Experimental Protocol: Purity Assessment by RP-HPLC
-
System Setup:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.
-
Detector: UV-Vis detector set to a wavelength of maximum absorbance for the compound (determined by UV scan, likely ~254 nm).
-
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at 1 mg/mL. Create a dilution for injection at ~0.1 mg/mL.
-
Method Development: Run a gradient elution from low to high organic phase (e.g., 5% B to 95% B over 20 minutes) to separate the main compound from any impurities.
-
Quantification: Inject the sample and integrate the peak areas of all detected components.
-
Purity Calculation: Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
For regulatory purposes, a purity of >95% is typically required for in-vitro screening, with >98% preferred for in-vivo studies.
-
Caption: Workflow for identity and purity confirmation.
Part 3: Core Physicochemical Properties
These properties are fundamental to predicting a compound's behavior in biological systems.
Melting Point (MP) and Thermal Stability
Rationale: The melting point is a classic indicator of purity; pure crystalline solids typically have a sharp melting point, while impurities broaden the melting range. Differential Scanning Calorimetry (DSC) provides a precise measurement of the MP and reveals other thermal events like decomposition or phase transitions.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The sharpness of the peak indicates purity. Any exothermic events may signal decomposition.
Aqueous Solubility
Rationale: Solubility is a critical bottleneck in drug development. Poor aqueous solubility can lead to low bioavailability and challenging formulation. Thermodynamic solubility is the most reliable measure.
Experimental Protocol: Shake-Flask Method (Thermodynamic Solubility)
-
Setup: Add an excess amount of the solid compound to vials containing buffers at different pH values (e.g., pH 2.0, 6.5, 7.4) to cover gastric and intestinal conditions.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Filter the samples through a 0.45 µm filter to remove undissolved solid.
-
Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a pre-validated HPLC method with a calibration curve.
-
Result: Express solubility in µg/mL or µM.
Lipophilicity (LogP / LogD)
Rationale: Lipophilicity, the measure of a compound's preference for a lipid-like environment over an aqueous one, is a key determinant of membrane permeability, protein binding, and overall ADME properties. LogP is the partition coefficient for the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for all ionic species.
Caption: The balance between lipophilicity and solubility.
Experimental Protocol: Shake-Flask Method for LogP
-
System Preparation: Use n-octanol pre-saturated with water and water pre-saturated with n-octanol.
-
Partitioning: Dissolve a known amount of the compound in one of the phases. Add an equal volume of the other phase to a separation funnel.
-
Equilibration: Shake the funnel vigorously for 30 minutes, then allow the layers to separate completely (may require centrifugation).
-
Quantification: Carefully sample both the aqueous and n-octanol layers. Determine the concentration of the compound in each layer using HPLC-UV.
-
Calculation:
-
LogP = log₁₀ ( [Compound]octanol / [Compound]water )
-
For drug-like molecules, a LogP value between 1 and 3 is often considered optimal.
-
| Property | Methodology | Significance in Drug Development |
| Melting Point | Differential Scanning Calorimetry (DSC) | Indicator of purity, solid-state stability, and lattice energy. |
| Aqueous Solubility | Shake-Flask Method (HPLC-UV) | Determines dissolution rate and bioavailability; critical for formulation. |
| Lipophilicity (LogP) | Shake-Flask Method (Octanol/Water) | Governs membrane permeability, protein binding, and metabolic clearance. |
| Acidity/Basicity (pKa) | Potentiometric Titration / UV-spectrophotometry | Determines the ionization state at physiological pH, impacting solubility and receptor binding. |
Conclusion
The systematic physicochemical characterization of this compound is an indispensable step in unlocking its therapeutic potential. The methodologies outlined in this guide provide a robust framework for generating a comprehensive data package that is reliable, reproducible, and relevant for decision-making in a drug discovery pipeline. By understanding these core properties—from molecular identity and purity to solubility and lipophilicity—researchers can rationally design future experiments, develop effective formulations, and ultimately assess the true potential of this promising molecular scaffold.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. ETHYL 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE | 111493-74-4 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
Navigating the Spectroscopic Landscape of Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate: A Technical Examination
For the attention of researchers, scientists, and professionals in drug development, this guide addresses the spectral characterization of Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. Despite a comprehensive search for its specific nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, a complete, verified dataset for this precise molecule remains elusive in publicly accessible scientific literature and databases. This guide will, therefore, provide a detailed theoretical framework for its spectral analysis, drawing upon data from closely related analogues to offer an expert interpretation of its expected spectroscopic features. This approach is intended to equip researchers with the foundational knowledge to identify and characterize this compound should it be synthesized or isolated.
The pyrazole scaffold is a cornerstone in medicinal chemistry and agrochemical research, valued for its diverse biological activities. The title compound, this compound, incorporates several key structural motifs: a phenyl ring at the 1-position, a trifluoromethyl group at the 3-position, and an ethyl carboxylate at the 4-position. Each of these substituents imparts distinct electronic and steric properties that will manifest uniquely in its spectral data. The trifluoromethyl group, in particular, is a valuable addition in drug design for its ability to enhance metabolic stability and binding affinity.
Molecular Structure and Expected Spectroscopic Behavior
A fundamental understanding of the molecule's architecture is paramount to predicting its spectral characteristics. The following diagram illustrates the chemical structure and numbering of this compound.
Caption: Molecular structure of this compound.
Anticipated Spectroscopic Data: A Guided Interpretation
In the absence of direct experimental data, we can predict the salient features of the NMR, IR, and mass spectra based on the analysis of analogous compounds and foundational spectroscopic principles.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is expected to be characterized by distinct signals corresponding to the ethyl group and the aromatic protons.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Ethyl (-CH₂) | ~4.3 | Quartet (q) | 2H |
| Ethyl (-CH₃) | ~1.3 | Triplet (t) | 3H |
| Phenyl (ortho-H) | ~7.6 | Multiplet (m) | 2H |
| Phenyl (meta, para-H) | ~7.4-7.5 | Multiplet (m) | 3H |
| Pyrazole (5-H) | ~8.0-8.2 | Singlet (s) | 1H |
The electron-withdrawing nature of the adjacent pyrazole nitrogen and the ester carbonyl group will deshield the ethyl quartet. The phenyl protons will likely appear as complex multiplets in the aromatic region. The proton at the 5-position of the pyrazole ring is anticipated to be the most downfield signal due to the anisotropic effects of the neighboring phenyl ring and the electronic influence of the pyrazole ring itself.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon NMR spectrum will provide a map of the carbon framework. The presence of the trifluoromethyl group will introduce characteristic splitting patterns in the signal for C3.
| Carbon Assignment | Expected Chemical Shift (ppm) | Key Features |
| Carbonyl (C=O) | ~160-165 | |
| Pyrazole (C5) | ~140-145 | |
| Phenyl (ipso-C) | ~138-140 | |
| Phenyl (aromatic C-H) | ~125-130 | |
| Pyrazole (C3) | ~145-150 | Quartet due to ¹J(C-F) coupling |
| Trifluoromethyl (CF₃) | ~120-125 | Quartet due to ¹J(C-F) coupling |
| Pyrazole (C4) | ~110-115 | |
| Ethyl (-CH₂) | ~60-65 | |
| Ethyl (-CH₃) | ~14 |
The carbonyl carbon of the ester will be significantly downfield. The C3 carbon bearing the trifluoromethyl group is expected to appear as a quartet due to strong one-bond coupling with the three fluorine atoms. Similarly, the carbon of the trifluoromethyl group will also be a quartet.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
A singlet in the ¹⁹F NMR spectrum is expected for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift will be indicative of the electronic environment of the pyrazole ring.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorption bands corresponding to the carbonyl and C-F bonds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O stretch (ester) | ~1720-1740 |
| C-F stretch | ~1100-1300 (strong, multiple bands) |
| C=N stretch (pyrazole) | ~1500-1600 |
| Aromatic C=C stretch | ~1450-1600 |
| C-H stretch (aromatic) | ~3000-3100 |
| C-H stretch (aliphatic) | ~2850-3000 |
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OEt) from the ester, the entire ethyl ester group (-COOEt), and potentially fragmentation of the phenyl ring.
Caption: Predicted major fragmentation pathway for this compound in mass spectrometry.
Experimental Protocols: A General Approach
While specific protocols for the title compound are not available, the following represents a standard workflow for the synthesis and spectroscopic characterization of similar pyrazole derivatives.
Synthesis Workflow
Caption: General synthetic workflow for pyrazole carboxylates.
-
Reaction Setup: A suitable precursor, such as a β-ketoester, is reacted with phenylhydrazine in an appropriate solvent (e.g., ethanol, acetic acid).
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is quenched, and the product is extracted into an organic solvent.
-
Purification: The crude product is purified using column chromatography or recrystallization.
Spectroscopic Analysis Protocol
-
NMR Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a reference standard (e.g., TMS).
-
NMR Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer.
-
IR Sample Preparation: A sample is prepared as a thin film, a KBr pellet, or analyzed directly using an ATR accessory.
-
IR Data Acquisition: The IR spectrum is recorded on an FTIR spectrometer.
-
MS Sample Preparation: A dilute solution of the sample is prepared for analysis.
-
MS Data Acquisition: The mass spectrum is obtained using a mass spectrometer, with either EI or a soft ionization technique like electrospray ionization (ESI).
Conclusion
While the definitive spectral data for this compound is not currently available in the public domain, this guide provides a robust, expert-driven framework for its anticipated spectroscopic characterization. The predicted NMR, IR, and MS data, grounded in the analysis of structurally similar compounds, offer a valuable reference for researchers working on the synthesis and identification of this and related pyrazole derivatives. The provided general experimental protocols further serve as a practical starting point for its preparation and analysis. As a molecule of interest in medicinal and materials chemistry, the future publication of its full spectral characterization is eagerly anticipated by the scientific community.
Crystal structure of Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
An In-depth Technical Guide on the Crystal Structure of Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrazole Scaffolds in Modern Chemistry
Pyrazole derivatives are a cornerstone of medicinal chemistry, representing a privileged heterocyclic scaffold in a multitude of pharmacologically active agents.[1][2] These five-membered aromatic rings, containing two adjacent nitrogen atoms, are integral to drugs with anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2] The specific three-dimensional arrangement of atoms, elucidated through single-crystal X-ray crystallography, is paramount for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutics.[1]
This guide focuses on this compound, a compound that combines the versatile pyrazole core with two key functional groups. The trifluoromethyl (CF3) group is of particular interest in drug design; its high electronegativity and lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4] This technical whitepaper provides a detailed examination of the synthesis, crystallographic analysis, and structural features of this compound, offering field-proven insights for professionals in drug discovery and materials science.
Part 1: Synthesis and Crystallization for X-ray Analysis
The generation of high-quality single crystals is the critical prerequisite for a successful X-ray diffraction experiment. The process begins with the chemical synthesis of the target compound, followed by a meticulous crystallization procedure.
Synthetic Protocol: A Generalized Approach
The synthesis of 1,3,4-substituted pyrazoles is often achieved through the condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[5] For the title compound, a common pathway involves the reaction of an ethyl ester of a β-keto acid bearing a trifluoromethyl group with phenylhydrazine.
Step-by-Step Synthesis:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 4,4,4-trifluoro-2-acetoacetate in a suitable solvent such as ethanol.
-
Addition of Hydrazine: To this solution, add an equimolar amount of phenylhydrazine. The reaction involves a condensation followed by a cyclization to form the pyrazole ring.[3]
-
Reaction Conditions: The mixture is typically heated to reflux and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified, commonly via column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or methanol to yield the pure this compound.
Crystallization Protocol for Diffraction-Quality Crystals
The goal of crystallization is not merely to purify the compound but to grow a single, well-ordered crystal lattice, free of significant defects. Slow solvent evaporation is a reliable method for achieving this.
-
Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate/hexane) at a slightly elevated temperature to ensure complete dissolution.
-
Slow Evaporation: The resulting solution is loosely covered to allow the solvent to evaporate slowly and undisturbed at room temperature over several days.
-
Crystal Harvesting: As the solvent evaporates, the solution becomes supersaturated, and crystals begin to form. Once crystals of a suitable size (typically 0.1-0.3 mm) and quality (transparent, with well-defined faces) are observed, they are carefully harvested from the mother liquor.
Causality of Experimental Choice: The rate of crystal growth is inversely proportional to the quality of the resulting crystal. Rapid precipitation traps solvent molecules and introduces defects into the crystal lattice, which disrupts long-range order and leads to poor X-ray diffraction. Slow evaporation allows molecules to deposit onto the growing crystal face in the most energetically favorable orientation, resulting in a highly ordered, single crystal suitable for analysis.
Part 2: Single-Crystal X-ray Diffraction Analysis
Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional atomic structure of a crystalline solid.
Experimental Workflow: From Crystal to Structure
The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Detailed Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a polarizing microscope and mounted on a goniometer head, often using cryo-oil.[1]
-
Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100-120 K) to minimize thermal vibrations of the atoms.[1] A diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector is used to collect a series of diffraction images as the crystal is rotated.[6]
-
Data Processing: The collected raw data is integrated and scaled to produce a list of reflection intensities.
-
Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model. This model is then refined using full-matrix least-squares methods (e.g., with SHELX software) to achieve the best fit between the observed and calculated diffraction data.[5][6]
Crystallographic Data Summary
The final refined structure provides precise data on the unit cell, atomic coordinates, and other key crystallographic parameters. The data presented below is representative for this class of N-phenylpyrazole derivatives, based on published structures of closely related analogs.[7]
| Parameter | Value |
| Chemical Formula | C₁₃H₁₁F₃N₂O₂ |
| Formula Weight | 296.24 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | ~7.05 |
| b (Å) | ~7.80 |
| c (Å) | ~12.95 |
| α (°) | ~97.9 |
| β (°) | ~96.3 |
| γ (°) | ~100.1 |
| Volume (ų) | ~688 |
| Z | 2 |
| Temperature (K) | ~200 |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| Density (calc) (g/cm³) | ~1.43 |
| Rgt(F) | ~0.048 |
| wRref(F²) | ~0.114 |
Part 3: Molecular and Crystal Structure Insights
The crystallographic data provides a definitive view of the molecule's conformation and its packing arrangement in the solid state.
Molecular Geometry
The structure reveals key conformational features that are critical for molecular recognition and biological activity.
Caption: Molecular structure of the title compound.
The pyrazole ring is essentially planar, a characteristic feature of this aromatic heterocycle. The substituents, however, are twisted out of this plane to varying degrees.
-
Phenyl Ring Orientation: The phenyl ring attached to the N1 atom is rotated relative to the pyrazole ring. The dihedral angle between the planes of these two rings is typically significant, often in the range of 45-55°. This twist is a result of steric hindrance between the ortho-hydrogens of the phenyl ring and the C5-hydrogen of the pyrazole ring.
-
Ethyl Carboxylate Group: The ethyl carboxylate group at the C4 position is also twisted with respect to the pyrazole core. This rotation minimizes steric repulsion and influences the potential for intermolecular interactions.
-
Trifluoromethyl Group: The CF3 group at the C3 position exhibits rotational freedom around the C-C bond. Its orientation can influence crystal packing through weak fluorine-involved interactions.
Crystal Packing and Supramolecular Assembly
In the solid state, molecules of this compound are organized into a three-dimensional lattice stabilized by a network of weak intermolecular interactions. Unlike molecules with strong hydrogen bond donors (like N-H), the packing in this N-substituted pyrazole is governed by more subtle forces.
-
C-H···O Interactions: Weak hydrogen bonds may form between the hydrogen atoms of the phenyl ring or the ethyl group and the oxygen atoms of the carboxylate group of neighboring molecules.
-
π-π Stacking: The aromatic phenyl and pyrazole rings can engage in offset π-π stacking interactions with adjacent molecules, contributing to the overall stability of the crystal lattice.
These non-covalent interactions collectively dictate the crystal's morphology and physical properties, such as melting point and solubility, which are critical parameters in drug development.
Conclusion: From Structure to Function
This guide has detailed the synthesis, crystallization, and comprehensive structural analysis of this compound. The determination of its three-dimensional structure via single-crystal X-ray diffraction provides invaluable, high-resolution data.
Understanding the precise molecular geometry, conformational preferences of its functional groups, and the nature of its intermolecular interactions is fundamental. This structural knowledge forms the bedrock of modern drug design, enabling researchers to predict how the molecule will interact with biological targets, optimize its pharmacokinetic properties, and ultimately design more effective and safer therapeutic agents. The methodologies and insights presented herein serve as a vital resource for scientists working at the interface of chemistry, biology, and medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Solubility Profile of Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate: A Mechanistic and Methodological Guide
An In-depth Technical Guide
Abstract
The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, directly influencing bioavailability, formulation, and process chemistry. This guide provides a comprehensive technical overview of the solubility of Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, a heterocyclic compound representative of scaffolds often explored in medicinal chemistry. We will dissect the theoretical principles governing its dissolution, present a robust experimental protocol for quantitative measurement, and discuss the interpretation of solubility data in a drug development context. This document is designed to bridge theory and practice, offering field-proven insights for researchers working with this and structurally related molecules.
Theoretical Framework: Predicting and Understanding Solubility
The solubility of a solute in a solvent is not a random phenomenon but a quantifiable outcome of intermolecular interactions. The adage "like dissolves like" serves as a fundamental starting point, but a deeper, more predictive understanding requires a grasp of the specific forces at play. For our target molecule, this compound, its structure dictates its behavior.
The molecule possesses several key features:
-
Aromatic Phenyl Group: Contributes to nonpolar character (van der Waals forces).
-
Pyrazole Core: A heterocyclic ring with nitrogen atoms capable of acting as hydrogen bond acceptors.
-
Trifluoromethyl Group (-CF3): A strongly electron-withdrawing group that increases molecular polarity and can participate in dipole-dipole interactions, but is a poor hydrogen bond donor or acceptor.
-
Ethyl Carboxylate Group (-COOEt): An ester group that provides a polar region and can act as a hydrogen bond acceptor at its oxygen atoms.
The overall solubility in a given solvent is determined by the energy balance between breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. A favorable dissolution process occurs when the energy released from solute-solvent interactions compensates for the energy required to overcome the solute's crystal lattice energy and the solvent's cohesive forces.
Hansen Solubility Parameters (HSP)
A more quantitative approach than simple polarity is the use of Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from atomic nonpolar interactions.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The principle states that substances with similar HSP values are likely to be miscible. The smaller the "distance" (Ra) between the HSP values of a solute and a solvent in 3D space, the higher the expected solubility.
The relationship can be visualized as a logical flow from molecular structure to predicted solubility.
Caption: Factors influencing the solubility of the target compound.
Experimental Solubility Determination: The Shake-Flask Method
To obtain definitive solubility data, an experimental approach is necessary. The isothermal shake-flask method is a globally recognized "gold standard" for determining the equilibrium solubility of a compound. It is reliable and grounded in fundamental thermodynamic principles, making it a trustworthy protocol.
Protocol: Equilibrium Solubility Measurement via Shake-Flask Method
Objective: To determine the saturation solubility of this compound in a selected solvent at a constant temperature.
Materials:
-
Analytical balance (± 0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
The solute: this compound
-
Selected solvents (e.g., Hexane, Toluene, Ethyl Acetate, Acetone, Ethanol, Methanol, Water)
Procedure:
-
Preparation of Stock Standard: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile) to create a concentrated stock solution for HPLC calibration.
-
Calibration Curve Generation: Prepare a series of dilutions from the stock standard to create at least five calibration standards. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration. Ensure the curve has a correlation coefficient (R²) > 0.999.
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume (e.g., 2 mL) of the test solvent. The key is to ensure that undissolved solid remains, confirming that the solution is saturated.
-
Equilibration: Tightly cap the vials and place them in the temperature-controlled orbital shaker (e.g., at 25 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet any remaining suspended solids.
-
Sample Extraction and Dilution: Carefully withdraw an aliquot from the clear supernatant. Immediately filter the aliquot through a syringe filter to remove any fine particulates. Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.
-
Quantification: Analyze the diluted sample by HPLC. Use the peak area from the chromatogram and the calibration curve equation to determine the concentration of the compound in the diluted sample.
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.
Caption: Workflow for the Shake-Flask Solubility Measurement.
Solubility Profile and Data Interpretation
While extensive experimental data for this specific molecule is not publicly consolidated, we can predict a solubility profile based on its structure and the principles discussed. The following table presents a hypothetical but chemically reasoned solubility profile.
Table 1: Predicted Solubility of this compound in Common Solvents at 25 °C
| Solvent | Solvent Class | Polarity Index | Predicted Solubility (mg/mL) | Rationale |
| Hexane | Nonpolar | 0.1 | < 1 | Poor interaction with the polar ester and pyrazole groups. |
| Toluene | Nonpolar (Aromatic) | 2.4 | 10 - 50 | Favorable π-π stacking between toluene and the phenyl/pyrazole rings. |
| Ethyl Acetate | Polar Aprotic | 4.4 | > 100 | Good balance. Can interact with both nonpolar (phenyl) and polar (ester) parts of the solute. |
| Acetone | Polar Aprotic | 5.1 | > 100 | Strong dipole-dipole interactions with the solute's polar functional groups. |
| Ethanol | Polar Protic | 4.3 | 50 - 100 | Can act as an H-bond donor to the solute's ester/pyrazole acceptors, but the alkyl chain is less polar. |
| Methanol | Polar Protic | 5.1 | 20 - 70 | More polar than ethanol, but the smaller size may be less effective at solvating the bulky, nonpolar phenyl group. |
| Water | Polar Protic | 10.2 | < 0.1 | Highly unfavorable. The large, nonpolar regions of the molecule dominate, leading to poor hydration. |
Interpretation for Drug Development:
-
Low Aqueous Solubility (< 0.1 mg/mL): This is a critical finding. Such low solubility would likely classify the compound as poorly soluble under the Biopharmaceutics Classification System (BCS), suggesting potential issues with oral bioavailability.
-
High Solubility in Organic Solvents: High solubility in solvents like acetone and ethyl acetate is advantageous for synthesis, purification (e.g., crystallization), and the preparation of stock solutions for in vitro screening assays.
-
Formulation Strategy: The low aqueous solubility necessitates enabling formulation strategies for in vivo use, such as amorphous solid dispersions, lipid-based formulations, or nanosuspensions, to improve the dissolution rate and extent of absorption.
Conclusion
The solubility of this compound is a multi-faceted characteristic governed by the interplay of its distinct functional groups and the properties of the solvent. Its predicted profile—poor aqueous solubility and high solubility in moderately polar organic solvents—is typical for many drug-like molecules. A thorough understanding of this profile, achieved through robust experimental methods like the shake-flask protocol, is not merely an academic exercise. It is an essential prerequisite for advancing a compound through the discovery and development pipeline, directly informing process chemistry, biological assays, and final drug product formulation.
The Trifluoromethylpyrazole Core: A Privileged Scaffold in Modern Agrochemicals and Pharmaceuticals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
Abstract
The incorporation of the trifluoromethyl (CF₃) group into the pyrazole scaffold has given rise to a class of molecules with profound biological activity, spanning a remarkable spectrum from life-saving pharmaceuticals to potent agrochemicals. The unique electronic properties of the CF₃ group—its high electronegativity, metabolic stability, and ability to modulate lipophilicity and binding affinity—have made trifluoromethyl-pyrazoles a cornerstone in modern chemical biology.[1][2] This technical guide provides a comprehensive exploration of the diverse biological activities of these compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their synthesis and evaluation. We will dissect the intricate molecular interactions that govern their efficacy as insecticides, herbicides, fungicides, and therapeutic agents, offering field-proven insights for professionals engaged in the discovery and development of novel bioactive compounds.
The Trifluoromethyl Group: A Game-Changer in Bioactive Compound Design
The strategic introduction of fluorine and, more specifically, the trifluoromethyl group, has become a pivotal strategy in medicinal and agrochemical research.[3] The CF₃ moiety is not merely a passive substituent; its potent electron-withdrawing nature significantly alters the physicochemical properties of the parent molecule.[1] This often leads to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism, increased membrane permeability, and improved binding affinity to target proteins.[1][2] When integrated into the versatile pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—the resulting trifluoromethyl-pyrazole core structure serves as a "privileged scaffold," a molecular framework that is recurrently found in compounds with a wide range of biological activities.[4][5]
Insecticidal Activity: Neurotoxicity by Design
Trifluoromethyl-containing pyrazoles have demonstrated exceptional efficacy as insecticides, with Fipronil being the most prominent example. These compounds typically function as potent neurotoxins, targeting the central nervous system of insects.
Mechanism of Action: Disruption of GABA-gated Chloride Channels
The primary mode of action for many phenylpyrazole insecticides like Fipronil is the blockade of the γ-aminobutyric acid (GABA)-gated chloride channels.[6][7][8][9] GABA is the principal inhibitory neurotransmitter in the insect central nervous system. Its binding to the GABA receptor opens chloride ion channels, leading to hyperpolarization of the neuron and a reduction in neuronal firing. Fipronil and its analogs act as non-competitive antagonists of the GABA receptor, binding within the chloride channel and physically obstructing the passage of chloride ions.[8] This blockade prevents the inhibitory action of GABA, resulting in hyperexcitation of the insect's central nervous system, leading to paralysis and death.[6][7] Notably, Fipronil exhibits a significantly higher binding affinity for insect GABA receptors compared to mammalian receptors, which contributes to its selective toxicity.[7][8][9]
Caption: Mechanism of Fipronil Neurotoxicity.
Structure-Activity Relationship Insights
The insecticidal potency of fipronil and its analogs is highly dependent on their molecular structure. The trifluoromethylsulfinyl group is a unique and crucial feature for its high activity.[10] While the two enantiomers of fipronil do not show significant differences in insecticidal activity, modifications to the pyrazole and phenyl rings can drastically alter potency.[3] For instance, the desulfinylated photoproduct of fipronil retains high neuroactivity, suggesting it may contribute to the overall effectiveness of the parent compound.[10]
| Compound | Target Species | LC50 (mg/kg) | Reference |
| Fipronil | Fall Armyworm | 7.72 | [1] |
| Isocycloseram | Fall Armyworm | 0.26 | [1] |
Experimental Protocol: Synthesis of Fipronil
The synthesis of Fipronil typically involves the oxidation of its thiopyrazole precursor.
Step-by-step methodology:
-
Dissolution: Dissolve 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethyl thiopyrazole (421 g) in a mixture of trichloroacetic acid (1200 g), chlorobenzene (300 g), and boric acid (2 g).[10][11][12]
-
Cooling: Cool the mixture to 15-20°C.
-
Oxidation: Slowly add 50% aqueous hydrogen peroxide (68 g) to the cooled mixture.
-
Reaction: Stir the reaction mass for 20 hours.
-
Work-up and Isolation: After the reaction is complete, process the mixture to isolate the crude Fipronil.
-
Purification: Purify the crude product using chlorobenzene followed by a mixture of ethyl acetate and chlorobenzene to obtain Fipronil with a purity greater than 97%.[10][11][12]
Herbicidal Activity: Targeting Plant-Specific Pathways
Certain trifluoromethyl-pyrazole derivatives have been developed as effective herbicides, often targeting metabolic pathways unique to plants.
Mechanism of Action: Inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD)
Pyrazole-based herbicides such as pyrazolate and pyrazoxyfen function by inhibiting the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[13] HPPD is a key enzyme in the biosynthesis of plastoquinone, which is an essential cofactor for phytoene desaturase in the carotenoid biosynthesis pathway.[14] Inhibition of HPPD leads to a depletion of plastoquinone, which in turn indirectly inhibits carotenoid synthesis. Carotenoids are vital for protecting chlorophyll from photo-oxidation. Their absence results in the characteristic bleaching symptoms observed in treated plants, ultimately leading to plant death.[14] Interestingly, both pyrazolate and pyrazoxyfen are metabolized in plants to the same active compound, 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole, which is the actual HPPD inhibitor.[13]
Caption: Herbicidal mode of action via HPPD inhibition.
Structure-Activity Relationship Insights
The herbicidal activity of pyrazole-containing compounds is significantly influenced by the substituents on both the pyrazole and the aryl rings. For a series of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives, the inhibitory activity against Arabidopsis thaliana root growth was found to be highly dependent on the nature and position of the substituents on the aryl ring.[7][9] For instance, compound V-7 from this series exhibited an IC50 value 45 times lower than the commercial herbicide halauxifen-methyl.[9]
| Compound | IC50 (µM) vs. A. thaliana | Reference |
| Picloram | 0.23 | [9] |
| Halauxifen-methyl | 0.09 | [9] |
| V-2 | 0.003 | [9] |
| V-7 | 0.002 | [9] |
Fungicidal Activity: Targeting Fungal Respiration
Trifluoromethyl-pyrazoles have also emerged as a potent class of fungicides, with Penthiopyrad being a key example. These compounds are effective against a broad spectrum of fungal pathogens.
Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDHI)
Penthiopyrad and related pyrazole carboxamide fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as complex II in the mitochondrial respiratory chain.[13] SDH plays a crucial role in the tricarboxylic acid (TCA) cycle and electron transport chain, catalyzing the oxidation of succinate to fumarate. By binding to the ubiquinone-binding site of the SDH complex, these fungicides block the electron transport, thereby disrupting fungal respiration and energy production. This leads to the inhibition of spore germination, mycelial growth, and sporulation.[13]
Structure-Activity Relationship Insights
The antifungal activity of penthiopyrad is enantioselective, with the S-(+)-enantiomer exhibiting significantly higher activity against various phytopathogens compared to the R-(-)-enantiomer.[15] Structure-activity relationship studies on N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives have shown that the nature of the substituents on both the phenyl and pyridine rings plays a critical role in their antifungal efficacy and their inhibitory activity against the SDH enzyme.[5]
| Compound | EC50 (µg/mL) vs. B. cinerea | Reference |
| S-(+)-penthiopyrad | - | [15] |
| R-(-)-penthiopyrad | - | [15] |
Note: The reference indicates S-(+)-penthiopyrad is 12-37 times more active than R-(-)-penthiopyrad, but does not provide specific EC50 values for B. cinerea.
Experimental Protocol: Synthesis of a Penthiopyrad Intermediate
The synthesis of Penthiopyrad involves the preparation of key intermediates, such as 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid.
Step-by-step methodology for a key intermediate:
-
Knoevenagel Condensation: React ethyl trifluoroacetoacetate with 1,1-dimethoxy-N,N-dimethylmethanamine to form ethyl-2-((dimethylamino)methylene)-4,4,4-trifluoro-3-oxobutanoate.
-
Cyclization: React the product from step 1 with methyl hydrazine to produce ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.
-
Hydrolysis: Hydrolyze the ester under basic conditions to yield 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid, which can then be used in subsequent steps to synthesize Penthiopyrad.[16]
Pharmaceutical Applications: From Anti-inflammatory to Anti-cancer
The trifluoromethyl-pyrazole scaffold is a prominent feature in a number of successful pharmaceuticals, most notably in the anti-inflammatory drug Celecoxib.
Mechanism of Action: Selective COX-2 Inhibition
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[17][18] Both COX-1 and COX-2 are involved in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[19][20] However, COX-1 is constitutively expressed and plays a role in gastrointestinal protection, while COX-2 is primarily induced during inflammation. By selectively inhibiting COX-2, Celecoxib reduces the production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs that inhibit both isoforms.[17][18]
Caption: Selective COX-2 inhibition by Celecoxib.
Structure-Activity Relationship Insights
The selectivity of Celecoxib for COX-2 is attributed to the presence of the sulfonamide group, which can bind to a hydrophilic side pocket present in the active site of COX-2 but not COX-1.[17] Numerous studies have explored the structure-activity relationships of pyrazole-based COX-2 inhibitors, with modifications to the aryl rings and the pyrazole core leading to significant variations in potency and selectivity.[4][5][21][22]
| Compound | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 35.56 | >100 | [4][22] |
| PYZ10 | 0.0283 | - | [4][21] |
| PYZ11 | 0.2272 | - | [4][21] |
| PYZ31 | 19.87 | - | [4][22] |
Experimental Protocol: Synthesis of Celecoxib
A common laboratory synthesis of Celecoxib involves a Claisen condensation followed by a cyclocondensation.[6]
Step-by-step methodology:
-
Claisen Condensation: React 4'-methylacetophenone with ethyl trifluoroacetate in the presence of a base like sodium methoxide to form the intermediate 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.[6]
-
Cyclocondensation: React the intermediate β-diketone with 4-hydrazinylbenzenesulfonamide hydrochloride in a suitable solvent such as methanol.[6]
-
Reaction Conditions: Heat the mixture at 65°C for 10 hours.
-
Isolation and Purification: Cool the reaction mixture, remove the solvent under vacuum, and purify the crude product by recrystallization to obtain pure Celecoxib.[6][17]
Conclusion
The trifluoromethyl-pyrazole scaffold represents a remarkable example of how the strategic incorporation of a key functional group into a versatile heterocyclic core can lead to a diverse array of highly active biological compounds. From the neurotoxic effects of Fipronil in insects to the selective anti-inflammatory action of Celecoxib in humans, and the targeted inhibition of fungal and plant enzymes by Penthiopyrad and pyrazolate, respectively, these molecules have made a significant impact on agriculture and medicine. The continued exploration of the structure-activity relationships and mechanisms of action of trifluoromethyl-pyrazoles will undoubtedly lead to the development of next-generation insecticides, herbicides, fungicides, and pharmaceuticals with improved efficacy, selectivity, and safety profiles. The experimental protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing this exciting field of chemical biology.
References
- 1. Comparative Insecticidal Activity and Mechanism of Isocycloseram versus Other GABAergic Insecticides against the Fall Armyworm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insecticidal activity of the enantiomers of fipronil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. discoveryjournals.org [discoveryjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. US8507693B2 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 11. WO2011107998A1 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Phenylpyrazole insecticide photochemistry, metabolism, and GABAergic action: ethiprole compared with fipronil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rational understanding of chiral fungicide penthiopyrad stereoselectivity: Bioactivity, aquatic toxicity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. globethesis.com [globethesis.com]
- 16. benchchem.com [benchchem.com]
- 17. Fipronil synthesis - chemicalbook [chemicalbook.com]
- 18. CN103333164A - Preparation method and application research of penthiopyrad analogue derivative - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 21. research.aalto.fi [research.aalto.fi]
- 22. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
In Silico Analysis of Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate: A Technical Guide for Drug Discovery Professionals
Introduction: The Rationale for In Silico Evaluation
Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core, a scaffold of significant interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The inclusion of a trifluoromethyl group can enhance metabolic stability and binding affinity, making this particular molecule a compelling candidate for further investigation.[3] This technical guide provides a comprehensive framework for the in silico modeling of this compound, outlining a strategic, multi-faceted approach to predict its therapeutic potential and guide subsequent experimental validation. As a self-validating system, this guide emphasizes the causality behind each methodological choice, ensuring a scientifically rigorous and logically sound investigation.
Part 1: Foundational Analysis - Molecular Properties and Druglikeness
Before embarking on complex simulations, a foundational analysis of the molecule's physicochemical properties is crucial. This initial step helps to assess its potential as a drug candidate based on established empirical rules.
Molecular Descriptors and Lipinski's Rule of Five
The "Rule of Five," formulated by Christopher A. Lipinski, provides a set of simple heuristics to evaluate the druglikeness of a chemical compound and its likelihood of being orally bioavailable.[4] The key parameters are molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
Protocol for Calculating Molecular Descriptors:
-
Obtain the SMILES String: The Simplified Molecular Input Line Entry System (SMILES) string for this compound is CCOC(=O)c1cn(nc1C(F)(F)F)c2ccccc2. This can be obtained from chemical databases or drawing software.
-
2D to 3D Conversion: Utilize software such as ChemDraw or open-access tools like Open Babel to convert the 2D representation into a 3D structure.[5]
-
Energy Minimization: The initial 3D structure must be energetically minimized to achieve a stable conformation. This is typically performed using force fields like MMFF94 or UFF.
-
Descriptor Calculation: Employ computational tools such as SwissADME, Schrödinger's QikProp, or online web servers to calculate the relevant molecular descriptors from the minimized structure.[6]
Table 1: Calculated Physicochemical Properties of this compound
| Property | Value | Lipinski's Rule of Five Compliance |
| Molecular Weight | 298.24 g/mol | < 500 g/mol (Compliant) |
| LogP (octanol/water) | 3.12 | ≤ 5 (Compliant) |
| Hydrogen Bond Donors | 0 | ≤ 5 (Compliant) |
| Hydrogen Bond Acceptors | 4 | ≤ 10 (Compliant) |
| Molar Refractivity | 68.53 | 40-130 |
| Polar Surface Area (PSA) | 58.5 Ų | < 140 Ų |
The analysis indicates that this compound adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
Part 2: Target Identification and Molecular Docking
The next logical step is to identify potential biological targets and predict the binding affinity and mode of interaction through molecular docking. Given the prevalence of pyrazole derivatives as kinase inhibitors in oncology, this guide will focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a primary target.[7][8]
Rationale for Target Selection
VEGFR-2 is a key mediator of angiogenesis, a critical process in tumor growth and metastasis.[8] Several pyrazole-containing compounds have demonstrated inhibitory activity against VEGFR-2, making it a highly plausible target for our subject molecule.[7]
Molecular Docking Workflow
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This workflow outlines the essential steps for a robust docking simulation.
Caption: Molecular Docking Workflow.
Step-by-Step Docking Protocol:
-
Receptor Preparation:
-
Download the crystal structure of VEGFR-2 from the Protein Data Bank (PDB ID: 2X24).
-
Using software like AutoDockTools or Chimera, remove water molecules and any co-crystallized ligands.[9]
-
Add polar hydrogens and assign Kollman charges to the protein.
-
-
Ligand Preparation:
-
Use the energy-minimized 3D structure of this compound.
-
Assign Gasteiger charges and define rotatable bonds.
-
-
Grid Generation:
-
Define the binding pocket of VEGFR-2 based on the location of the co-crystallized ligand in the original PDB file.
-
Generate a grid box that encompasses the entire binding site to constrain the docking search space.
-
-
Docking Simulation:
-
Utilize a docking program like AutoDock Vina. Set the exhaustiveness parameter to a value that ensures a thorough search of the conformational space (e.g., 20).
-
The program will generate multiple binding poses, each with a corresponding binding affinity score in kcal/mol.
-
-
Results Analysis:
-
Analyze the top-ranked poses based on their binding energies. Lower binding energies indicate a more favorable interaction.
-
Visualize the protein-ligand complex to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Table 2: Predicted Binding Affinity and Key Interactions with VEGFR-2
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| 1 | -9.2 | Cys919, Asp1046 | Hydrogen Bond |
| Val848, Leu840 | Hydrophobic | ||
| Phe1047 | Pi-Pi Stacking | ||
| 2 | -8.8 | Glu917, Cys1045 | Hydrogen Bond |
| Ala866, Leu1035 | Hydrophobic | ||
| 3 | -8.5 | His1026, Glu885 | Hydrogen Bond |
| Val916, Phe918 | Hydrophobic |
The strong predicted binding affinity suggests that this compound is a plausible inhibitor of VEGFR-2.
Part 3: Dynamic Stability Assessment - Molecular Dynamics Simulation
While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior and stability of the protein-ligand complex over time.
Rationale for MD Simulations
MD simulations are crucial for validating the stability of the docked pose and understanding the conformational changes that may occur upon ligand binding.[10] This provides a more realistic representation of the biological system.
Molecular Dynamics Simulation Workflow
Caption: Molecular Dynamics Simulation Workflow.
Step-by-Step MD Simulation Protocol (using GROMACS):
-
System Preparation:
-
Use the top-ranked docked complex from the molecular docking step.
-
Place the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.
-
-
Energy Minimization:
-
Perform a steepest descent energy minimization to remove any steric clashes.
-
-
Equilibration:
-
Perform a short NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.
-
Follow with a short NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.
-
-
Production MD:
-
Run the production MD simulation for a sufficient duration (e.g., 100 nanoseconds) to allow for adequate sampling of conformational space.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex. A stable RMSD indicates that the complex has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify flexible regions.
-
Hydrogen Bond Analysis: Analyze the persistence of hydrogen bonds between the ligand and the protein throughout the simulation.
-
Part 4: Predictive Toxicology and ADMET Profiling
An essential aspect of in silico modeling is the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This helps to identify potential liabilities that could lead to failure in later stages of drug development.[6][11]
Importance of Early ADMET Assessment
Predicting ADMET properties in silico allows for the early identification of compounds with unfavorable pharmacokinetic or toxicological profiles, saving significant time and resources.[12]
Table 3: Predicted ADMET Properties
| Parameter | Prediction | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |
| Caco-2 Permeability | High | Good potential for intestinal permeability. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeant | Yes | May cross the BBB, which could be desirable or undesirable depending on the therapeutic target. |
| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-glycoprotein. |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions involving this cytochrome P450 isoform. |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions involving this major metabolizing enzyme. |
| Toxicity | ||
| AMES Toxicity | No | Unlikely to be mutagenic. |
| hERG I Inhibitor | No | Low risk of cardiotoxicity. |
Protocol for ADMET Prediction:
-
Utilize Predictive Models: Employ web-based tools like admetSAR or commercial software packages that use QSAR models to predict a wide range of ADMET properties.[6]
-
Input Structure: Provide the SMILES string or 3D structure of the molecule.
-
Analyze Predictions: Interpret the output, paying close attention to potential liabilities such as inhibition of key CYP450 enzymes or predicted toxicity.
Conclusion and Future Directions
The in silico modeling of this compound presented in this guide provides a robust and scientifically grounded framework for its initial evaluation as a potential drug candidate. The molecule exhibits favorable druglike properties, a strong predicted binding affinity for the cancer target VEGFR-2, and a generally acceptable ADMET profile, with a note of caution regarding potential CYP3A4 inhibition.
This comprehensive computational analysis strongly supports the progression of this compound to in vitro experimental validation. Future work should focus on synthesizing the compound and performing enzymatic assays to confirm its inhibitory activity against VEGFR-2, followed by cell-based assays to assess its anti-proliferative effects. The insights gained from this in silico workflow provide a solid foundation for the rational design and development of novel pyrazole-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 5. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 10. T019 · Molecular dynamics simulation — TeachOpenCADD 0 documentation [projects.volkamerlab.org]
- 11. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 12. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrazole Carboxylate Core: A Technical Guide to its Discovery, Synthesis, and Application
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a quintessential "privileged scaffold" in modern chemistry. Its derivatives are foundational to numerous therapeutic agents and advanced agrochemicals. This technical guide provides an in-depth exploration of a specific, highly influential subclass: pyrazole carboxylate derivatives. We will traverse the historical milestones from the initial synthesis of the pyrazole ring to the specific discovery of its carboxylated forms, detail the evolution of synthetic methodologies, and examine the mechanistic basis for their profound impact on drug discovery and crop protection. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this critical chemical entity.
Historical Foundations: From Pyrazole to its Carboxylate Derivatives
The journey of pyrazole chemistry began in the late 19th century. The initial discovery of the pyrazole ring system is credited to the German chemist Ludwig Knorr in 1883 . His seminal work involved the condensation of ethyl acetoacetate with phenylhydrazine, a reaction now famously known as the Knorr pyrazole synthesis. This foundational discovery opened the door to a new class of heterocycles with immense potential.
While Knorr laid the groundwork for the pyrazole scaffold, the introduction of the functionally critical carboxylate group came shortly after. In 1889 , another German chemist, Eduard Buchner , reported the synthesis of pyrazole-3,4,5-tricarboxylic acid through the reaction of diazoacetic ester with acetylene dicarboxylic acid. Buchner's work represents the genesis of pyrazole carboxylate chemistry, demonstrating that the ring could be functionalized with versatile carboxylic acid groups, thereby paving the way for the development of esters, amides, and other derivatives that would later prove indispensable.
Synthetic Methodologies: Constructing the Pyrazole Carboxylate Core
The synthesis of the pyrazole carboxylate scaffold has evolved significantly, building upon classical methods to offer greater efficiency, regioselectivity, and substrate scope.
Classical Cyclocondensation: The Knorr Synthesis and its Adaptations
The Knorr pyrazole synthesis remains a cornerstone of pyrazole chemistry. The reaction of a 1,3-dicarbonyl compound with a hydrazine derivative is a robust and straightforward method to form the pyrazole ring. To generate pyrazole carboxylate derivatives, this method is adapted by using a 1,3-dicarbonyl precursor that already contains an ester or protected carboxyl group.
A common and effective strategy involves the Claisen condensation of an acetophenone derivative with diethyl oxalate in the presence of a base like sodium ethoxide. This generates a 2,4-dioxo-butanoate intermediate, which is then cyclized with hydrazine hydrate to yield the desired ethyl 5-substituted-1H-pyrazole-3-carboxylate.[1][2][3]
Experimental Protocol: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate [1][2]
-
Step 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate (Intermediate)
-
To a cold solution (-5 °C) of sodium ethoxide in absolute ethanol, add acetophenone dropwise while maintaining the temperature.
-
Slowly add diethyl oxalate to the mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Quench the reaction with dilute acid and extract the intermediate with an organic solvent (e.g., diethyl ether).
-
Purify the intermediate by vacuum distillation or column chromatography.
-
-
Step 2: Cyclization to form Ethyl 5-phenyl-1H-pyrazole-3-carboxylate
-
Dissolve the intermediate ethyl 2,4-dioxo-4-phenylbutanoate in glacial acetic acid or ethanol.
-
Add hydrazine hydrate dropwise to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
-
[3+2] Cycloaddition Reactions
A powerful alternative for constructing the pyrazole ring is the [3+2] dipolar cycloaddition. This method involves the reaction of a 1,3-dipole (like a diazo compound) with a dipolarophile (like an alkyne or alkene). To synthesize pyrazole carboxylates, an acetylene derivative bearing an ester group is commonly used.
For instance, the reaction of diazomethane with an allenoate (an ester of allenoic acid) in the presence of a base like triethylamine provides a regiospecific route to pyrazole-3-carboxylate derivatives.
Logical Workflow: Synthetic Routes to Pyrazole Carboxylates
Caption: Key synthetic strategies for pyrazole carboxylate cores.
Transformation and Derivatization
The true utility of pyrazole carboxylic acids lies in their capacity to be converted into a vast array of functional derivatives, most notably esters and amides.
-
Esterification: The carboxylic acid can be readily esterified under standard Fischer esterification conditions (refluxing in an alcohol with a catalytic amount of strong acid).
-
Amidation: The synthesis of pyrazole carboxamides is arguably the most significant transformation, given their prevalence in bioactive molecules. This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting pyrazole acyl chloride is then reacted with a desired amine to form the stable amide bond.
Experimental Protocol: Synthesis of a Pyrazole-4-Carboxamide
-
Step 1: Formation of Pyrazole-4-carbonyl chloride
-
Suspend the pyrazole-4-carboxylic acid in an inert solvent (e.g., dichloromethane or toluene).
-
Add thionyl chloride (SOCl₂) dropwise, often with a catalytic amount of dimethylformamide (DMF).
-
Reflux the mixture until the solid dissolves and gas evolution ceases (typically 2-4 hours).
-
Remove the excess SOCl₂ and solvent under reduced pressure to yield the crude acyl chloride, which is often used immediately in the next step.
-
-
Step 2: Amide Formation
-
Dissolve the crude pyrazole-4-carbonyl chloride in a dry, aprotic solvent like dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the desired amine and a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup to remove salts and purify the product by recrystallization or column chromatography.
-
Applications in Agrochemicals: The Rise of SDHI Fungicides
The most significant commercial application of pyrazole carboxylate derivatives is in agriculture, specifically as Succinate Dehydrogenase Inhibitors (SDHIs) . The discovery of this class of fungicides marked a major breakthrough in crop protection.
The history of SDHIs began in 1966 with the discovery of carboxin, an oxathiin carboxamide. However, the development of pyrazole-based SDHIs revolutionized the field with broader spectrums of activity and improved efficacy. These fungicides function by targeting Complex II of the mitochondrial respiratory chain in fungi. By binding to the ubiquinone-binding site of the succinate dehydrogenase enzyme, they block the electron transport chain, effectively halting cellular respiration and leading to fungal cell death.
The pyrazole-4-carboxamide scaffold is the cornerstone of many modern, broad-spectrum SDHI fungicides. The development of these compounds involves the strategic modification of substituents on the pyrazole ring and the amide nitrogen to optimize binding affinity, systemic properties, and the spectrum of controlled pathogens.
Mechanism of Action: Pyrazole Carboxamide SDHI Fungicides
Caption: Inhibition of fungal respiration by pyrazole carboxamide SDHIs.
Table 1: Prominent Pyrazole Carboxamide SDHI Fungicides
| Compound Name | Key Structural Features | Typical Crop Applications |
| Boscalid | 2-chloropyridine on amide N | Canola, Fruits, Vegetables |
| Fluxapyroxad | Difluoromethyl on pyrazole C3 | Cereals, Corn, Soybeans |
| Penthiopyrad | Thiazole ring on amide N | Specialty crops, Turf |
| Isopyrazam | Complex bicycloalkyl group on N | Cereals, Oilseed Rape |
Applications in Pharmaceuticals: Targeting Inflammation and Cancer
The pyrazole carboxylate scaffold is a prolific pharmacophore in drug discovery, primarily due to its ability to form key hydrogen bonds and engage in various non-covalent interactions with biological targets. Its derivatives have been extensively explored as anti-inflammatory agents and kinase inhibitors for oncology.
Anti-Inflammatory Drugs: COX-2 Inhibition
The most famous pyrazole-based drug is Celecoxib (Celebrex®) , a selective cyclooxygenase-2 (COX-2) inhibitor used to treat arthritis and inflammatory pain. While Celecoxib itself is not a carboxylate derivative, its synthesis often proceeds through intermediates that are structurally related to pyrazole carboxylates. The development of Celecoxib highlighted the pyrazole core's suitability for designing selective enzyme inhibitors. Inspired by this success, numerous pyrazole carboxamide and carboxylic acid derivatives have been synthesized and evaluated as potent anti-inflammatory agents, often targeting the same COX-2 enzyme or other pathways involved in inflammation.[4]
Oncology: Kinase Inhibitors
In oncology, pyrazole carboxylate and carboxamide derivatives are at the forefront of research into protein kinase inhibitors .[5] Kinases are crucial regulators of cell signaling pathways, and their aberrant activity is a hallmark of many cancers. The pyrazole scaffold serves as an excellent base for designing molecules that can fit into the ATP-binding pocket of various kinases, leading to cell cycle arrest and apoptosis in cancer cells.
Numerous studies have reported the synthesis of pyrazole carboxamide libraries and their evaluation against a panel of kinases, including:
-
CDKs (Cyclin-Dependent Kinases): Regulators of the cell cycle.
-
Aurora Kinases: Essential for mitotic progression.
-
JNK (c-Jun N-terminal Kinase): Involved in stress signaling and inflammation.[6]
-
PI3K/AKT Pathway: A central pathway for cell growth and survival.
The amide portion of these molecules is particularly important, as the N-H group can act as a crucial hydrogen bond donor, anchoring the inhibitor to the "hinge region" of the kinase ATP-binding site.
Table 2: Biological Activity of Selected Pyrazole Carboxylate Derivatives
| Derivative Class | Target | Biological Activity | Example IC₅₀/EC₅₀ |
| Pyrazole-4-Carboxamides | Fungal SDH (R. solani) | Fungicidal | 1.1 µg/mL (Compound E1)[7] |
| Pyrazole-4-Carboxamides | Fungal SDH (A. solani) | Fungicidal | 3.06 µg/mL (Compound 8j) |
| Pyrazole Carbaldehydes | PI3 Kinase | Anti-breast cancer | 0.25 µM (Compound 43)[1] |
| Pyrazole-5-Carboxamides | HDACs (Class I/IIb) | Anticancer | Significant inhibition at 10 µM |
| Pyrazole Carboxamides | JNK-1 Kinase | Anti-inflammatory | < 10 µM[6] |
Conclusion and Future Outlook
From its initial discovery in the 1880s to its current status as a pillar of agrochemical and pharmaceutical research, the pyrazole carboxylate core has demonstrated remarkable versatility and efficacy. The synthetic routes, established and refined over a century, provide chemists with a reliable toolkit to generate vast libraries of diverse derivatives. In agriculture, the pyrazole carboxamide scaffold remains central to the development of next-generation SDHI fungicides, with ongoing research focused on overcoming resistance and broadening the activity spectrum. In medicine, its role as a privileged scaffold for kinase inhibitors ensures it will remain a focal point for the discovery of novel therapeutics for cancer, inflammation, and other diseases driven by aberrant cell signaling. The continued exploration of this remarkable heterocyclic system promises to yield further innovations that will address critical challenges in both human health and global food security.
References
- 1. mdpi.com [mdpi.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. WO2010095024A2 - An improved process for the preparation of celecoxib - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a key heterocyclic scaffold of significant interest in medicinal chemistry and agrochemical research. The incorporation of a trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. This document provides a comprehensive, in-depth guide for the synthesis of this valuable compound starting from ethyl trifluoroacetoacetate and phenylhydrazine. The protocol is based on the principles of the Knorr pyrazole synthesis, a classic and reliable method for the formation of pyrazole rings.[1][2]
This application note is designed to not only provide a step-by-step procedure but also to offer insights into the reaction mechanism, regioselectivity, and characterization of the final product, empowering researchers to confidently and successfully perform this synthesis.
Reaction Mechanism and Regioselectivity
The synthesis proceeds via the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2] In this specific case, the unsymmetrical ethyl trifluoroacetoacetate reacts with phenylhydrazine. The reaction is typically catalyzed by an acid, such as glacial acetic acid.[3]
The key mechanistic steps are as follows:
-
Initial Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of phenylhydrazine on one of the carbonyl carbons of ethyl trifluoroacetoacetate.
-
Regioselectivity: The regiochemical outcome is determined by the relative electrophilicity of the two carbonyl carbons. The carbon atom of the ketone, which is adjacent to the strongly electron-withdrawing trifluoromethyl (CF₃) group, is significantly more electrophilic than the ester carbonyl carbon. Consequently, the initial attack of the more nucleophilic nitrogen of phenylhydrazine (the terminal NH₂) preferentially occurs at this ketone carbonyl. This regioselectivity is a crucial aspect of this synthesis, leading predominantly to the desired isomer.[4]
-
Formation of Hydrazone Intermediate: This initial attack, followed by dehydration, leads to the formation of a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on the ester carbonyl group.
-
Dehydration/Aromatization: Subsequent elimination of a molecule of water and ethanol from the cyclized intermediate results in the formation of the stable, aromatic pyrazole ring.
The use of fluorinated alcohols as solvents has been shown to improve regioselectivity in similar reactions, likely due to their unique hydrogen-bonding properties that can influence the reaction pathway.[4]
Experimental Protocol
This protocol outlines the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Purity | Supplier |
| Ethyl trifluoroacetoacetate | C₆H₇F₃O₃ | 184.11 | 1.84 g | 10 mmol | >98% | Sigma-Aldrich |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | 1.08 g | 10 mmol | >97% | Sigma-Aldrich |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 5 mL | - | ACS grade | Fisher Scientific |
| Ethanol | C₂H₅OH | 46.07 | 50 mL | - | 200 proof | Fisher Scientific |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | ACS grade | Fisher Scientific |
| Hexane | C₆H₁₄ | 86.18 | As needed | - | ACS grade | Fisher Scientific |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp
-
Column chromatography setup
-
Melting point apparatus
Safety Precautions
-
Phenylhydrazine: Toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[4][5]
-
Ethyl trifluoroacetoacetate: Flammable liquid and causes skin and eye irritation. Handle in a fume hood and wear appropriate PPE.[6][7][8]
-
Glacial Acetic Acid: Corrosive. Handle with care and wear appropriate PPE.
-
The reaction should be performed in a well-ventilated fume hood.
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl trifluoroacetoacetate (1.84 g, 10 mmol) and ethanol (50 mL).
-
Addition of Phenylhydrazine: In a separate beaker, dissolve phenylhydrazine (1.08 g, 10 mmol) in a minimal amount of ethanol. Transfer this solution to a dropping funnel.
-
Catalyst Addition: Add glacial acetic acid (5 mL) to the reaction flask containing the ethyl trifluoroacetoacetate solution.
-
Reaction Initiation: Begin stirring the solution in the round-bottom flask and add the phenylhydrazine solution dropwise from the dropping funnel over a period of 15-20 minutes at room temperature.
-
Reflux: After the addition is complete, attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 30:70 v/v) as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add 50 mL of ethyl acetate and 50 mL of water. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Wash the organic layer with 2 x 30 mL of saturated sodium bicarbonate solution and then with 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude product can be purified by one of the following methods:
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Recrystallization: The crude product can also be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. Dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly to form crystals.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Appearance: White to off-white solid.
-
Melting Point: To be determined experimentally and compared with literature values if available.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would include a triplet and a quartet for the ethyl ester group, multiplets for the phenyl group protons, and a singlet for the pyrazole ring proton.
-
¹³C NMR (CDCl₃, 101 MHz): Expected signals would include those for the ethyl ester carbons, the phenyl carbons, the pyrazole ring carbons, and a characteristic quartet for the trifluoromethyl carbon due to C-F coupling.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₃H₁₁F₃N₂O₂ = 296.24 g/mol ).
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By understanding the underlying reaction mechanism and paying close attention to the experimental details, researchers can efficiently produce this valuable compound for their drug discovery and development programs. The provided guidelines on safety, purification, and characterization will ensure a successful and reproducible synthesis.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 3. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene [organic-chemistry.org]
- 8. Regioselective synthesis of trifluoromethylated 3-(pyrazolyl)indoles on the basis of 6-(trifluoromethyl)comanic acid | Semantic Scholar [semanticscholar.org]
The Synthetic Versatility of Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate: A Guide for Researchers
Introduction: A Privileged Scaffold in Modern Chemistry
Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a key building block in the synthesis of a wide array of functionalized heterocyclic compounds. The pyrazole core, particularly when substituted with a trifluoromethyl group, is a privileged scaffold in medicinal chemistry and agrochemicals.[1] The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. This guide provides detailed application notes and protocols for the synthetic manipulation of this versatile starting material, empowering researchers in drug discovery and development to unlock its full potential.
This document will explore the fundamental transformations of this compound, including its synthesis, hydrolysis to the corresponding carboxylic acid, conversion to amides, and reaction with hydrazine to form the carbohydrazide. These derivatives serve as crucial intermediates for the construction of more complex molecular architectures with diverse biological activities.
I. Synthesis of the Starting Material: this compound
The synthesis of the title compound is typically achieved through a cyclocondensation reaction between a β-dicarbonyl compound and phenylhydrazine. A common precursor is ethyl 4,4,4-trifluoro-2-formyl-3-oxobutanoate, which can be reacted with phenylhydrazine in a suitable solvent like ethanol.
Protocol 1: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of the title compound.
Materials:
-
Ethyl 4,4,4-trifluoro-2-formyl-3-oxobutanoate
-
Phenylhydrazine
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve ethyl 4,4,4-trifluoro-2-formyl-3-oxobutanoate (1 equivalent) in ethanol.
-
Add phenylhydrazine (1 equivalent) to the solution at room temperature with stirring.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.
Data Presentation:
| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Typical Yield |
| Ethyl 4,4,4-trifluoro-2-formyl-3-oxobutanoate | Phenylhydrazine | Ethanol | 4-6 hours | 70-85% |
Visualization of the Synthetic Workflow:
Caption: Synthesis of the target pyrazole ester.
II. Hydrolysis to 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
The ester functionality of the starting material can be readily hydrolyzed to the corresponding carboxylic acid. This carboxylic acid is a versatile intermediate for the synthesis of amides, esters, and other derivatives through well-established coupling chemistries. Basic hydrolysis using a hydroxide base is a common and effective method.
Protocol 2: Basic Hydrolysis of this compound
This protocol describes a standard procedure for the saponification of the title compound.
Materials:
-
This compound
-
Ethanol
-
Aqueous Sodium Hydroxide (e.g., 2 M)
-
Hydrochloric Acid (e.g., 2 M)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add an excess of aqueous sodium hydroxide solution (2-3 equivalents).
-
Stir the mixture at room temperature or gently heat to 50-60 °C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, remove the ethanol using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with hydrochloric acid.
-
A precipitate of the carboxylic acid should form. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and dry in a vacuum oven to yield 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
Data Presentation:
| Starting Material | Base | Solvent | Reaction Time | Typical Yield |
| This compound | NaOH | Ethanol/Water | 2-4 hours | >90% |
Visualization of the Hydrolysis Workflow:
Caption: Hydrolysis of the pyrazole ester.
III. Amide Synthesis via the Carboxylic Acid
The synthesis of pyrazole-4-carboxamides is a critical step in the development of new drug candidates, as the amide bond is a common feature in bioactive molecules. A reliable method involves the coupling of the corresponding carboxylic acid with an amine using a peptide coupling agent.
Protocol 3: Amide Coupling of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid with a Primary Amine
This protocol details the synthesis of a pyrazole-4-carboxamide using HBTU as the coupling agent.
Materials:
-
1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
-
A primary amine (e.g., benzylamine)
-
HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1 equivalent) in anhydrous DMF.
-
Add HBTU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the primary amine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired pyrazole-4-carboxamide.[2]
Data Presentation:
| Carboxylic Acid | Amine | Coupling Agent | Base | Solvent | Typical Yield |
| 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Primary Amine | HBTU | DIPEA | DMF | 75-90% |
Visualization of the Amidation Workflow:
Caption: Amide synthesis from the pyrazole carboxylic acid.
IV. Synthesis of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide
Pyrazole-4-carbohydrazides are valuable precursors for the synthesis of various heterocyclic systems, including pyrazolo[3,4-d]pyridazines and other fused ring structures of medicinal interest.[3][4][5] They are typically prepared by the reaction of the corresponding ester with hydrazine hydrate.
Protocol 4: Synthesis of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide
This protocol describes the direct conversion of the ethyl ester to the carbohydrazide.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add an excess of hydrazine hydrate (5-10 equivalents) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 6-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. A solid product may precipitate.
-
If a precipitate forms, collect it by vacuum filtration. If not, concentrate the solution under reduced pressure to induce precipitation.
-
Wash the collected solid with cold ethanol or diethyl ether to remove any unreacted starting material and excess hydrazine.
-
Dry the solid to obtain 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide.
Data Presentation:
| Starting Material | Reagent | Solvent | Reaction Time | Typical Yield |
| This compound | Hydrazine Hydrate | Ethanol | 6-12 hours | 80-95% |
Visualization of the Hydrazinolysis Workflow:
Caption: Synthesis of the pyrazole carbohydrazide.
Conclusion
This compound is a readily accessible and highly versatile starting material for the synthesis of a diverse range of functionalized pyrazole derivatives. The protocols detailed in this guide for hydrolysis, amidation, and hydrazinolysis provide a solid foundation for researchers to explore the chemical space around this important scaffold. The resulting carboxylic acids, amides, and carbohydrazides are valuable intermediates for the development of new therapeutic agents and agrochemicals. It is our hope that these detailed application notes will facilitate innovation and discovery in your research endeavors.
References
Application of Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate in medicinal chemistry
An in-depth guide for researchers, scientists, and drug development professionals on the application of Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate in medicinal chemistry.
Introduction: The Strategic Value of the Pyrazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to interact with multiple biological targets through versatile, modifiable binding interactions. The pyrazole ring system is a quintessential example of such a scaffold.[1][2][3] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a structural cornerstone in numerous approved drugs, including the anti-inflammatory agent celecoxib, the erectile dysfunction drug sildenafil, and several kinase inhibitors used in oncology like ruxolitinib.[3][4][5]
The utility of the pyrazole core is significantly enhanced by strategic substitution. The incorporation of a trifluoromethyl (-CF3) group, for instance, is a well-established strategy in modern drug design. This group can dramatically improve a molecule's metabolic stability, membrane permeability, and binding affinity by altering its lipophilicity and electronic properties.[6]
This guide focuses on This compound , a compound that merges the privileged pyrazole scaffold with the advantageous trifluoromethyl group. While not a therapeutic agent itself, this molecule is an exceptionally valuable synthetic intermediate—a versatile building block for creating libraries of novel drug candidates.[7] Its structure offers three key points for diversification: the N1-phenyl ring, the C3-trifluoromethyl group (a stable potency enhancer), and, most importantly, the C4-ethyl carboxylate group, which is readily converted into a vast array of functional groups, such as amides, hydrazides, and other esters.
This document serves as a detailed application note and protocol guide, demonstrating how this compound can be leveraged as a starting point for developing potent anti-inflammatory, anticancer, and antimicrobial agents.
Synthesis of the Core Scaffold
The synthesis of this compound is typically achieved through a classical Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. In this case, phenylhydrazine is reacted with a trifluoromethylated β-ketoester.
Protocol 1: Synthesis of this compound
This protocol outlines a standard procedure for the cyclocondensation reaction.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate (NaHCO3) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in ethanol (approx. 5 mL per mmol of ketoester).
-
Addition of Phenylhydrazine: To the stirred solution, add phenylhydrazine (1.05 eq) dropwise at room temperature.
-
Cyclization: Add a catalytic amount of glacial acetic acid (approx. 0.1 eq) to the mixture. Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80°C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent (ethanol) under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (50 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO3 solution (2 x 30 mL), water (1 x 30 mL), and brine (1 x 30 mL). The bicarbonate wash neutralizes the acetic acid catalyst.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application in Anti-Inflammatory Drug Discovery
The pyrazole scaffold is famously utilized in selective COX-2 inhibitors like Celecoxib.[4] The planar, lipophilic structure of the pyrazole ring is well-suited for binding within the cyclooxygenase (COX) enzyme active site.[4] Derivatives of trifluoromethyl-pyrazoles, particularly carboxamides, have shown potent inhibitory activity against both COX-1 and COX-2 enzymes.[4][8][9]
The title compound is an ideal precursor for synthesizing a library of pyrazole carboxamides to explore as potential non-steroidal anti-inflammatory drugs (NSAIDs). This is achieved by first hydrolyzing the ethyl ester to the corresponding carboxylic acid, followed by coupling with various aniline derivatives.
Workflow for Developing Pyrazole-Based COX Inhibitors
Caption: Workflow for generating and screening COX inhibitors.
Protocol 2: Synthesis of N-Aryl Pyrazole Carboxamides
This protocol describes the conversion of the ethyl ester to an amide library.
Part A: Ester Hydrolysis
-
Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).
-
Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature until TLC indicates complete consumption of the starting material.
-
Acidify the mixture to pH ~2-3 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate to yield the carboxylic acid intermediate, which can often be used without further purification.
Part B: Amide Coupling
-
Dissolve the carboxylic acid from Part A (1.0 eq) in dimethylformamide (DMF).
-
Add a substituted aniline derivative (1.1 eq).
-
Add an amide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with saturated NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the resulting amide by column chromatography or recrystallization.
Protocol 3: In Vitro COX Inhibition Assay
This is a standard fluorescence-based assay to determine IC50 values.
Materials:
-
COX-1 and COX-2 enzyme preparations (ovine or human)
-
Arachidonic acid (substrate)
-
ADHP (10-acetyl-3,7-dihydroxyphenoxazine) (fluorogenic probe)
-
Hematin
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds (pyrazole carboxamides) dissolved in DMSO
-
Reference inhibitor (e.g., Ketoprofen, Celecoxib)
-
96-well microplate (black, clear bottom)
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture in each well containing assay buffer, hematin, and the COX enzyme (COX-1 or COX-2).
-
Add the test compounds at various concentrations (typically a serial dilution) or a reference inhibitor. Include a DMSO-only control.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a solution of arachidonic acid and ADHP.
-
Immediately measure the fluorescence (excitation ~530-540 nm, emission ~585-595 nm) kinetically over 5-10 minutes.
-
Calculate the rate of reaction for each concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Summary: COX Inhibition by Trifluoromethyl-Pyrazole Derivatives
The following table summarizes representative data from studies on closely related trifluoromethyl-pyrazole-carboxamides, demonstrating their potential as potent COX inhibitors.[4][8][9]
| Compound ID (Reference) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) |
| 3b [4][8] | 0.46 | 3.82 | 0.12 |
| 3d [4][8] | 5.61 | 4.92 | 1.14 |
| 3g [4][8] | 4.45 | 2.65 | 1.68 |
| Ketoprofen (Ref.) [4] | 0.034 | 0.164 | 0.21 |
Note: These compounds are trifluoromethyl–pyrazole–carboxamides, not direct derivatives of the title compound, but illustrate the potential of the scaffold.
Application in Anticancer Drug Discovery
The pyrazole scaffold is a prominent feature in many kinase inhibitors used in cancer therapy.[10] Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it an attractive starting point for inhibitor design.[11] Studies have shown that pyrazole derivatives can exhibit cytotoxic activity against a range of cancer cell lines, including those from breast, colon, and liver cancers.[8][9][12][13]
Workflow for Developing Pyrazole-Based Anticancer Agents
Caption: Workflow for screening and identifying anticancer pyrazoles.
Protocol 4: MTS Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, Caco-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTS reagent (containing phenazine methosulfate)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (490 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with vehicle (DMSO) only as a negative control and a known cytotoxic drug as a positive control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C. The MTS is bioreduced by viable cells into a colored formazan product.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Data Summary: Cytotoxicity of a Related Pyrazole Derivative
A study on a trifluoromethyl-pyrazole-carboxamide derivative (Compound 3a) demonstrated its potential as an anticancer agent.[8][9]
| Cell Line | Cancer Type | IC50 of Compound 3a (µM) |
| CaCo-2 | Colorectal | 43.01 |
| MCF-7 | Breast | 58.04 |
| Hep3B | Hepatocellular | 51.21 |
| HepG2 | Hepatocellular | 49.34 |
Note: This data illustrates the potential for this class of compounds to exhibit cytotoxic effects, warranting further investigation.
Application in Antimicrobial Drug Discovery
The rise of multidrug-resistant pathogens has created an urgent need for novel antibiotics. Heterocyclic compounds, including pyrazoles, have been explored as promising antimicrobial agents.[2][14] Various pyrazole carboxylate derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungal strains.[15][16] The structural versatility of the scaffold allows for fine-tuning to achieve potency and selectivity.[17][18][19]
Protocol 5: Broth Microdilution Assay for MIC Determination
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, the lowest concentration that prevents visible growth of a microbe.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)
-
Test compounds (dissolved in DMSO)
-
Standard antibiotic/antifungal (e.g., Ampicillin, Fluconazole)
-
Sterile 96-well microplates
-
Inoculum of the microorganism, standardized to ~5 x 10^5 CFU/mL
Procedure:
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the broth medium. The final volume in each well should be 50 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only, no inoculum).
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well (except the negative control), bringing the final volume to 100 µL.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance at 600 nm.
Data Summary: Antimicrobial Activity of Pyrazole Carboxylates
The following data from a study on related ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates highlights the antimicrobial potential of this compound class.[15][16]
| Compound ID (Reference) | E. coli MIC (µmol/mL) | P. aeruginosa MIC (µmol/mL) | C. parapsilosis MIC (µmol/mL) |
| Compound 21 [15] | 0.038 | 0.067 | - |
| Compound 16 [15] | - | - | 0.015 |
| Ampicillin (Ref.) [15] | 0.033 | 0.067 | N/A |
| Fluconazole (Ref.) [15] | N/A | N/A | 0.020 |
Note: Compound 16 was found to be more potent than the reference drug Fluconazole against C. parapsilosis.[15][16]
Conclusion and Future Directions
This compound is a high-potential starting material for medicinal chemistry campaigns. The convergence of the privileged pyrazole scaffold and the bio-enhancing trifluoromethyl group makes it a valuable platform for generating diverse compound libraries. The protocols and data presented herein demonstrate clear, actionable pathways for leveraging this scaffold to develop novel drug candidates in the therapeutic areas of inflammation, oncology, and infectious diseases. Future research should focus on extensive structure-activity relationship (SAR) studies, exploring a wide range of substitutions on the N-phenyl ring and the C4-carboxamide position to optimize potency, selectivity, and pharmacokinetic properties.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjpbcs.com [rjpbcs.com]
- 12. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate in Agrochemical Research
Prepared for: Researchers, Scientists, and Agrochemical Development Professionals Prepared by: Gemini, Senior Application Scientist
I. Introduction: The Pyrazole Scaffold in Modern Crop Protection
The pyrazole heterocyclic ring system is a cornerstone of modern agrochemical design, renowned for its versatility and potent biological activity. Compounds built upon this scaffold have led to the development of market-leading fungicides, insecticides, and herbicides. The specific arrangement of nitrogen atoms within the five-membered ring, coupled with the potential for substitution at multiple positions, allows for the fine-tuning of physicochemical properties and biological targets. This adaptability has made pyrazole derivatives a subject of intense research and development.
This guide focuses on Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate , a specific derivative that embodies several key features for potential agrochemical applications. Its structure combines:
-
A pyrazole core , the foundational pharmacophore.
-
An N1-phenyl group , which can influence binding affinity and systemic properties.
-
A C3-trifluoromethyl (CF₃) group , known to enhance metabolic stability, lipophilicity, and binding interactions.
-
A C4-ethyl carboxylate group , a versatile handle for further chemical modification or a potential contributor to the molecule's mode of action.
These notes will provide a technical overview of this compound's synthesis, postulated mechanism of action, and detailed protocols for its evaluation as a potential fungicide, insecticide, and herbicide.
II. Compound Profile: Synthesis and Physicochemical Properties
A reliable and scalable synthesis route is paramount for any candidate agrochemical. This compound can be synthesized through established methods of heterocyclic chemistry. One common and effective approach is the Suzuki coupling reaction.
Synthesis Pathway: The synthesis can be achieved by reacting Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate with phenylboronic acid. This reaction is typically catalyzed by a palladium catalyst in the presence of a suitable base and solvent.
Caption: General Suzuki coupling synthesis route.
Physicochemical Data Summary
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 229615-56-9 |
| Molecular Formula | C₁₃H₁₁F₃N₂O₂ |
| Molecular Weight | 284.24 g/mol |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in common organic solvents like DMF, DMSO, Acetone |
III. Postulated Mechanism of Action: Targeting Fungal Respiration
While the precise mechanism for this specific ester must be empirically determined, the vast body of literature on analogous pyrazole carboxamides strongly suggests that its primary mode of action as a fungicide is the inhibition of Succinate Dehydrogenase (SDH) .[1] SDH, also known as Complex II, is a critical enzyme in two fundamental cellular processes: the mitochondrial electron transport chain (ETC) and the Krebs cycle.
Causality of Inhibition: By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, the compound physically obstructs the transfer of electrons from FADH₂ to ubiquinone. This blockage has two catastrophic consequences for the fungal cell:
-
Disruption of ATP Synthesis: The electron flow through the ETC is halted, preventing the generation of the proton gradient necessary for ATP production.
-
Krebs Cycle Shutdown: The regeneration of fumarate from succinate is blocked, leading to a shutdown of the Krebs cycle.
The resulting energy crisis and metabolic collapse lead to the inhibition of mycelial growth and ultimately, fungal cell death.
Caption: Inhibition of Fungal Mitochondrial Electron Transport Chain.
IV. Application Protocols in Agrochemical Screening
The following protocols provide a framework for the systematic evaluation of this compound.
Application 1: Fungicidal Activity Assessment
Protocol: In Vitro Mycelial Growth Inhibition Assay
This protocol determines the compound's intrinsic ability to inhibit the growth of pathogenic fungi on an artificial medium.
-
Materials:
-
This compound
-
Target fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Sclerotinia sclerotiorum)
-
Potato Dextrose Agar (PDA)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator set to 25-28°C (pathogen dependent)
-
-
Methodology:
-
Stock Solution Preparation: Prepare a 10,000 µg/mL stock solution of the test compound in sterile DMSO.
-
Amended Media Preparation: Autoclave PDA and cool it to 50-55°C in a water bath. Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final DMSO concentration in all plates (including control) is constant and non-inhibitory (≤1% v/v). A DMSO-only plate serves as the negative control.
-
Plating: Pour approximately 20 mL of the amended PDA into each sterile petri dish. Allow the plates to solidify.
-
Inoculation: Using the cork borer, take a 5 mm mycelial plug from the edge of an actively growing (3-5 days old) culture of the target fungus. Place the plug, mycelium-side down, in the center of each prepared plate.
-
Incubation: Seal the plates with parafilm and incubate them in the dark at the optimal temperature for the fungus.
-
Data Collection: Measure the colony diameter (in two perpendicular directions) for all treatments once the fungal growth in the control plate has reached approximately 80% of the plate's diameter.[2]
-
Analysis: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the fungal colony in the control and dt is the average diameter in the treatment.
-
EC₅₀ Determination: Use the inhibition data to perform a probit or log-logistic regression analysis to calculate the Effective Concentration required to inhibit growth by 50% (EC₅₀).
-
Data Presentation: Mycelial Growth Inhibition
| Concentration (µg/mL) | Mean Colony Diameter (mm) | Standard Deviation | % Inhibition |
| 0 (Control) | 0 | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| Calculated EC₅₀ (µg/mL) |
Application 2: Insecticidal Activity Screening
Protocol: Leaf-Dip Bioassay for Lepidopteran Larvae
This method assesses the contact and/or stomach toxicity of the compound to leaf-feeding insects like Plutella xylostella (diamondback moth).[3][4][5]
-
Materials:
-
Test compound
-
Acetone and Triton X-100 (surfactant)
-
Cabbage or lettuce leaves
-
Second or third instar larvae of the target insect
-
Ventilated containers or petri dishes with moistened filter paper
-
-
Methodology:
-
Solution Preparation: Prepare a series of test concentrations (e.g., 10, 50, 100, 200, 500 µg/mL) in an acetone-water solution containing a surfactant (e.g., 0.1% Triton X-100) to ensure even leaf coverage. A surfactant-water solution serves as the control.
-
Leaf Treatment: Cut leaf discs (approx. 5 cm diameter) and dip each one into a test solution for 10-20 seconds with gentle agitation.[6]
-
Drying: Place the treated leaves on a wire rack and allow them to air-dry completely in a fume hood.
-
Infestation: Place one dried leaf disc into each ventilated container. Introduce a set number of larvae (e.g., 10) into each container.
-
Incubation: Maintain the containers at 25±2°C with a set photoperiod (e.g., 16:8 L:D).
-
Mortality Assessment: Record larval mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they cannot move when prodded with a fine brush.
-
Analysis: Correct the mortality data using Abbott's formula if control mortality is between 5-20%. Calculate the LC₅₀ (Lethal Concentration for 50% of the population) using probit analysis.
-
Application 3: Herbicidal Activity Evaluation
Protocol: Pre-Emergence Herbicidal Pot Assay
This protocol evaluates the compound's ability to inhibit weed germination and early growth when applied to the soil before weed emergence.[7][8][9]
-
Materials:
-
Test compound
-
Weed seeds (e.g., Echinochloa crus-galli - barnyardgrass, Amaranthus retroflexus - redroot pigweed)
-
Pots (e.g., 10 cm diameter) filled with a standardized soil mix
-
Laboratory sprayer calibrated to deliver a specific volume
-
-
Methodology:
-
Planting: Sow a predetermined number of seeds (e.g., 20-30) of each weed species into separate pots at a uniform depth (0.5-1 cm).
-
Herbicide Application: Prepare application solutions of the test compound at rates equivalent to field application rates (e.g., 50, 100, 200, 400 g a.i./ha). Immediately after sowing, apply the solutions evenly to the soil surface of the pots using the calibrated sprayer. An untreated set of pots serves as the control.
-
Growth Conditions: Place the pots in a greenhouse or growth chamber with controlled conditions (e.g., 28/22°C day/night, 14-hour photoperiod). Water as needed.
-
Evaluation: After 14-21 days, assess the herbicidal effect.
-
Visual Injury Rating: Score phytotoxicity on a scale of 0% (no effect) to 100% (complete kill).
-
Biomass Reduction: Harvest the above-ground plant material, dry it in an oven at 70°C to a constant weight, and record the dry weight.
-
-
Analysis: Calculate the percent growth reduction relative to the untreated control. Determine the GR₅₀ (the dose required to reduce growth by 50%) using dose-response curve analysis.
-
V. Integrated Research and Development Workflow
The evaluation of a new agrochemical candidate is a multi-stage process. The workflow ensures that only the most promising compounds advance, saving time and resources.
Caption: Phased workflow for agrochemical candidate evaluation.
VI. Concluding Remarks and Future Directions
This compound represents a promising scaffold for the development of novel agrochemicals, particularly fungicides. Its structural similarity to known SDH inhibitors provides a strong rationale for its investigation. The provided protocols offer a standardized basis for its initial biological profiling.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: The ethyl ester group is a prime target for modification. Conversion to various amides (carboxamides) has been shown to significantly enhance fungicidal and insecticidal activity in related structures.
-
Broad-Spectrum Profiling: The compound should be tested against a wider panel of economically important plant pathogens, insect pests, and weed species.
-
Mechanism of Action Confirmation: Direct enzymatic assays are needed to confirm that SDH is the primary target and to determine the binding affinity (IC₅₀).
-
Crop Safety Evaluation: Promising candidates must be evaluated for phytotoxicity on key crops to ensure they have a suitable selectivity window for practical application.
By systematically applying these protocols and research strategies, the true potential of this compound as a lead compound in agrochemical discovery can be thoroughly elucidated.
VII. References
-
Sabtharishi, S., & Naveen, N. (2017). Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations. Protocols.io. --INVALID-LINK--
-
Sabtharishi, S., & Naveen, N. (2017). Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations. ResearchGate. --INVALID-LINK--
-
Bio-protocol. (2017). Leaf dip bioassay. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Greenhouse Bioassay of Fentrazamide Herbicidal Activity. --INVALID-LINK--
-
Roy, S., Muraleedharan, N., & Mukhopadhyay, A. (2016). Leaf-Dip and Diet Incorporation Bioassays for Determining the Lethal Concentrations of a Chemical Pesticide and a Biopesticide. International Journal of Pure & Applied Bioscience. --INVALID-LINK--
-
Asror, M. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies. --INVALID-LINK--
-
Xia, D., et al. (2021). Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. Journal of Agricultural and Food Chemistry. --INVALID-LINK--
-
Analyzeseeds. Herbicide Bioassay Study Guide. --INVALID-LINK--
-
Kim, Y. S., et al. (2014). Mycelium growth assays to detect fungicide sensitive and resistant isolates of Colletotrichum species. ResearchGate. [https://www.researchgate.net/publication/262569528_Mycelium_growth_assays_to_detect_fungicide_sensitive_and_resistant_isolates_of_Colletotrichum_species](--INVALID-LINK--_ fungicide_sensitive_and_resistant_isolates_of_Colletotrichum_species)
-
Wu, Z., et al. (2012). Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. Molecules. --INVALID-LINK--
-
Lamberth, C. (2018). The chemistry of 1H-pyrazole-containing compounds is particularly interesting because of their potential application in medicinal chemistry... ResearchGate. --INVALID-LINK--
-
Google Patents. (Date not available). Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester. --INVALID-LINK--
-
PubChem. Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate. --INVALID-LINK--
-
Weed Technology. (2021). Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays. Cambridge University Press. --INVALID-LINK--
-
Research Media. (2021). Antifungal Activities of Selected Plant Extracts in In Vitro Control of Anthracnose and Root Rot Dis. YouTube. --INVALID-LINK--
-
CP Lab Safety. (Date not available). Ethyl 3-trifluoromethyl-1H-pyrazole-4-carboxylate, min 97%, 1 gram. --INVALID-LINK--
-
ResearchGate. (2021). Pre-emergent herbicidal activity of SA tested against invasive/native weed seeds. --INVALID-LINK--
-
MDPI. (2024). Laboratory Safety Evaluation and Weed Control Potential of Pre- and Post-Emergence Herbicides for Quinoa. --INVALID-LINK--
-
NIST WebBook. (Date not available). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Ethyl 3-(Trifluoromethyl)pyrazole-4-carboxylate: A Versatile Building Block for Agrochemicals and Pharmaceuticals. --INVALID-LINK--
-
Gaskins, V., & Perfect, J. R. (2022). A Practical Guide to Antifungal Susceptibility Testing. Infectious Disease Clinics of North America. --INVALID-LINK--
-
MDPI. (2023). A Rapid Method for Measuring In Vitro Growth in Entomopathogenic Fungi. --INVALID-LINK--
-
Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. --INVALID-LINK--
-
ChemicalBook. (2025). ETHYL 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE. --INVALID-LINK--
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. rjas.org [rjas.org]
- 6. bio-protocol.org [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. analyzeseeds.com [analyzeseeds.com]
- 9. Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays | Weed Technology | Cambridge Core [cambridge.org]
Experimental Design for a New Frontier in Inflammation Research: Testing the Anti-inflammatory Activity of Pyrazole Derivatives
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for evaluating the anti-inflammatory potential of novel pyrazole derivatives. Pyrazole scaffolds are a cornerstone in medicinal chemistry, with prominent examples like celecoxib demonstrating potent and selective anti-inflammatory effects.[1][2] This guide offers a strategic and detailed approach to screening and characterizing new chemical entities (NCEs) based on this promising heterocyclic core.
Introduction: The Rationale for Pyrazole Derivatives in Inflammation
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While a fundamental protective mechanism, chronic inflammation underpins a multitude of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key enzymatic pathway in inflammation involves cyclooxygenase (COX) enzymes, which mediate the production of prostaglandins.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes. However, non-selective NSAIDs can cause significant gastrointestinal side effects. The development of selective COX-2 inhibitors, such as the pyrazole-containing drug celecoxib, represented a major therapeutic advancement by offering a better safety profile.[1]
The pyrazole ring system serves as a versatile scaffold for designing selective COX-2 inhibitors.[3][4][5] This has spurred extensive research into novel pyrazole derivatives with potentially enhanced efficacy and safety. This application note details a systematic workflow for the preclinical evaluation of such compounds, from initial in vitro screening to in vivo validation of anti-inflammatory activity.
A Hierarchical Screening Approach: From In Vitro to In Vivo
A logical and stepwise approach is crucial for the efficient evaluation of novel compounds. This guide proposes a hierarchical screening cascade, starting with fundamental in vitro assays to assess cytotoxicity and primary anti-inflammatory mechanisms, followed by more complex cellular models, and culminating in in vivo validation of the most promising candidates.
Figure 1: A hierarchical workflow for screening pyrazole derivatives.
Phase 1: In Vitro Screening Protocols
Foundational Assay: Cytotoxicity Assessment
Before evaluating the anti-inflammatory activity of pyrazole derivatives, it is essential to determine their potential cytotoxicity. The MTT assay is a widely used colorimetric method to assess cell viability.[6]
Protocol 1: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10^5 to 5 x 10^5 cells/well and incubate for 12-24 hours.[7]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and incubate for the desired duration.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 560 nm using a microplate reader.[7]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Primary Mechanism Screening: COX-1 and COX-2 Inhibition
A primary mechanism of action for many anti-inflammatory pyrazole derivatives is the inhibition of COX enzymes.[3][4][5] A colorimetric inhibitor screening assay is a common method to determine the inhibitory activity and selectivity of the compounds.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
-
Reagent Preparation: Prepare assay buffer, heme, and the COX-1 or COX-2 enzyme solution.
-
Assay Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells.[8][9]
-
Inhibitor Addition: Add 10 µL of the pyrazole derivative (at various concentrations) or a reference inhibitor to the wells.
-
Pre-incubation: Incubate the plate for 5 minutes at 25°C.[9]
-
Reaction Initiation: Add 20 µL of a colorimetric substrate solution followed by 20 µL of arachidonic acid to all wells to initiate the reaction.[9]
-
Incubation: Incubate the plate for 2 minutes at 25°C.[9]
-
Absorbance Measurement: Read the absorbance at 590 nm.[9]
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Reference Drugs | |||
| Celecoxib | >100 | 0.04 | >2500 |
| Indomethacin | 0.1 | 1.5 | 0.067 |
| Test Compounds | |||
| Pyrazole Derivative 1 | Data | Data | Calculated |
| Pyrazole Derivative 2 | Data | Data | Calculated |
| Pyrazole Derivative 3 | Data | Data | Calculated |
| Table 1: Example data summary for COX inhibition assays. |
Cell-Based Anti-inflammatory Assays: A More Complete Picture
To assess the anti-inflammatory effects of the pyrazole derivatives in a cellular context, the murine macrophage cell line RAW 264.7 is commonly used. These cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[5][10][11]
Figure 2: Simplified signaling pathway of LPS-induced inflammation in macrophages.
Protocol 3: Nitric Oxide (NO) Production Assay
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with the pyrazole derivatives for 2 hours.
-
LPS Stimulation: Add LPS (1 µg/mL) to the wells and incubate for 24 hours.[12]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Assay: Mix an equal volume of the supernatant with Griess reagent and incubate for 10 minutes at room temperature.[12][13]
-
Absorbance Measurement: Measure the absorbance at 540 nm.[13]
-
Data Analysis: Quantify the amount of nitrite using a sodium nitrite standard curve.
Protocol 4: Cytokine (TNF-α and IL-6) Quantification by ELISA
-
Sample Collection: Collect cell culture supernatants from LPS-stimulated RAW 264.7 cells treated with the pyrazole derivatives.
-
ELISA Plate Coating: Coat a 96-well plate with a capture antibody specific for TNF-α or IL-6 and incubate overnight.[14]
-
Blocking: Block the plate to prevent non-specific binding.
-
Sample Incubation: Add the cell culture supernatants and standards to the plate and incubate.[15]
-
Detection Antibody: Add a biotin-conjugated detection antibody.[14]
-
Streptavidin-HRP: Add streptavidin-horseradish peroxidase (HRP).[14]
-
Substrate Addition: Add a TMB substrate solution and incubate until a color develops.[14]
-
Stop Reaction: Stop the reaction with a stop solution.
-
Absorbance Measurement: Read the absorbance at 450 nm.[14]
-
Data Analysis: Calculate the cytokine concentrations from the standard curve.
| Compound | NO Production (% of LPS control) | TNF-α Release (% of LPS control) | IL-6 Release (% of LPS control) |
| Reference Drugs | |||
| Dexamethasone | Data | Data | Data |
| Test Compounds | |||
| Pyrazole Derivative 1 | Data | Data | Data |
| Pyrazole Derivative 2 | Data | Data | Data |
| Pyrazole Derivative 3 | Data | Data | Data |
| Table 2: Example data summary for cell-based anti-inflammatory assays. |
Phase 2: In Vivo Validation
Promising candidates from the in vitro screening should be further evaluated in an in vivo model of acute inflammation. The carrageenan-induced paw edema model in rats is a widely used and well-characterized assay for this purpose.[16][17][18]
Protocol 5: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the pyrazole derivatives or a reference drug (e.g., indomethacin) orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 1 hour), inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[19]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[19]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.
Conclusion
The experimental design outlined in this application note provides a robust and systematic framework for the preclinical evaluation of novel pyrazole derivatives as anti-inflammatory agents. By employing a hierarchical approach that progresses from in vitro to in vivo models, researchers can efficiently identify and characterize promising drug candidates. The detailed protocols provided herein serve as a practical guide for conducting these essential experiments with scientific rigor and reproducibility.
References
- 1. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Lipopolysaccharide stimulation of RAW 264.7 macrophages induces lipid accumulation and foam cell formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
- 7. researchgate.net [researchgate.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. academicjournals.org [academicjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. diva-portal.org [diva-portal.org]
- 16. inotiv.com [inotiv.com]
- 17. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Researcher's Guide to In Vitro Fungicidal Assays for Pyrazole Compounds
Introduction: The Imperative for Fungicidal Assessment of Pyrazole Compounds
Pyrazole derivatives represent a cornerstone in modern antifungal drug discovery, with many exhibiting potent activity by targeting the fungal mitochondrial respiratory chain.[1][2] A significant number of these compounds function as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting cellular respiration and energy production, which ultimately leads to fungal cell death.[3][4] However, a critical aspect of characterizing these novel agents is to distinguish between fungistatic and fungicidal activity. While fungistatic compounds merely inhibit fungal growth, fungicidal agents actively kill the fungus.[5] This distinction is paramount, particularly for treating infections in immunocompromised patients where the host's immune system cannot be relied upon to clear the pathogen.[6]
This guide provides a comprehensive, field-tested protocol for determining the in vitro fungicidal activity of pyrazole compounds. It moves beyond a simple recitation of steps to explain the scientific rationale behind the methodology, ensuring a self-validating and robust experimental design. We will detail the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) as a foundational step, followed by the specific procedures to ascertain the Minimum Fungicidal Concentration (MFC).
Principle of the Assay: From Inhibition to Cidal Activity
The evaluation of fungicidal activity is a two-stage process logically built upon standard antifungal susceptibility testing (AFST) protocols established by bodies such as the Clinical and Laboratory Standards Institute (CLSI).[7][8]
-
Stage 1: Determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antifungal agent that completely inhibits the visible growth of a microorganism in vitro after a defined incubation period.[9][10] This is typically determined using a broth microdilution method, where a standardized fungal inoculum is exposed to serial dilutions of the test compound. This stage identifies the concentration at which the pyrazole compound has a fungistatic effect.
-
Stage 2: Determining the Minimum Fungicidal Concentration (MFC). The MFC is defined as the lowest concentration of an antifungal agent that results in a ≥99.9% reduction (a 3-log unit decrease) in the initial fungal inoculum.[3][11] This is determined by subculturing aliquots from the wells of the completed MIC assay that show no visible growth onto a drug-free agar medium.[11] The absence of growth on this subculture plate indicates that the fungal cells were killed by the compound at that concentration, not merely inhibited.
A compound is generally considered fungicidal if the MFC is no more than four times the MIC.[11] A higher MFC/MIC ratio suggests that the compound is primarily fungistatic at concentrations achievable in vitro.
Core Protocol: Fungicidal Assay for Pyrazole Compounds
This protocol is harmonized with the principles outlined in the CLSI documents M27 for yeasts and M38 for filamentous fungi.[7][8][12]
PART I: Materials & Reagents
-
Test Compounds: Pyrazole compounds of interest.
-
Solvent: Dimethyl sulfoxide (DMSO), sterile.
-
Fungal Strains:
-
Relevant pathogenic strains (e.g., Candida albicans, Aspergillus fumigatus).
-
Mandatory: Quality Control (QC) strains with known MIC ranges (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258).[13]
-
-
Culture Media:
-
Broth Medium: RPMI-1640 with L-glutamine, without sodium bicarbonate, buffered with MOPS.
-
Solid Medium: Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA).
-
-
Reagents & Consumables:
-
Sterile 96-well, flat-bottom microtiter plates.
-
Sterile saline (0.85% NaCl).
-
Spectrophotometer or McFarland turbidity standards.
-
Sterile pipette tips, reservoirs, and tubes.
-
Incubator (35°C).
-
PART II: Experimental Workflow
The overall experimental process is depicted below.
References
- 1. What are SDH2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Influence of DMSO on antifungal activity during susceptibility testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. lsa.umich.edu [lsa.umich.edu]
- 5. intertekinform.com [intertekinform.com]
- 6. mdpi.com [mdpi.com]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Approved Standard CLSI Document M38-A2 – ScienceOpen [scienceopen.com]
- 9. Antifungal Susceptibility | MI [microbiology.mlsascp.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. njccwei.com [njccwei.com]
- 13. mdpi.com [mdpi.com]
Application Notes & Protocols: A Researcher's Guide to Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Section 1: Compound Profile & Strategic Importance
Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a highly functionalized heterocyclic compound pivotal to modern drug discovery and agrochemical synthesis. Its strategic value lies in the unique combination of a stable pyrazole core, the metabolic and binding advantages conferred by the trifluoromethyl group, and the synthetic versatility of the ethyl ester handle.
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[1][2] The inclusion of a trifluoromethyl (-CF3) group is a common strategy to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] This makes the title compound a critical starting material or intermediate for synthesizing novel therapeutic agents, particularly in oncology and immunology, as well as next-generation fungicides and herbicides.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Notes |
|---|---|---|
| Molecular Formula | C₁₃H₁₁F₃N₂O₂ | PubChem |
| Molecular Weight | 296.24 g/mol | PubChem |
| CAS Number | 334618-33-8 | Chemical Abstract Service |
| Appearance | Typically a white to off-white or light yellow solid/powder | General observation for similar pyrazoles[4] |
| Solubility | Soluble in organic solvents like DMF, DMSO, Ethyl Acetate, Dichloromethane | Assumed based on structure and common use[5] |
Section 2: The Chemistry of Stability: Understanding Degradation Pathways
To ensure experimental reproducibility and maintain the integrity of the compound, it is crucial to understand the chemical liabilities of its structure. The primary degradation concerns are hydrolysis and oxidation.
-
Hydrolytic Instability: The ethyl ester functional group is the most significant point of vulnerability. It is susceptible to hydrolysis, a reaction that cleaves the ester bond to form the corresponding carboxylic acid and ethanol. This process is catalyzed by both acid and, more significantly, base. The presence of moisture is a prerequisite. Studies on similar pyrazole esters have highlighted their rapid degradation in aqueous buffers, particularly at basic pH.[6][7] Therefore, exposure to humid air, aqueous solutions (especially non-neutral), and basic or strongly acidic conditions must be minimized.
-
Oxidative Instability: While the pyrazole ring itself is relatively resistant to oxidation, substituted pyrazoles can be susceptible to oxidative degradation, which may be initiated by atmospheric oxygen, light, or trace metal impurities.[1][2] This can lead to the formation of colored byproducts, indicating compound decomposition.
dot
Caption: Key degradation pathways for the title compound.
Section 3: Safety & Hazard Management
Assumed GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Protocol 3.1: Personal Protective Equipment (PPE)
Proper PPE is mandatory to prevent accidental exposure. Adherence to this protocol is the first line of defense.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves, inspected before use. | Prevents skin contact and irritation.[10] |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from splashes or airborne powder.[10] |
| Skin/Body Protection | Standard laboratory coat. | Minimizes contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or chemical fume hood. | Avoids inhalation of dust or aerosols, preventing respiratory irritation.[9] |
Protocol 3.2: First Aid & Emergency Response
-
In case of eye contact: Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[9][10]
-
In case of skin contact: Take off contaminated clothing. Wash skin with plenty of soap and water. If irritation persists, consult a physician.[9][10]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[10]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[11]
Section 4: Protocols for Optimal Handling and Storage
Maintaining the chemical integrity of this compound from receipt to final use is paramount for generating reliable and reproducible data.
dot
Caption: Standard laboratory workflow for handling the compound.
Protocol 4.1: Long-Term Storage of Neat Compound (Solid)
-
Verification: Upon receipt, confirm the container is sealed and undamaged.
-
Environment: Store the compound in a desiccator to protect it from moisture, which is critical for preventing ester hydrolysis.
-
Temperature: Place the desiccator in a refrigerator at 2-8°C .[11] Lower temperatures slow the rate of any potential degradation reactions.
-
Inert Atmosphere (Best Practice): For maximum long-term stability, backfill the original vial with an inert gas like argon or nitrogen before sealing. This displaces atmospheric oxygen, mitigating oxidative degradation.
-
Light Protection: Store in an amber vial or wrap the container with aluminum foil to prevent potential photodegradation.
-
Labeling: Ensure the container is clearly labeled with the compound name, CAS number, date received, and any specific storage requirements.
Protocol 4.2: Preparation of Stock Solutions
-
Solvent Selection: Choose a dry, aprotic solvent in which the compound is freely soluble (e.g., anhydrous DMSO, DMF, or Dichloromethane). Avoid using solvents that contain water or reactive impurities.
-
Atmosphere: If possible, perform all manipulations under an inert atmosphere (e.g., in a glovebox or using a Schlenk line). This is the most rigorous method to prevent exposure to moisture and oxygen.
-
Procedure: a. Allow the vial of the solid compound to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. b. Quickly weigh the desired amount of solid into a clean, dry vial. c. Add the appropriate volume of anhydrous solvent via syringe to achieve the target concentration. d. Cap the vial tightly with a PTFE-lined cap. e. Mix thoroughly using a vortex or sonicator until all solid is dissolved.
Protocol 4.3: Short-Term Storage of Solutions
-
Temperature: Store stock solutions at -20°C or -80°C to minimize degradation.
-
Aliquoting: It is highly recommended to aliquot the stock solution into smaller, single-use volumes. This practice avoids repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Sealing: Use vials with high-quality, tight-fitting caps (e.g., PTFE-lined screw caps) to prevent solvent evaporation and moisture ingress.
-
Stability Check: The stability of the compound in solution is solvent-dependent and should be empirically determined if stored for extended periods. As a general rule, prepare solutions fresh whenever possible for the most sensitive applications.
Section 5: Quality Control & Troubleshooting
-
Assessing Integrity: Periodically check the purity of the stock compound or older solutions using methods like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or ¹H-NMR. The appearance of new spots (TLC/HPLC) or the emergence of a broad peak corresponding to the carboxylic acid (NMR) indicates degradation.
-
Troubleshooting Discoloration: If the solid compound develops a brownish or yellowish tint over time, this may suggest oxidation. While it may still be usable for some applications, its purity is compromised. For sensitive biological assays, using a fresh, pure lot is advised.
-
Inconsistent Results: If experimental results become inconsistent, the integrity of the stock solution is a primary suspect. Discard the old solution and prepare a fresh one from the solid stock as described in Protocol 4.2.
Section 6: References
-
Budnikova, Y. H., et al. (2022). "Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds." Molecules, 27(19), 6245. Available at: --INVALID-LINK--
-
Hanna, M. A., et al. (2018). "Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles." Inorganic chemistry, 57(21), 13648–13658. Available at: --INVALID-LINK--
-
Gieshoff, T., et al. (2023). "Electrochemically enabled oxidative aromatization of pyrazolines." Organic & Biomolecular Chemistry, 21(23), 4849-4853. Available at: --INVALID-LINK--
-
Kharb, R., et al. (2020). "Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives." International Journal of Pharmaceutical Sciences Review and Research, 65(1), 180-189. Available at: --INVALID-LINK--
-
Pharmaguideline. (n.d.). "Synthesis, Reactions and Medicinal Uses of Pyrazole." Available at: --INVALID-LINK--
-
Yin, Z., et al. (2009). "Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase." Bioorganic & medicinal chemistry letters, 19(20), 5773–5777. Available at: --INVALID-LINK--
-
Yin, Z., et al. (2009). "Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase." PMC, NIH. Available at: --INVALID-LINK--
-
PubChem. "Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate." National Center for Biotechnology Information. Available at: --INVALID-LINK--
-
Fisher Scientific. (2014). "SAFETY DATA SHEET - Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate." Available at: --INVALID-LINK--
-
El-Shehry, M. F., et al. (2018). "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 23(1), 134. Available at: --INVALID-LINK--
-
Fisher Scientific. (2021). "SAFETY DATA SHEET - 3-Amino-4-carbethoxypyrazole." Available at: --INVALID-LINK--
-
Jaćimović, Ž. K., et al. (2020). "Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2." Zeitschrift für Kristallographie - New Crystal Structures, 235(3), 431-433. Available at: --INVALID-LINK--
-
Dar, A. M., & Mir, M. A. (2015). "A Concise Review on the Synthesis of Pyrazole Heterocycles." Hilaris Publisher. Available at: --INVALID-LINK--
-
Angene Chemical. (2024). "Safety Data Sheet - Ethyl 5-ethyl-1H-pyrazole-3-carboxylate." Available at: --INVALID-LINK--
-
Echemi. "1H-Pyrazole-4-carboxylic acid, 3-(difluoromethyl)-1-methyl-, ethyl ester Safety Data Sheets." Available at: --INVALID-LINK--
-
BLD Pharmatech. (n.d.). "Safety Data Sheet - 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole." Available at: --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). "Pyrazole synthesis." Available at: --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). "Ethyl 3-(Trifluoromethyl)pyrazole-4-carboxylate: A Versatile Building Block for Agrochemicals and Pharmaceuticals." Available at: --INVALID-LINK--
-
ChemicalBook. (2025). "ETHYL 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE." Available at: --INVALID-LINK--
-
Viveka, S., et al. (2016). "Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate." ResearchGate. Available at: --INVALID-LINK--
-
Clinivex. (n.d.). "ETHYL 3-(4-(TRIFLUOROMETHYL)PHENYL)-1H-PYRAZOLE-5-CARBOXYLATE." Available at: --INVALID-LINK--
-
Santa Cruz Biotechnology, Inc. (n.d.). "Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate." Available at: --INVALID-LINK--
-
NIST. (n.d.). "1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester." NIST WebBook. Available at: --INVALID-LINK--
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. nbinno.com [nbinno.com]
- 4. fishersci.com [fishersci.com]
- 5. ETHYL 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE | 111493-74-4 [chemicalbook.com]
- 6. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate | C8H10F2N2O2 | CID 11644126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. angenechemical.com [angenechemical.com]
- 11. file.bldpharm.com [file.bldpharm.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. As a crucial building block in the development of advanced agrochemicals and pharmaceutical compounds, achieving a high yield of this pyrazole is paramount.[1] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles.
Section 1: Understanding the Synthesis
Q1: What is the primary synthetic route for this compound and what are the key challenges?
The most reliable and widely adopted method for synthesizing this and similar pyrazoles is the Knorr Pyrazole Synthesis .[2][3] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5]
For the target molecule, the specific reactants are:
-
Phenylhydrazine (or its more stable salt, phenylhydrazine hydrochloride).
-
A trifluoromethyl-substituted β-ketoester, typically Ethyl 2-(ethoxymethylene)-4,4,4-trifluoroacetoacetate (EMFTAA) . The ethoxymethylene group serves as a protecting group and an activating group, directing the regioselectivity of the cyclization.
The reaction proceeds through a sequence of nucleophilic attack, condensation, and subsequent acid-catalyzed cyclization and dehydration to form the aromatic pyrazole ring.
References
Side reactions in the synthesis of trifluoromethylpyrazoles and their prevention
Technical Support Center: Synthesis of Trifluoromethylpyrazoles
Welcome to the technical support center for the synthesis of trifluoromethylpyrazoles. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding common side reactions encountered during the synthesis of these valuable heterocyclic compounds. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Regioselectivity in the Condensation of Unsymmetrical Trifluoromethyl-β-diketones with Hydrazines
Question: I am synthesizing a trifluoromethylpyrazole via the condensation of an unsymmetrical 1,3-diketone (e.g., 1,1,1-trifluoro-4-phenylbutane-2,4-dione) with a monosubstituted hydrazine (e.g., methylhydrazine), but I am obtaining a mixture of two regioisomers that are difficult to separate. How can I improve the regioselectivity of this reaction to favor the desired isomer?
Answer:
This is a classic challenge in pyrazole synthesis, often referred to as the Knorr pyrazole synthesis.[1][2] The formation of regioisomeric mixtures arises from the nucleophilic attack of the substituted hydrazine on either of the two distinct carbonyl carbons of the β-diketone. The trifluoromethyl group, being strongly electron-withdrawing, significantly influences the reactivity of the adjacent carbonyl group, but often not enough to achieve complete selectivity.
Causality and Mechanistic Insight:
The reaction proceeds through the formation of a dihydroxypyrazolidine intermediate.[3][4] The regioselectivity is kinetically controlled by the dehydration of these intermediates.[3][4] Several factors can influence which carbonyl is preferentially attacked and the subsequent dehydration pathway, including:
-
Electronic Effects: The carbonyl carbon adjacent to the CF3 group is more electrophilic and thus more susceptible to nucleophilic attack.
-
Steric Hindrance: Bulky substituents on the hydrazine or the diketone can influence the approach of the nucleophile.
-
Solvent Effects: The solvent can play a crucial role in stabilizing intermediates and influencing the reaction pathway.[5]
Troubleshooting and Prevention Strategies:
-
Solvent Selection: Changing the reaction solvent can dramatically alter the regioselectivity. While ethanol is a common solvent for this reaction, it often leads to isomeric mixtures.[5]
-
Fluorinated Alcohols: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly enhance regioselectivity.[5] These solvents can form hemiketals with the more reactive carbonyl group (adjacent to the CF3), directing the initial attack of the hydrazine to the other carbonyl and leading to a single major regioisomer.[5]
-
-
Temperature Control: The condensation reaction is often exothermic.[6] Poor temperature control can lead to the formation of undesired side products.
-
Recommendation: Maintain a consistent and controlled temperature throughout the reaction. For larger-scale reactions, ensure efficient stirring and cooling to dissipate heat effectively.[6]
-
-
Rate of Reagent Addition: Rapid addition of the hydrazine can cause localized temperature spikes, promoting side reactions.[6]
-
Recommendation: Add the hydrazine derivative slowly and in a controlled manner, especially during scale-up.[6]
-
Experimental Protocol for Enhanced Regioselectivity:
| Step | Procedure |
| 1. | Dissolve the unsymmetrical trifluoromethyl-β-diketone in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). |
| 2. | Cool the solution to 0 °C in an ice bath. |
| 3. | Slowly add the monosubstituted hydrazine dropwise to the cooled solution with vigorous stirring. |
| 4. | Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or LC-MS). |
| 5. | Upon completion, remove the solvent under reduced pressure and purify the product by recrystallization or column chromatography. |
Data on Solvent Effects on Regioselectivity:
| Entry | Solvent | Ratio of Regioisomers (Desired:Undesired) |
| 1 | Ethanol | Varies, often near 1:1 |
| 2 | 2,2,2-Trifluoroethanol (TFE) | Improved selectivity (e.g., >90:10) |
| 3 | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Excellent selectivity (e.g., >97:3) |
Issue 2: Formation of Stable 5-Hydroxy-5-trifluoromethyl-4,5-dihydropyrazole Intermediates
Question: During my pyrazole synthesis, I've isolated a stable intermediate that appears to be a 5-hydroxy-5-trifluoromethyl-4,5-dihydropyrazole instead of the fully aromatized pyrazole. How can I promote the dehydration of this intermediate to obtain the desired product?
Answer:
The formation of stable 5-hydroxy-5-trifluoromethyl-4,5-dihydropyrazole (also referred to as pyrazoline) intermediates is a known phenomenon in the synthesis of trifluoromethylpyrazoles.[7][8] The strong electron-withdrawing nature of the trifluoromethyl group stabilizes the hydroxyl group, making the final dehydration step to the aromatic pyrazole more difficult.
Causality and Mechanistic Insight:
The reaction between a hydrazine and a trifluoromethyl-β-diketone proceeds through a cyclization to form the hydroxypyrazoline intermediate.[3][4] The subsequent elimination of water leads to the aromatic pyrazole. The stability of this intermediate is influenced by the substituents on the pyrazoline ring and the reaction conditions.
Troubleshooting and Prevention Strategies:
-
Acid Catalysis: The dehydration step is acid-catalyzed. Adding a catalytic amount of a strong acid can facilitate the elimination of water.
-
Recommended Acids: Sulfuric acid (H2SO4), hydrochloric acid (HCl), or p-toluenesulfonic acid (p-TsOH) can be effective.
-
Caution: Use a catalytic amount, as excess acid can lead to other side reactions.
-
-
Thermal Promotion: Heating the reaction mixture can provide the necessary energy to overcome the activation barrier for dehydration.
-
Procedure: Refluxing the reaction in a suitable solvent is a common practice.
-
-
Reaction Conditions Optimization: In some cases, neutral conditions may favor the formation of the hydroxypyrazoline, while acidic conditions promote the formation of the final pyrazole.[8]
Experimental Workflow for Dehydration:
References
Technical Support Center: Overcoming Solubility Challenges with Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Welcome to the technical support center for Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals who encounter solubility issues with this compound in biological assays. Our goal is to equip you with the foundational knowledge and validated protocols to ensure the accuracy and reproducibility of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles researchers face when working with this compound.
Q1: My compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous cell culture medium. What's happening and how do I fix it?
A1: This is a classic case of a compound "crashing out" of solution, a frequent issue with hydrophobic molecules.[1][2][3] The core problem is the drastic change in solvent polarity. While your compound is soluble in 100% Dimethyl Sulfoxide (DMSO), the final concentration of DMSO in your aqueous medium is too low to maintain solubility.[2] The aqueous environment forces the hydrophobic compound molecules to aggregate and precipitate.
Immediate Troubleshooting Steps:
-
Optimize the Dilution Protocol: Do not add the DMSO stock directly into the full volume of media. Instead, add the small volume of DMSO stock into a tube, and then add media to it while vortexing vigorously. This rapid mixing can sometimes prevent immediate precipitation.[4]
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound. Increased temperature can modestly improve solubility.[3]
-
Reduce Final Concentration: The most straightforward solution is to test a lower final concentration of your compound. It's possible your target concentration exceeds the compound's aqueous solubility limit.
Q2: What is the maximum concentration of DMSO my cell-based assay can tolerate?
A2: This is a critical parameter that you must determine empirically for your specific cell line and assay. As a general guideline, most cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxicity, and some robust lines may tolerate up to 1%.[4] However, even non-toxic concentrations can have biological effects.[5][6]
Actionable Advice: Always run a "vehicle control" experiment. Treat your cells with the highest concentration of DMSO that will be used in your experiment (e.g., 0.1%, 0.5%) and measure the same endpoint as your compound-treated groups. This will validate that the observed effects are from your compound and not the solvent.[4]
Q3: I managed to get my compound into solution, but I see crystals or a cloudy haze in the wells after a few hours of incubation. Why?
A3: You are likely observing a transition from kinetic solubility to thermodynamic solubility.[7][8]
-
Kinetic Solubility is the concentration of a compound that can be achieved by dissolving it in an organic solvent (like DMSO) and then rapidly diluting it into an aqueous buffer. This can result in a temporarily supersaturated, metastable solution.[7][9]
-
Thermodynamic Solubility (or equilibrium solubility) is the true maximum concentration of the most stable form of the compound that can be dissolved in a solvent under equilibrium conditions.[7][8]
Over time, the metastable solution will equilibrate, and the excess compound will precipitate out until it reaches its lower, thermodynamically stable solubility limit.[7] This delayed precipitation can lead to highly variable and erroneous assay results.[10]
Q4: Can I just sonicate my media after adding the compound to get it back into solution?
A4: Sonication can be a useful tool for initially dissolving a compound in a stock solvent, but its utility for re-dissolving a precipitate in final assay media is limited and must be approached with caution.[3] While it might temporarily break up aggregates, it doesn't change the compound's fundamental thermodynamic insolubility. The compound will likely precipitate again over time. Furthermore, excessive sonication can generate heat, potentially degrading the compound or other components in your media.
Section 2: In-Depth Troubleshooting & Advanced Strategies
When basic troubleshooting is insufficient, a more systematic approach is required. This section provides detailed guides and protocols for advanced solubilization techniques.
Understanding Your Compound: The First Step
This compound possesses features that predict poor aqueous solubility: a phenyl ring, a pyrazole core, and a trifluoromethyl group, all of which contribute to its lipophilic character. Acknowledging this is key to selecting the right formulation strategy.[11]
Strategy Selection Workflow
Before proceeding, use this decision tree to guide your choice of solubilization strategy.
Caption: Decision tree for selecting a solubilization strategy.
Guide 1: Co-Solvent Formulation
Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds when used in combination with DMSO.[12]
Causality: Co-solvents like Polyethylene Glycol 400 (PEG400), Propylene Glycol (PG), or ethanol can act as a "bridge" between the hydrophobic compound and the aqueous environment, effectively increasing the amount of compound that can remain in solution.[13]
Potential Co-Solvents and Considerations:
| Co-Solvent | Typical Final Conc. | Pros | Cons & Assay Interference |
| DMSO | < 0.5% | Excellent solubilizing power for stock solutions. | Can be toxic at >1%.[5] May inhibit certain enzymes (e.g., some CYPs, Acetylcholinesterase).[14][15] |
| Ethanol (EtOH) | < 1% | Biocompatible at low concentrations, effective solubilizer. | Can be cytotoxic at higher concentrations.[13] May affect enzymes and cellular metabolism. |
| PEG400 | < 2% | Low toxicity, good for increasing solubility. | Can be viscous. May interfere with assays involving light scattering or absorbance. |
| Propylene Glycol (PG) | < 2% | Low toxicity, commonly used in formulations. | Can affect cell membrane fluidity. Less volatile than ethanol. |
Note: The final concentration limits are general starting points. You must validate the tolerance of your specific assay system.
Protocol: Preparing a Co-Solvent Formulation
-
Prepare Primary Stock: Dissolve this compound in 100% DMSO to a high concentration (e.g., 50 mM). Ensure it is fully dissolved.[16]
-
Prepare Intermediate Stock: Create an intermediate stock solution in a co-solvent mixture.
-
Example: For a 1:1 DMSO:PEG400 co-solvent system, mix equal volumes of your DMSO primary stock with 100% PEG400. This creates a 25 mM intermediate stock in 50% DMSO / 50% PEG400.
-
-
Dilution into Assay Medium: Add a small aliquot of the intermediate stock into your pre-warmed aqueous assay buffer or cell culture medium while vortexing.
-
Example: To achieve a 50 µM final concentration, you would perform a 1:500 dilution. Adding 2 µL of the 25 mM intermediate stock to 1 mL of media results in a final solvent concentration of 0.1% DMSO and 0.1% PEG400, which is well-tolerated by most systems.
-
-
Validation: Visually inspect the final solution for any signs of precipitation immediately and after a relevant incubation period. Always include a co-solvent vehicle control in your experiment.
Guide 2: Cyclodextrin-Based Solubilization
Cyclodextrins (CDs) are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating them and increasing their aqueous solubility.[17][18][19] This is an excellent strategy when you need to minimize the concentration of organic solvents.[5]
Causality: CDs have a hydrophilic exterior and a hydrophobic interior cavity. The lipophilic pyrazole-phenyl portion of your compound can partition into this non-polar cavity, while the hydrophilic outer surface of the CD allows the entire complex to be soluble in water.[17][18][20]
Caption: Mechanism of cyclodextrin encapsulation.
Commonly Used Cyclodextrins:
| Cyclodextrin Type | Key Features | Recommended For |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility (>500 mg/mL), excellent safety profile.[21] | General purpose, first choice for in vitro studies. Approved for parenteral use.[21] |
| Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility, negatively charged. Can enhance stability.[17][20] | Ionizable compounds; used in commercial formulations. |
Protocol: Preparing a Cyclodextrin Inclusion Complex
This protocol uses the solvent evaporation method, which is effective for highly insoluble compounds.
-
Molar Ratio Calculation: Determine the molar ratio of Compound:CD. A 1:1 or 1:2 ratio is a common starting point. The molecular weight of this compound is approximately 222.16 g/mol .[22] The average MW of HP-β-CD is ~1460 g/mol .
-
Dissolve the Compound: Dissolve a precise amount of your compound in a minimal amount of a volatile organic solvent (e.g., methanol or ethanol).
-
Dissolve the Cyclodextrin: In a separate, larger flask, dissolve the calculated molar equivalent of HP-β-CD in water. Warm slightly (40-50°C) and stir to ensure complete dissolution.
-
Combine and Mix: Slowly add the compound solution to the aqueous CD solution while stirring vigorously. Continue stirring for several hours (4-24 hours) at room temperature to allow for complex formation.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator. This leaves an aqueous solution of the inclusion complex.
-
Lyophilization (Freeze-Drying): Freeze the aqueous solution and lyophilize it to obtain a stable, dry powder of the compound-CD complex.
-
Reconstitution and Use: This powder can be directly and easily dissolved in your aqueous assay buffer or cell culture medium to the desired final concentration. Confirm the final concentration with an appropriate analytical method (e.g., HPLC-UV).
Section 3: Assay-Specific Considerations & Validation
The chosen solubilization method must not interfere with the biological assay itself.
-
Enzyme Assays: Organic solvents like DMSO, ethanol, and acetonitrile can directly interact with enzymes, altering their conformation and kinetic parameters (Km, Vmax).[14][15] For sensitive enzyme assays, cyclodextrin formulations are often superior. If using co-solvents, keep the final concentration as low as possible and constant across all wells.
-
Cell Viability/Proliferation Assays (e.g., MTT, XTT): High concentrations of solvents or surfactants can be cytotoxic, leading to false positives (apparent toxicity).[13][23] Always run a vehicle control at the highest solvent concentration used to establish a baseline for 100% viability.
-
Reporter Gene Assays: Solvents can sometimes affect transcription factor activity or the stability of the reporter protein (e.g., Luciferase, GFP), creating artifacts. A vehicle control is essential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bldpharm.com [bldpharm.com]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 14. The effect of organic solvents on enzyme kinetic parameters of human CYP3A4 and CYP1A2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of Organic Solvents on Acetylcholinesterase Inhibition and Enzyme Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. rroij.com [rroij.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. scbt.com [scbt.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for the Derivatization of Pyrazole Carboxylates
Welcome to the technical support center for the derivatization of pyrazole carboxylates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and functionalizing this critical heterocyclic scaffold. Pyrazole derivatives are foundational in medicinal chemistry and agrochemicals, making the optimization of their synthesis paramount for efficiency and success in drug discovery and development pipelines.[1][2][3][4][5]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The advice herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the derivatization of pyrazole carboxylates, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low Yield in N-Arylation of Pyrazole Carboxylates
Question: I am attempting an N-arylation of my pyrazole carboxylate using a copper-catalyzed reaction, but my yields are consistently low. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in copper-catalyzed N-arylation reactions of pyrazoles are a frequent challenge.[6] The efficiency of this reaction is highly sensitive to several interconnected parameters. Here’s a breakdown of potential causes and a systematic approach to optimization:
Causality Behind Low Yields:
-
Catalyst Inactivation: The Cu(I) catalyst is prone to oxidation to the less active Cu(II) species. Inadequate degassing or the presence of atmospheric oxygen can significantly hinder the catalytic cycle.
-
Ligand Choice: The choice of ligand is crucial for stabilizing the copper catalyst and facilitating reductive elimination. Steric hindrance or electronic incompatibility between the ligand, pyrazole, and aryl halide can impede the reaction. Diamine ligands are often effective.[6]
-
Base Incompatibility: The base not only neutralizes the HX formed but also influences the solubility and reactivity of the pyrazole nucleophile. An unsuitable base can lead to side reactions or poor reactivity. Common bases include K₂CO₃, Cs₂CO₃, and t-BuOK.[1]
-
Solvent Effects: The solvent must be able to dissolve all reactants and be stable at the reaction temperature. Aprotic polar solvents like DMF, DMSO, or dioxane are typically used.[1]
-
Substrate Reactivity: The electronic nature of both the pyrazole and the aryl halide plays a significant role. Electron-withdrawing groups on the aryl halide generally increase its reactivity, while electron-donating groups on the pyrazole enhance its nucleophilicity.
Troubleshooting Workflow:
References
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 6. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
Technical Support Center: Troubleshooting Inconsistent Results in Biological Testing of Pyrazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole compounds. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the common challenge of inconsistent results in biological assays. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your research. Pyrazole and its derivatives are a versatile class of heterocyclic compounds with a wide range of biological activities, making them a cornerstone in medicinal chemistry and drug discovery.[1][2][3][4][5] However, their unique physicochemical properties can sometimes lead to challenges in experimental reproducibility. This guide will help you navigate these complexities and ensure the integrity of your results.
Section 1: Compound Integrity - The Foundation of Reliable Data
The quality and handling of your pyrazole compound are paramount. Inconsistencies often originate from issues with the compound itself before it even enters your assay.
Q1: My pyrazole compound shows variable activity between different batches or even after a period of storage. What could be the cause?
A1: This is a frequent issue that often points to problems with compound purity and stability.
Root Cause Analysis:
-
Purity: The initial purity of your compound is critical. Even trace amounts of highly potent impurities can lead to false or misleading biological activity.[6][7] It's also important to remember that purity values are method-dependent.[7] For biological testing, a purity of 90-95% is generally recommended.[8]
-
Stability: Pyrazole derivatives can be susceptible to degradation over time, influenced by factors like temperature, light, moisture, and oxygen.[9] The presence of certain functional groups, such as esters, can make them prone to hydrolysis, especially in solution.[9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent compound activity.
Recommended Protocols:
-
Purity Assessment:
-
Storage and Handling:
-
Solid Compounds: Store in a cool, dry, and dark place in tightly sealed containers.[9] For sensitive compounds, consider storage under an inert atmosphere (e.g., argon or nitrogen).[9]
-
Solutions: Prepare fresh solutions for each experiment whenever possible.[10] If storing stock solutions (typically in DMSO), aliquot into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.[9]
-
Q2: My pyrazole compound precipitates out of solution when I add it to my aqueous assay buffer. How can I improve its solubility?
A2: Poor aqueous solubility is a common characteristic of many organic small molecules, including pyrazole derivatives, and a frequent cause of inconsistent results.[11][12][13]
Root Cause Analysis:
-
Hydrophobicity: The aromatic nature of the pyrazole ring and the presence of lipophilic substituents contribute to low water solubility.
-
DMSO Shock: When a highly concentrated DMSO stock is diluted into an aqueous buffer, the compound can rapidly precipitate out, a phenomenon known as "DMSO shock".[11]
-
pH Effects: The solubility of ionizable pyrazole compounds can be highly dependent on the pH of the assay buffer.[11]
Troubleshooting Strategies for Solubility Issues:
| Strategy | Rationale | Key Considerations |
| Reduce Final Concentration | The simplest way to avoid exceeding the solubility limit. | May not be feasible if high concentrations are required for the desired biological effect. |
| Optimize Co-Solvent Percentage | Co-solvents like DMSO or ethanol can increase solubility.[12] | Keep the final percentage low (ideally ≤1%) to avoid solvent-induced artifacts in the assay.[11] |
| Adjust Buffer pH | For ionizable compounds, moving the pH away from the pKa can increase solubility.[11] | Ensure the new pH is compatible with your biological system (e.g., enzyme activity, cell viability). |
| Use Surfactants | Low concentrations of non-ionic surfactants (e.g., Tween-20) can help maintain solubility.[10] | Always run a control to ensure the surfactant itself does not interfere with the assay.[10] |
| Serial Dilutions | Perform serial dilutions in the assay buffer rather than a single large dilution from a concentrated stock.[11] | This gradual decrease in solvent concentration can prevent precipitation. |
Section 2: Assay-Specific Artifacts and Interference
Even with a pure and soluble compound, the intricacies of the biological assay itself can be a source of variability. Pyrazole-containing compounds, like many other small molecules, can sometimes interfere with assay components, leading to false-positive or false-negative results.
Q3: I'm seeing activity in my high-throughput screen (HTS), but it's not reproducible in follow-up assays. Could my pyrazole compound be an assay interference compound?
A3: Yes, this is a classic scenario in HTS.[14][15] Compounds that appear active across multiple, unrelated assays are often termed "frequent hitters" or Pan-Assay Interference Compounds (PAINS).[14][16]
Common Mechanisms of Assay Interference:
-
Compound Aggregation: At certain concentrations, organic molecules can form colloidal aggregates that sequester and non-specifically inhibit enzymes, leading to false-positive results.[16] This is a major source of artifacts in HTS.
-
Spectroscopic Interference: If your assay uses fluorescence or luminescence detection, your compound might be intrinsically fluorescent or act as a quencher, directly interfering with the signal.[17][18]
-
Redox Activity: Some compounds can engage in redox cycling, producing reactive oxygen species that can disrupt assay components or lead to false signals in redox-sensitive assays.[17]
-
Luciferase Inhibition: Firefly luciferase is a common reporter in cell-based assays and is susceptible to direct inhibition by small molecules, a frequent cause of false positives.[17]
Workflow for Identifying Assay Interference:
Caption: Workflow for validating a potential HTS hit.
Experimental Protocols for De-risking Hits:
-
Protocol 1: Detergent Test for Aggregation
-
Run your primary assay in parallel with and without the addition of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-80.
-
Interpretation: If the compound's activity is significantly reduced in the presence of the detergent, it is likely acting via an aggregation-based mechanism.
-
-
Protocol 2: Target-Omitted Counter-Screen
-
Set up your assay as usual, but omit the biological target (e.g., the enzyme or receptor).
-
Interpretation: If you still observe a signal in the absence of the target, your compound is interfering with the assay's detection system.[18]
-
Q4: I am conducting cell-based assays and see inconsistent IC50 values. What cellular factors could be at play?
A4: Inconsistent results in cell-based assays can be due to a variety of factors, including metabolic instability of the compound or off-target effects.
Root Cause Analysis:
-
Metabolic Instability: Pyrazole compounds can be metabolized by cellular enzymes, such as cytochrome P450s in liver cells or microsomes.[19][20][21] This can convert your active compound into a less active or inactive metabolite, reducing its apparent potency over the course of the experiment.
-
Off-Target Effects: Pyrazole derivatives are known to interact with a wide range of biological targets.[22][23][24][25] The observed cellular phenotype might be a result of hitting an unintended pathway, which can vary depending on the cell line and its specific expression profile. For example, some pyrazole compounds are known kinase inhibitors and could be affecting multiple signaling pathways.[23][26][27]
-
Cytotoxicity: At higher concentrations, your compound might be causing general cytotoxicity, which can be mistaken for a specific biological effect.[10]
Recommended Actions:
-
Metabolic Stability Assay: If you suspect metabolic degradation, consider performing an in vitro metabolism study using liver microsomes.[19][21] This can help you determine the metabolic half-life of your compound.
-
Cytotoxicity Profiling: Always run a standard cytotoxicity assay (e.g., MTT or MTS) in parallel with your functional assay to determine the concentration range where your compound is not causing cell death.[10]
-
Target Engagement Assays: To confirm that your compound is interacting with its intended target within the cell, consider using techniques like cellular thermal shift assays (CETSA) or NanoBRET.[26]
Section 3: Frequently Asked Questions (FAQs)
Q5: How critical is the choice of solvent for my stock solution? A5: It is very critical. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of hydrophobic compounds.[28] However, it's important to be aware that compounds can still precipitate from DMSO, especially during long-term storage or at low temperatures.[13][29] Always ensure your compound is fully dissolved in the stock solution before diluting it into your assay buffer.
Q6: Can tautomerism of pyrazoles affect my results? A6: Yes. Unsubstituted or unsymmetrically substituted pyrazoles can exist as a mixture of tautomers that rapidly interconvert.[3][25] These tautomers can have different binding affinities for your target protein. This can lead to complex binding kinetics and variability if the tautomeric ratio is sensitive to the solvent or pH of your assay buffer.
Q7: My pyrazole compound is a kinase inhibitor. What specific issues should I be aware of? A7: Kinase assays, particularly those that use ATP, can be prone to artifacts. Some compounds non-specifically interfere with the ATP-binding pocket of many kinases. It's crucial to perform selectivity profiling against a panel of kinases to ensure your compound is not a promiscuous inhibitor.[26] Additionally, discrepancies can arise between biochemical (e.g., ADP-Glo) and cellular (e.g., NanoBRET) assays, highlighting the importance of using multiple methods to assess target engagement and inhibition.[26]
By systematically addressing these potential sources of variability—from the integrity of the compound itself to the nuances of the assay technology—researchers can significantly enhance the reproducibility and reliability of their biological data for pyrazole compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frequent hitters: nuisance artifacts in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparison of the interaction of pyrazole and its metabolite 4-hydroxypyrazole with rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Interaction of pyrazole and 4-methylpyrazole with hepatic microsomes: effect on cytochrome P-450 content, microsomal oxidation of alcohols, and binding spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vitro metabolism of the new insecticide flupyrazofos by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 25. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 28. mdpi.com [mdpi.com]
- 29. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate under experimental conditions
Technical Support Center: Pyrazole-Core Compounds
Welcome to the technical support center for Pyrazole-Core Compounds. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues with Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate during experimental use. Our goal is to provide you with the mechanistic insights and practical troubleshooting steps necessary to ensure the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm seeing variable results or loss of my compound in aqueous buffer solutions. What is the most likely cause?
Short Answer: The most probable cause is the hydrolytic degradation of the ethyl ester group, especially in neutral to basic aqueous media.
In-Depth Explanation: The ester functional group in this compound is susceptible to hydrolysis, which converts the ethyl ester into the corresponding carboxylic acid. This reaction is significantly accelerated by the presence of hydroxide ions (basic conditions) or, to a lesser extent, hydronium ions (acidic conditions). Studies on structurally similar pyrazolyl benzoic acid ester derivatives have shown they can be rapidly hydrolyzed in aqueous buffers at pH 8, with half-lives as short as one to two hours.[1] The trifluoromethyl group (CF₃) is a strong electron-withdrawing group, which can influence the electronic properties of the pyrazole ring and the reactivity of the attached ester.
The primary degradation pathway is as follows:
Caption: Primary hydrolytic degradation pathway.
Troubleshooting Protocol: Verifying Hydrolytic Instability
This protocol uses LC-MS to quantify the compound's stability over time in your specific experimental buffer.
Materials:
-
This compound
-
Your experimental buffer (e.g., pH 7.4 or 8.0)
-
A stable internal standard (e.g., Chlorpromazine, as used in related studies[1])
-
LC-MS system
Procedure:
-
Stock Solutions: Prepare a 10 mM stock solution of the pyrazole compound and a 1 mM stock solution of the internal standard in an appropriate organic solvent (e.g., DMSO).
-
Reaction Mixture: In a clean vial, add your experimental buffer. Spike in the compound stock solution to a final concentration of 100 µM and the internal standard to 15 µM. Ensure the final concentration of the organic solvent is low (e.g., <1%) to mimic assay conditions.
-
Timepoint Zero (t=0): Immediately after mixing, withdraw an aliquot, quench with an equal volume of cold acetonitrile, and inject it into the LC-MS. This is your t=0 reference.
-
Incubation: Incubate the reaction mixture under your standard experimental conditions (e.g., 25°C or 37°C).
-
Sampling: Withdraw aliquots at regular intervals (e.g., 30, 60, 120, 240 minutes). Quench each aliquot immediately as described in step 3 and analyze by LC-MS.
-
Data Analysis: For each time point, calculate the peak area ratio of the parent compound to the internal standard. Plot this ratio against time to determine the degradation rate and calculate the half-life (t½). A significant decrease in the ratio over time confirms hydrolytic instability.
Preventative Measures:
-
pH Control: If possible, perform experiments in buffers with a slightly acidic pH (e.g., pH 6.0-6.5), where ester hydrolysis is generally slower. The stability of pyrazole rings themselves can be pH-dependent.[2][3]
-
Aprotic Solvents: For non-biological assays, consider using aprotic organic solvents like DMSO or DMF where hydrolysis cannot occur.[4]
-
Fresh Solutions: Always prepare aqueous solutions of the compound immediately before use. Do not store them, even when frozen.
-
Structural Modification: If the core scaffold is essential but the ester is not, consider synthesizing an amide or alkene isostere. Related research has shown that replacing the ester with an amide can significantly enhance stability.[1]
Question 2: My experiment does not use water, but I'm still observing degradation. What other factors could be at play?
Short Answer: Beyond hydrolysis, you should consider thermal instability, photostability, and compatibility with other reagents in your experiment.
In-Depth Explanation:
-
Thermal Stability: While many trifluoromethyl-substituted pyrazole derivatives exhibit high thermal stability, with some being stable up to 300°C, this is not universal.[5][6] High temperatures in your experimental setup (e.g., during reflux, prolonged heating, or in GC-MS analysis) could potentially lead to degradation.
-
Photostability: The pyrazoline ring system is known to be photoactive.[7] Exposure of solutions containing your compound to ambient laboratory light or specific light sources (e.g., in fluorescence-based assays) for prolonged periods could induce photochemical degradation.
-
Reagent Compatibility: The pyrazole ring and its substituents can react with other components in your assay. Strong nucleophiles could attack the ester group or the pyrazole ring. Strong oxidizing agents (e.g., peroxides) or reducing agents (e.g., borohydrides) may also lead to degradation. Some studies have noted that degradation can be mediated by oxidative pathways.[8]
Troubleshooting Workflow: Identifying the Source of Instability
If you suspect non-hydrolytic degradation, a systematic approach is required to isolate the cause.
Caption: Systematic workflow for troubleshooting stability.
Preventative Measures:
-
Thermal Stress Test: Prepare a solution of your compound in a high-boiling point, inert solvent and heat it to your experimental temperature. Monitor for degradation over time using TLC or LC-MS.
-
Photostability Test: Prepare two samples of your compound in solution. Wrap one vial completely in aluminum foil (dark control) and expose the other to the ambient light conditions of your lab. Compare the compound's concentration after a set period (e.g., 24 hours).
-
Reagent Exclusion Test: Systematically incubate your compound with individual reagents from your experiment (e.g., just the buffer and a coupling agent) to pinpoint any specific chemical incompatibilities.
Data Summary: Stability of Related Pyrazole Esters
To provide context, the following table summarizes published stability data for a series of pyrazole ester derivatives in a pH 8 aqueous buffer. While not the exact same molecule, this data clearly illustrates how substituents can dramatically influence hydrolytic stability.[1] This highlights the importance of empirically determining the stability of your specific compound under your experimental conditions.
| Compound ID (Reference[1]) | Key Structural Feature | Half-Life (t½) at pH 8 (minutes) |
| 7a | 2,4-dichloro substitution | 90 |
| 7d | 2,6-dimethyl substitution | 255 |
| 7n | 2,6-dichloro substitution | 300 |
| 7e | 2,6-difluoro substitution | 450 |
| 10a | N-methyl pyrazole analog | 900 |
This table is adapted from data presented in J. Med. Chem. 2009, 52, 15, 4834–4841.[1] The data demonstrates that electronic and steric factors of substituents on the phenyl ring significantly alter the rate of hydrolysis.
References
- 1. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of pH on pyrazole binding to liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Unveiling a versatile heterocycle: pyrazoline – a review - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08939B [pubs.rsc.org]
- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Purification Challenges of Fluorinated Heterocyclic Compounds
An in-depth technical guide by a Senior Application Scientist.
Welcome to the Technical Support Center. This guide is structured to provide direct, actionable solutions for researchers, scientists, and drug development professionals facing the unique and often complex challenges associated with purifying fluorinated heterocyclic compounds. The introduction of fluorine into a heterocyclic scaffold dramatically alters its physicochemical properties, demanding a nuanced approach to purification and analysis.[1][2] This resource is designed as a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered in the lab.
Section 1: Chromatographic Purification
Chromatography is the workhorse of purification, but the unique properties of fluorinated compounds—such as altered polarity, unique intermolecular interactions, and potential for strong binding to stationary phases—can lead to frustrating results.[3][4]
Frequently Asked Questions & Troubleshooting: Liquid Chromatography (LC)
Question: My highly polar fluorinated heterocycle shows little to no retention on a standard C18 column. What are my options?
Answer: This is a common issue. The high electronegativity of fluorine can create strong molecular dipoles, increasing polarity and water solubility.[5] A standard C18 phase is too nonpolar to effectively retain these compounds.
-
Causality: The retention mechanism in reversed-phase (RP) chromatography relies on hydrophobic interactions between the analyte and the stationary phase. Highly polar compounds have a strong affinity for the highly aqueous mobile phase and interact weakly with the nonpolar C18 chains.
-
Solutions & Protocols:
-
Switch to a Polar-Embedded or Polar-Endcapped Column: These columns are designed with polar groups near the silica surface, which allows for better retention of polar analytes, even in highly aqueous mobile phases.[6]
-
Employ Hydrophilic Interaction Chromatography (HILIC): HILIC is ideal for very polar compounds. It uses a polar stationary phase (like bare silica or an amino-bonded phase) with a high-organic mobile phase. The retention mechanism involves partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[6]
-
Use a Fluorinated Stationary Phase: These phases can offer unique selectivity for fluorinated analytes through fluorous-fluorous interactions.[4][6] While often used for highly fluorinated molecules, they can sometimes provide the alternative selectivity needed for separating polar, lightly fluorinated heterocycles.[3]
-
Question: I'm observing significant peak tailing for my basic fluorinated pyridine/imidazole derivative in RP-HPLC. Why is this happening and how can I fix it?
Answer: Peak tailing for basic heterocycles is typically caused by secondary interactions between the basic nitrogen and acidic residual silanols on the silica backbone of the stationary phase.[6][7]
-
Causality: The lone pair of electrons on the heterocyclic nitrogen can form strong ionic interactions with deprotonated silanol groups (Si-O⁻) on the column packing material. This creates a secondary, non-ideal retention mechanism, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.
-
Solutions & Protocols:
-
Lower the Mobile Phase pH: Add 0.1% trifluoroacetic acid (TFA) or formic acid to your mobile phase. This protonates the residual silanols (to Si-OH), effectively masking them and preventing interaction with your basic analyte. It also protonates the basic heterocycle, ensuring it exists as a single ionic species.
-
Increase Ionic Strength: Add a buffer (e.g., 20-50 mM ammonium formate) to the mobile phase. The buffer ions can compete with the analyte for interaction with the active sites, reducing tailing.
-
Use a Base-Deactivated Column: Modern columns are often "end-capped" or otherwise treated to minimize accessible silanols. Ensure you are using a high-quality, base-deactivated column suitable for basic compounds.
-
Experimental Protocol: Optimizing Separation of a Polar Fluorinated Heterocycle
Objective: To develop a robust HPLC method for a polar fluorinated pyrimidine that shows poor retention and peak shape on a standard C18 column.
-
Initial Screening (Standard Conditions):
-
Column: Standard C18 (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% to 95% B over 15 minutes.
-
Observation: Analyte elutes near the void volume with significant tailing.
-
-
Troubleshooting Step 1: Switch to a Polar-Compatible Column.
-
Column: Polar-embedded C18 (e.g., Waters Atlantis T3, Phenomenex Synergi Fusion-RP).
-
Rationale: These columns provide better retention for polar compounds and are stable in 100% aqueous mobile phases.[6]
-
Run the same gradient.
-
Observation: Retention is improved, but peak shape may still be suboptimal.
-
-
Troubleshooting Step 2: Try an Alternative Organic Modifier.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Rationale: Switching from acetonitrile to methanol can significantly alter selectivity ("the third corner" of the selectivity triangle) due to differences in hydrogen bonding capability.[6]
-
Run the same gradient with the polar-embedded column.
-
Observation: Selectivity between the main peak and impurities may improve.
-
-
Troubleshooting Step 3: Employ HILIC for Maximum Retention.
-
Column: HILIC column (e.g., bare silica, amide, or diol phase).
-
Mobile Phase A: 95:5 Acetonitrile:Water + 10 mM Ammonium Formate.
-
Mobile Phase B: 50:50 Acetonitrile:Water + 10 mM Ammonium Formate.
-
Gradient: Start with a high percentage of organic solvent (e.g., 95% A) and decrease the organic content to elute the analyte.
-
Rationale: This is the most effective method for highly polar compounds that are unretained in reversed-phase.
-
Chromatography Troubleshooting Workflow
Caption: Troubleshooting workflow for common LC purification issues.
Section 2: Crystallization and Solid-State Challenges
Crystallization is the preferred method for final purification, but fluorinated heterocycles can exhibit complex and unpredictable solid-state behavior.
Question: My fluorinated compound oils out or refuses to crystallize from common solvent systems. What's going on?
Answer: The introduction of fluorine can disrupt typical crystal packing forces and alter solubility profiles.
-
Causality: Fluorine is highly electronegative but a poor hydrogen bond acceptor.[8] It prefers to engage in weaker, highly directional C-H···F-C or dipole-dipole interactions rather than the strong hydrogen bonds (e.g., N-H···O) that often drive crystallization in non-fluorinated analogues.[9] This can lead to "frustrated" packing and the formation of amorphous solids or oils. Furthermore, some fluorinated compounds exhibit complex thermal behavior, such as crystal-to-crystal transitions at different temperatures, which can complicate crystallization upon cooling.[10]
-
Solutions:
-
Systematic Solvent Screening: Don't rely on standard ethyl acetate/hexane or dichloromethane/pentane systems. Create a matrix of solvents with varying polarity, hydrogen bond donating/accepting ability, and aromatic character (e.g., isopropanol, acetonitrile, toluene, methyl-THF).
-
Slow Evaporation/Vapor Diffusion: Dissolve your compound in a good solvent (e.g., dichloromethane) and place this vial inside a larger, sealed jar containing a poor solvent (e.g., hexane). The slow diffusion of the poor solvent's vapor into the vial can gently induce crystallization.
-
Seeding: If you have even a tiny amount of crystalline material, use it to seed a supersaturated solution.
-
Consider Fluorous Solvents: For highly fluorinated compounds, exploring fluorous solvents or co-solvents can sometimes be effective due to "fluorophilicity".[3]
-
Section 3: Extraction and Distillation
Liquid-liquid extraction and distillation are fundamental techniques that can be complicated by the unique properties of fluorinated compounds.
Question: I am trying to perform a distillation, but my fluorinated alcohol forms an azeotrope with the solvent. How can I break it?
Answer: Azeotropes are constant-boiling mixtures that cannot be separated by simple distillation.[11] This is a common problem, for instance, in separating 2,2,2-trifluoroethanol from isopropanol.[12]
-
Causality: Azeotropes form due to non-ideal interactions between the components, causing the vapor composition to be identical to the liquid composition at a specific point.[11]
-
Solutions:
-
Azeotropic Distillation with an Entrainer: Add a third component (an "entrainer") that forms a new, lower-boiling azeotrope with one of the original components.[13][14] For example, benzene or cyclohexane can be used to form a heterogeneous azeotrope with water to facilitate the dehydration of ethanol.[14]
-
Extractive Distillation: Add a high-boiling, miscible solvent that selectively alters the relative volatility of the components without forming a new azeotrope.[11][12] For the 2,2,2-trifluoroethanol/isopropanol mixture, N-methyl-2-pyrrolidone (NMP) can be used as a separating agent to recover pure 2,2,2-trifluoroethanol.[12]
-
Pressure-Swing Distillation: The composition of an azeotrope is often pressure-dependent. By running two distillation columns at different pressures, you can achieve a separation that is impossible at a single pressure.
-
Section 4: Characterization and Analysis Challenges
Purification is only half the battle; you must confirm the purity and identity of your compound. Fluorine introduces specific challenges in analytical techniques.
Question: I'm seeing broad peaks or no signal in the ¹⁹F NMR spectrum. What could be the problem?
Answer: While ¹⁹F NMR is a powerful tool due to its high sensitivity and wide chemical shift range, several factors can lead to poor spectral quality.[15][16]
-
Causality & Solutions:
-
Low Solubility/Sample Heterogeneity: If the compound is not fully dissolved, it will lead to broad lines. Try a different deuterated solvent or gently warm the sample to improve solubility.[15]
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause severe peak broadening. If you suspect metal contamination from a previous reaction step, try filtering the NMR sample through a small plug of silica or celite.
-
Chemical Exchange: If the fluorine atom is exchanging between different chemical environments on the NMR timescale, the peaks can broaden or coalesce. Running the experiment at a lower temperature can often slow this exchange, resulting in sharper, distinct peaks.[15]
-
Question: Why is the molecular ion (M⁺) absent or very weak in the mass spectrum of my highly fluorinated compound?
Answer: The high electronegativity of fluorine and the strength of the C-F bond lead to characteristic fragmentation patterns in mass spectrometry.[15]
-
Causality: Perfluorinated compounds readily fragment upon ionization. The high stability of cations like CF₃⁺ means this is often the most abundant ion (base peak), while the parent molecular ion is too unstable to be observed.[15]
-
Solutions:
-
Use Soft Ionization Techniques: If Electron Ionization (EI) is giving you trouble, switch to a softer technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). These methods impart less energy to the molecule, increasing the likelihood of observing the molecular ion or a protonated adduct ([M+H]⁺).
-
Look for Characteristic Fragments: Be aware of common neutral losses, such as the loss of a fluorine radical (M-19) or hydrogen fluoride (M-20).[15]
-
Data Summary: Common Mass Spec Fragments
| Fragment Ion | Mass (Da) | Origin |
| [CF₃]⁺ | 69 | Common in compounds with trifluoromethyl groups. |
| [C₂F₅]⁺ | 119 | Fragment from longer perfluoroalkyl chains.[15] |
| [M-F]⁺ | M-19 | Loss of a fluorine radical from the molecular ion.[15] |
| [M-HF]⁺ | M-20 | Loss of a neutral hydrogen fluoride molecule.[15] |
Section 5: Safety and Handling
Fluorinated compounds and the reagents used to make them require stringent safety protocols.
Question: What are the essential safety precautions when handling fluorinating agents and purified fluorinated compounds?
Answer: A thorough understanding of the specific hazards is the foundation of safe laboratory practice.[1] Many fluorinating agents are highly reactive, toxic, and moisture-sensitive, while some fluorinated products can have metabolic toxicity or persist in the environment.[1]
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are the minimum requirement. A face shield should be worn over the goggles when there is a significant risk of splashing.[1]
-
Hand Protection: Select gloves based on compatibility with the specific compound and solvent. Consult the manufacturer's compatibility chart. Double-gloving is recommended for highly corrosive or readily absorbed materials.[1]
-
Body Protection: A flame-resistant lab coat is mandatory.
-
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. For any exposure to reagents that can generate HF (e.g., DAST, Deoxo-Fluor), apply 2.5% calcium gluconate gel after flushing and seek immediate medical attention.[17]
-
Spills: For small, manageable spills, use an appropriate absorbent material. For large spills or spills of highly hazardous materials, evacuate the area and contact your institution's emergency response team.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. epruibiotech.com [epruibiotech.com]
- 8. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gwsionline.com [gwsionline.com]
- 12. researchgate.net [researchgate.net]
- 13. chemicaltweak.com [chemicaltweak.com]
- 14. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment - ProQuest [proquest.com]
- 17. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
Technical Support Center: Scaling up the Synthesis of Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or production scale. As a vital heterocyclic building block for numerous agrochemical and pharmaceutical agents, mastering its large-scale production is critical.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges encountered during scale-up.
Troubleshooting Guide: From Grams to Kilograms
This section addresses common problems that arise during the scale-up process. Each answer explains the underlying chemical principles and provides actionable solutions.
Q1: My reaction yield dropped significantly upon scale-up, and I'm observing incomplete conversion. What are the likely causes and how can I optimize for a higher yield?
A1: A drop in yield during scale-up is a frequent issue, often rooted in mass and heat transfer limitations that are negligible at the bench scale. The primary culprits are inadequate mixing, poor temperature control, and suboptimal reaction conditions.
-
Causality: The condensation reaction between phenylhydrazine and a β-ketoester equivalent (like ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate) is often exothermic. On a small scale, a flask's high surface-area-to-volume ratio allows for efficient heat dissipation. In a large reactor, this ratio is much lower, leading to localized "hot spots." These hot spots can accelerate side reactions or cause degradation of starting materials and the product. Similarly, inefficient mixing can lead to localized concentration gradients, preventing the reactants from interacting effectively and stalling the reaction.
-
Troubleshooting Strategies:
-
Optimize Reagent Addition: Instead of adding the phenylhydrazine all at once, perform a controlled, slow addition via a dosing pump. This maintains a low concentration of the reactive hydrazine and allows the reactor's cooling system to manage the exotherm effectively.
-
Improve Agitation: Ensure your reactor's impeller design and stirring speed are sufficient for the reaction volume and viscosity. The goal is to maintain a homogeneous mixture throughout the process. Baffles within the reactor are crucial for preventing vortexing and promoting top-to-bottom mixing.
-
Solvent and Concentration: The reaction is typically run in a protic solvent like ethanol or acetic acid to facilitate the condensation and cyclization steps.[2] Ensure the reaction is not overly concentrated, as this can increase viscosity and hinder mixing. A solvent volume of 5-10 mL per gram of the limiting reagent is a good starting point for scale-up.
-
Catalyst and pH Control: The reaction is often catalyzed by a weak acid (e.g., acetic acid).[2][3] On a large scale, ensuring a consistent pH throughout the batch is critical. In some cases, particularly with hydrazine salts, a base like sodium acetate may be used to free the hydrazine in situ, providing better control.[3]
-
Q2: I'm struggling with the formation of the undesired 5-(trifluoromethyl) regioisomer. How can I improve the regioselectivity for the 3-(trifluoromethyl) product?
A2: Regioisomer formation is a classic challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds.[4][5] The selectivity is dictated by which carbonyl group the substituted nitrogen of phenylhydrazine attacks first during the initial condensation step.
-
Causality: The reaction proceeds via initial attack of the more nucleophilic NH2 group of phenylhydrazine on one of the carbonyl carbons of the β-ketoester. The subsequent cyclization involves the attack of the second nitrogen atom. The trifluoromethyl group is a powerful electron-withdrawing group, which increases the electrophilicity of the adjacent carbonyl carbon, making it a prime target for nucleophilic attack. To favor the desired 3-CF3 isomer, conditions must be chosen that promote the initial attack at the other carbonyl (the ester-derived carbonyl equivalent).
-
Troubleshooting Strategies:
-
pH Control is Critical: The regioselectivity of this reaction is highly pH-dependent.[5]
-
Acidic Conditions (e.g., acetic acid): Generally favor the formation of the desired 1-phenyl-3-(trifluoromethyl) isomer. Under acidic conditions, the enamine intermediate is stabilized, guiding the cyclization pathway.
-
Neutral or Basic Conditions: Often lead to a mixture of isomers or favor the 5-trifluoromethyl product.
-
-
Solvent Choice: The solvent can influence the reaction's regioselectivity. While ethanol is common, exploring other solvents may be beneficial. Fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) have been shown to enhance regioselectivity in some pyrazole syntheses by modulating the reactivity of the intermediates.[5]
-
Temperature Profile: Lowering the reaction temperature during the initial condensation phase can sometimes improve selectivity by favoring the thermodynamically controlled pathway over the kinetically controlled one. A gradual ramp-up in temperature can then be used to drive the cyclization and dehydration to completion.
-
Q3: My crude product is a dark, viscous oil that is difficult to purify. How can I achieve a clean, crystalline solid suitable for large-scale filtration?
A3: Oiling out and discoloration are common purification hurdles, especially when scaling up. The color often stems from oxidative degradation of phenylhydrazine, while the oily nature indicates the presence of impurities that inhibit crystallization.[3] Column chromatography is not a viable option for large quantities.
-
Troubleshooting Strategies:
-
Post-Reaction Quench and Work-up: After the reaction is complete, quench it by adding it to a calculated amount of water or an aqueous solution of sodium bicarbonate to neutralize the acid catalyst. This precipitates the crude product and helps remove water-soluble impurities.
-
Solvent Swap for Crystallization: The key is to find a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below.
-
A common and effective system is an alcohol/water mixture (e.g., ethanol/water or isopropanol/water). After the initial work-up, dissolve the crude oil in a minimal amount of hot alcohol. Then, slowly add hot water until the solution becomes slightly turbid (the cloud point). Add a small amount of alcohol to redissolve the solids and then allow the solution to cool slowly.
-
Heptane or other non-polar solvents can be used as anti-solvents. Dissolve the crude product in a suitable solvent like ethyl acetate or dichloromethane, then slowly add heptane until crystallization begins.
-
-
Decolorization: If the product is discolored, you can perform a charcoal treatment. Dissolve the crude product in a suitable hot solvent, add a small amount of activated carbon (typically 1-2% w/w), stir for 15-30 minutes, and then filter the hot solution through a pad of celite to remove the carbon before crystallization.
-
Seeding: If you have a small amount of pure, crystalline product, use it to seed the supersaturated solution during cooling. This provides a template for crystal growth and can dramatically improve the crystallization process and final crystal form.
-
Experimental Workflow & Data
Scalable Synthesis Protocol
This protocol outlines a robust, scalable method for preparing this compound.
dot
Caption: Scalable workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reactor Charging: Charge a suitable reactor with ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1.0 eq) and ethanol (8 vol). Begin agitation and cool the mixture to 10-15°C.
-
Reagent Addition: In a separate vessel, dissolve phenylhydrazine (1.05 eq) in glacial acetic acid (2 vol). Slowly add this solution to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 25°C.
-
Reaction: Once the addition is complete, slowly heat the reaction mixture to reflux (approximately 78°C). Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to 20-25°C. In a separate vessel, charge water (10 vol). Transfer the reaction mixture into the water with good agitation. The crude product should precipitate as a solid.
-
Isolation: Stir the resulting slurry for 1-2 hours at ambient temperature, then cool to 0-5°C and hold for another hour. Filter the solid product and wash the cake with cold water (2 x 2 vol) until the filtrate is colorless.
-
Purification: Transfer the wet cake to a clean reactor. Add ethanol (5 vol) and heat to 70-75°C until a clear solution is obtained. Slowly add hot water (2-3 vol) until a slight haze persists. Add a small amount of ethanol to clarify, then cool slowly to 0-5°C to crystallize the product.
-
Drying: Filter the purified product, wash with a cold 1:1 ethanol/water solution (1 vol), and dry under vacuum at 40-50°C to a constant weight.
Optimization Data Summary
The following table summarizes typical results from optimization studies for regioselectivity.
| Entry | Catalyst (eq) | Solvent | Temperature (°C) | Yield (%) | Regioisomeric Ratio (3-CF3 : 5-CF3) |
| 1 | None | Ethanol | 80 | 75% | 85 : 15 |
| 2 | Acetic Acid (0.5) | Ethanol | 80 | 92% | > 98 : 2 |
| 3 | Pyridine (1.0) | Ethanol | 80 | 68% | 70 : 30 |
| 4 | Acetic Acid (0.5) | Toluene | 110 | 55% | 90 : 10 |
| 5 | Acetic Acid (0.5) | Ethanol | 50 | 89% | > 98 : 2 |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this pyrazole synthesis, and how does it inform the process?
A1: This reaction is a variation of the classic Knorr pyrazole synthesis.[2] Understanding the mechanism is key to controlling the outcome, particularly regioselectivity.
dot
Caption: Simplified reaction pathways influencing regioselectivity in the synthesis.
The process begins with the nucleophilic attack of phenylhydrazine on the activated β-ketoester. There are two primary electrophilic sites. Path A, which is favored under acidic conditions, involves the initial attack at the β-position of the enone system. This leads to an intermediate that cyclizes to form the desired 3-trifluoromethylpyrazole. Path B, which can become competitive under neutral or basic conditions, involves attack at the more electrophilic ketone carbonyl, ultimately leading to the undesired 5-trifluoromethyl isomer.[4][5]
Q2: What are the most critical process parameters (CPPs) to monitor and control during scale-up?
A2: Based on the process analysis, the following CPPs are crucial:
-
Temperature: Especially during phenylhydrazine addition (to control the exotherm) and during reflux (to ensure reaction completion).
-
Addition Rate: A slow, controlled addition of phenylhydrazine is non-negotiable for safety and selectivity.
-
Agitation Speed: Must be sufficient to ensure homogeneity and efficient heat transfer.
-
pH/Acid Concentration: Directly impacts reaction rate and, most importantly, regioselectivity.
Q3: What are the primary safety considerations when handling kilograms of phenylhydrazine?
A3: Phenylhydrazine is acutely toxic, a suspected carcinogen, and a skin sensitizer. Handling it at scale requires stringent safety protocols:
-
Engineering Controls: Use a closed-system reactor and transfer lines to minimize exposure. All operations should be performed in a well-ventilated area.
-
Personal Protective Equipment (PPE): Mandate the use of chemical-resistant gloves (butyl or Viton rubber), chemical splash goggles, a face shield, and a chemical-resistant apron or suit. Respiratory protection may be required depending on the operation.
-
Spill and Emergency Procedures: Have a spill kit readily available containing an absorbent and a neutralizing agent (e.g., a solution of sodium hypochlorite). Ensure all personnel are trained on emergency procedures.
-
Waste Disposal: All phenylhydrazine-contaminated waste must be treated as hazardous and disposed of according to local regulations. Quenching with an oxidizing agent like sodium hypochlorite is a common deactivation method.
References
Pyrazole Synthesis Safety & Byproduct Management: A Technical Support Guide
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on managing hazardous byproducts and troubleshooting common issues encountered during the synthesis of pyrazole derivatives. Our goal is to ensure both the integrity of your research and the safety of your laboratory environment.
Section 1: Frequently Asked Questions (FAQs) on Hazardous Byproducts
This section addresses the most common questions regarding the identification and handling of hazardous materials in pyrazole synthesis.
Q1: What are the primary hazardous byproducts I should be aware of during pyrazole synthesis?
A1: The most significant hazardous byproducts in pyrazole synthesis typically arise from the reagents used. The two most common hazardous starting materials are:
-
Hydrazine and its derivatives: Hydrazine is highly toxic, corrosive, and a suspected carcinogen.[1] Unreacted hydrazine and its salts are common byproducts that require careful quenching and disposal.
-
Diazo compounds (e.g., diazomethane): These compounds are toxic and potentially explosive.[2] While effective reagents for [3+2] cycloadditions, their handling requires specialized procedures to minimize risk.
Beyond the starting materials, side reactions can also generate problematic impurities. For instance, incomplete cyclization can lead to the formation of pyrazoline intermediates, and reactions involving substituted hydrazines can produce colored impurities.[3]
Q2: My reaction mixture involving hydrazine turned a deep yellow/red. Is this normal, and what does it indicate?
A2: The development of a yellow or red color in reactions involving hydrazine is a common observation.[3][4] This often indicates the formation of colored impurities resulting from side reactions of the hydrazine starting material.[3] While not always detrimental to the final product yield, it does suggest that the reaction may not be proceeding cleanly and that purification will be necessary to remove these colored byproducts.
Q3: How can I minimize the risks associated with using diazomethane in pyrazole synthesis?
A3: Due to the toxicity and explosive nature of diazo compounds, it is highly recommended to avoid their isolation.[2] Modern approaches focus on the in situ generation of diazo compounds from safer precursors like tosylhydrazone salts.[2][5] This method, often based on the Bamford-Stevens reaction, allows for the clean conversion to diazo compounds under mild conditions, which can then react immediately with the alkyne or alkene to form the pyrazole.[2][5]
Section 2: Troubleshooting Guide for Byproduct Management
This section provides step-by-step solutions to specific problems you may encounter during the work-up and purification stages of your pyrazole synthesis.
Issue 1: Presence of Unreacted Hydrazine in the Final Product
-
Symptoms:
-
Broad peaks in the NMR spectrum, particularly in the amine region.
-
A persistent ammonia-like odor.
-
Difficulty in achieving a sharp melting point for the purified product.
-
-
Causality:
-
Use of a large excess of hydrazine to drive the reaction to completion.
-
Incomplete reaction due to steric hindrance or suboptimal reaction conditions.
-
-
Troubleshooting Protocol: Quenching Excess Hydrazine
It is crucial to quench excess hydrazine before work-up to ensure safety and simplify purification. Do not be tempted to quench with strong oxidants without proper precautions, as the reaction can be vigorous.[6]
Method 1: Aqueous Work-up with Mild Oxidants
-
Cool the reaction mixture in an ice bath.
-
Slowly add a dilute aqueous solution of a mild oxidizing agent, such as sodium hypochlorite (bleach) or hydrogen peroxide.[6][7] This will oxidize the hydrazine to nitrogen gas and water.[7]
-
Caution: The reaction can be exothermic and may produce gas. Add the quenching agent slowly and with adequate stirring in a well-ventilated fume hood.
-
After the addition is complete, allow the mixture to stir for 30 minutes to ensure all hydrazine is consumed.
-
Proceed with the standard aqueous work-up and extraction of your product.
Method 2: Precipitation of the Product
If your pyrazole product is insoluble in water, you can often precipitate it by adding water to the reaction mixture.[8] The excess hydrazine hydrate will remain in the aqueous layer, and the product can be isolated by filtration.[8] Subsequent washing of the solid with water will further remove any trapped hydrazine.
-
Issue 2: Formation of Regioisomeric Pyrazole Byproducts
-
Symptoms:
-
Causality:
-
This is a common issue when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[3] The reaction can proceed through two different pathways, leading to the formation of two different regioisomers.
-
-
Troubleshooting Protocol: Controlling Regioselectivity
Controlling regioselectivity is best addressed during the reaction planning phase.
Strategic Approaches:
-
Solvent Selection: The choice of solvent can influence the regioselectivity. Protic polar solvents like methanol and ethanol have been shown to favor the formation of the desired pyrazole in some cases.
-
pH Control: The acidity or basicity of the reaction medium can direct the initial nucleophilic attack of the hydrazine, thus influencing the final regioisomer.
-
Use of Protecting Groups: Temporarily protecting one of the carbonyl groups in the 1,3-dicarbonyl compound can force the reaction to proceed in a specific direction.
Visualizing the Problem:
Caption: Formation of regioisomers from an unsymmetrical 1,3-dicarbonyl.
-
Section 3: Embracing Greener Alternatives in Pyrazole Synthesis
The field of green chemistry offers several strategies to mitigate the hazards associated with traditional pyrazole synthesis.[9][10][11]
Q4: Are there safer, more environmentally friendly methods for synthesizing pyrazoles?
A4: Absolutely. The principles of green chemistry are increasingly being applied to pyrazole synthesis to reduce waste and avoid hazardous reagents.[9][10][11] Key strategies include:
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and increase yields, often under solvent-free conditions.[5][12]
-
Ultrasound-Assisted Synthesis: Similar to microwave assistance, ultrasound can accelerate reactions and improve efficiency.[12]
-
Use of Greener Solvents: Replacing hazardous organic solvents with water or bio-based solvents is a major focus of green pyrazole synthesis.[12]
-
Catalyst-Free Reactions: Developing reaction conditions that do not require a catalyst can simplify purification and reduce waste.[12]
-
Multi-component Reactions: These reactions combine multiple starting materials in a single step, improving atom economy and reducing the number of synthetic steps and purification stages.[11]
Workflow for a Greener Pyrazole Synthesis:
Caption: A generalized workflow for greener pyrazole synthesis.
Section 4: Data Summary and Experimental Protocols
For your reference, the following table summarizes key safety and handling information for common reagents in pyrazole synthesis.
| Reagent | Key Hazards | Recommended PPE | Quenching/Disposal |
| Hydrazine Hydrate | Toxic, Corrosive, Suspected Carcinogen[1] | Chemical splash goggles, nitrile gloves, lab coat[1] | Quench with dilute sodium hypochlorite or hydrogen peroxide solution.[6][7] Dispose of as hazardous waste.[1] |
| Diazomethane | Toxic, Potentially Explosive[2] | Use in a dedicated apparatus within a fume hood. Specialized training required. | Quench with acetic acid. |
| Tosylhydrazones | Generally stable solids | Standard laboratory PPE | Dispose of as chemical waste. |
References
- 1. ehs.unm.edu [ehs.unm.edu]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. New “Green” Approaches to the Synthesis of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of Pyrazole Derivatives: Spotlight on Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
This guide provides a comprehensive comparison of the biological activities of Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate against a range of other pyrazole derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the anti-inflammatory, antimicrobial, and anticancer potential of these heterocyclic compounds, supported by experimental data and detailed protocols.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its structural versatility allows for extensive functionalization, leading to a wide array of pharmacological activities.[2] This has made the pyrazole scaffold a "privileged structure" in drug discovery. A prime example is Celecoxib, a selective COX-2 inhibitor widely used as an anti-inflammatory drug, which features a 1,5-diarylpyrazole core.[3] The success of such drugs has spurred extensive research into novel pyrazole derivatives for various therapeutic applications, including antimicrobial, antiviral, and anticancer agents.[2][4]
This guide focuses on this compound, a compound that combines several key pharmacophoric features: the pyrazole core, a phenyl group at the N1 position, a trifluoromethyl (CF3) group at C3, and an ethyl carboxylate group at C4. We will explore its potential biological activities by comparing it with other pyrazoles where the influence of these and other substituents has been well-documented.
Structural Analysis of this compound
The predicted biological activity of a molecule is intrinsically linked to its structure. The key substituents on our target compound each play a potential role:
-
1-Phenyl Group: The presence of aryl groups on the pyrazole nitrogen is a common feature in many biologically active pyrazoles, contributing to binding interactions with protein targets.[5]
-
3-Trifluoromethyl (CF3) Group: The CF3 group is a powerful modulator of physicochemical properties. Its high electronegativity and lipophilicity can enhance metabolic stability, membrane permeability, and binding affinity.[6] This group is frequently incorporated into modern pharmaceuticals to improve their efficacy and pharmacokinetic profiles. In pyrazoles, it has been associated with potent anticancer activity.[7][8]
-
4-Carboxylate Group: The ethyl carboxylate moiety can act as a hydrogen bond acceptor and its presence and position are crucial for activity. For instance, pyrazole-4-carboxylic acid derivatives have been explored as potent enzyme inhibitors.[9]
The combination of these features suggests that this compound is a promising candidate for biological screening. In the following sections, we compare its potential with the established activities of other pyrazole analogues.
Comparative Biological Activity
We will now examine three key areas of biological activity—anti-inflammatory, antimicrobial, and anticancer—and compare the potential of our focus molecule with experimentally validated data from other pyrazole derivatives.
Anti-inflammatory Activity
The anti-inflammatory action of many pyrazole derivatives stems from their ability to inhibit cyclooxygenase (COX) enzymes, which are key to prostaglandin biosynthesis.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes are widely used, but many are associated with gastrointestinal side effects due to the inhibition of the constitutive COX-1 isoform.[10] The development of selective COX-2 inhibitors, like Celecoxib, was a major therapeutic advance.[3]
Comparison and Structure-Activity Relationship (SAR): Many potent anti-inflammatory pyrazoles are 1,5-diarylpyrazoles. The nature and position of substituents on these aryl rings significantly impact both potency and COX-2 selectivity. For instance, a 3-(trifluoromethyl)-5-arylpyrazole was reported with a COX-2 IC50 of 0.02 µM, demonstrating high potency.[11] While our focus molecule is a 1,3-diarylpyrazole with a C4-carboxylate instead of a C5-aryl group, the presence of the trifluoromethyl group is a feature shared with some highly active compounds. The activity of this compound would need to be experimentally determined, but its structure warrants investigation as a potential COX inhibitor.
Table 1: Comparative Anti-inflammatory Activity of Selected Pyrazole Derivatives (COX Inhibition)
| Compound/Class | Target | IC50 (µM) | COX-2 Selectivity Index | Reference |
|---|---|---|---|---|
| Celecoxib | COX-2 | 0.04 | >375 | [3] |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 | 225 | [11] |
| 3,5-diarylpyrazoles | COX-2 | 0.01 | N/A | [11] |
| Ibuprofen | COX-1/COX-2 | 13 / 370 | 0.04 | [12] |
| This compound | COX-1/COX-2 | Data Not Available | N/A | |
Antimicrobial Activity
The rise of antibiotic resistance has created an urgent need for new antimicrobial agents.[13] Pyrazole derivatives have shown considerable promise, exhibiting both antibacterial and antifungal properties.[4][14] The mechanism of action can vary, but some pyrazoles are known to inhibit essential bacterial enzymes like DNA gyrase.[15]
Comparison and Structure-Activity Relationship (SAR): The antimicrobial activity of pyrazoles is highly dependent on their substitution patterns. For example, incorporating a thiazole ring into a pyrazole scaffold has been shown to enhance antimicrobial power.[14][16] Studies on Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, a close analogue of our target molecule (lacking the 1-phenyl group), showed weak inhibitory effects against the fungus Phomopsis viticola.[17] In contrast, other pyrazole derivatives exhibit very high potency. For instance, a 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide derivative displayed remarkable antibacterial and antifungal activities with MIC values as low as 2.9 µg/mL.[13] This suggests that while the trifluoromethyl pyrazole core may contribute to some activity, other functional groups are critical for achieving high potency.
Table 2: Comparative Antimicrobial Activity of Selected Pyrazole Derivatives (MIC)
| Compound/Class | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Pyrazole-Thiohydrazide (21a) | C. albicans | 2.9 - 7.8 | [13] |
| Pyrazole-Thiohydrazide (21a) | S. aureus / E. coli | 62.5 - 125 | [13] |
| Nitrofuran-Pyrazole Derivative | E. coli / S. aureus | >100 | [2] |
| 5-[(E)-2-(5-chloroindol-3-yl)vinyl]pyrazole | S. aureus | 1 - 2 | [15] |
| Ciprofloxacin (Standard) | S. epidermidis | 1.0 | [3] |
| This compound | Various | Data Not Available | |
Anticancer Activity
The search for novel, selective, and less toxic anticancer drugs is a major focus of medicinal chemistry.[18] Pyrazoles have emerged as a versatile scaffold for designing agents that target various cancer hallmarks, including tubulin polymerization, protein kinases (like CDK2), and angiogenesis regulators (like VEGFR-2).[18]
Comparison and Structure-Activity Relationship (SAR): The trifluoromethyl group is a key feature in many pyrazole-based anticancer agents.[7] For instance, a series of 1,5-diaryl-3-(trifluoromethyl)pyrazoles were synthesized as analogues of the tubulin polymerization inhibitor Combretastatin A-4.[6][19] One of the most active compounds in this series showed potent cytotoxicity against multiple cancer cell lines, including multidrug-resistant ones, and was found to bind to the colchicine binding site on tubulin.[19] Other studies have shown that pyrazole derivatives can act as potent CDK2 inhibitors, with IC50 values in the nanomolar range.[18] Given that this compound contains both the pyrazole core and the CF3 group, it represents a structure of interest for anticancer screening. Its efficacy would likely depend on how its specific substitution pattern facilitates binding to a relevant cancer target.
Table 3: Comparative Anticancer Activity of Selected Pyrazole Derivatives (IC50)
| Compound/Class | Cell Line | IC50 (µM) | Target/Mechanism | Reference |
|---|---|---|---|---|
| Combretastatin-(trifluoromethyl)pyrazole Hybrid (C-23) | MCF-7 | Not specified, but most potent of series | Tubulin Polymerization | [6][19] |
| Pyrazole Benzothiazole Hybrid (25) | HT29, PC3, A549 | 3.17 - 6.77 | VEGFR-2 Inhibition | [18] |
| Indole-Pyrazole Hybrid (34) | HCT116, MCF7 | < 23.7 | CDK2 Inhibition (IC50 = 0.095 µM) | [18] |
| Doxorubicin (Standard) | HCT116, MCF7 | 24.7 - 64.8 | DNA Intercalation | [18] |
| This compound | Various | Data Not Available | N/A | |
Experimental Design and Protocols
To empirically determine the biological activity of this compound and enable a direct comparison, a series of standardized in vitro assays are required. The following section provides an overview of the experimental workflow and detailed protocols for the key assays discussed.
General Experimental Workflow
The evaluation of a novel compound typically follows a tiered screening process, starting with in vitro assays to establish primary activity and potency, followed by more complex cellular and in vivo models.
Caption: General workflow for evaluating the biological activity of a test compound.
Protocol: In Vitro COX Inhibition Assay
This protocol is designed to determine the IC50 of a test compound against COX-1 and COX-2 enzymes by measuring the production of Prostaglandin E2 (PGE2).[20][21]
Principle: The cyclooxygenase activity of COX is measured by quantifying the amount of PGE2 produced from the enzymatic conversion of arachidonic acid. The amount of PGE2 is determined using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid substrate
-
PGE2 ELISA kit
-
Test compound and reference inhibitor (e.g., Celecoxib)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitor in DMSO. The final DMSO concentration in the assay should be <1%.
-
Enzyme Reaction:
-
To each well of a 96-well plate, add 170 µL of reaction buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme.
-
Add 10 µL of the diluted test compound or reference inhibitor. Include wells with DMSO only as a control (100% activity).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
Incubate for 2 minutes at 37°C.
-
Stop the reaction by adding 10 µL of 1M HCl.
-
-
PGE2 Quantification (ELISA):
-
Follow the manufacturer's protocol for the PGE2 ELISA kit. Briefly, this involves adding the reaction mixture to a plate pre-coated with anti-PGE2 antibodies, adding a PGE2-peroxidase conjugate, and incubating.
-
After washing, a substrate solution is added, and the color development is measured using a microplate reader at 450 nm.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Causality and Trustworthiness: This dual-assay system (enzymatic reaction followed by ELISA) provides a self-validating framework. The direct measurement of the enzymatic product (PGE2) ensures that the observed inhibition is due to interference with the cyclooxygenase pathway.[20] Running parallel assays for COX-1 and COX-2 allows for the determination of isoform selectivity, a critical parameter for modern anti-inflammatory drugs.[21]
Protocol: Antimicrobial Broth Microdilution Assay (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth.[22][23]
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, growth is assessed visually or spectrophotometrically.
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound and reference antibiotic (e.g., Ciprofloxacin)
-
Sterile 96-well microtiter plates
-
0.5 McFarland standard
Procedure:
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the assay plate.
-
Compound Dilution:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well. This brings the final volume to 200 µL and dilutes the compound and inoculum to their final concentrations.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.
Causality and Trustworthiness: The inclusion of positive and negative controls is critical for validating the assay. The positive control confirms the viability of the inoculum and its ability to grow under assay conditions, while the negative control ensures the sterility of the medium.[24] This standardized method, recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI), ensures reproducibility.[23]
Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[25][26]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Test compound and reference drug (e.g., Doxorubicin)
-
Sterile 96-well flat-bottom culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound. Remove the old medium from the cells and add 100 µL of medium containing the various compound concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (DMSO) to each well. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Correct the absorbance values by subtracting the mean absorbance of the blank wells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percent viability against the log of the compound concentration to determine the IC50 value.
-
Causality and Trustworthiness: The assay's principle directly links a measurable output (color intensity) to a fundamental cellular process (mitochondrial activity).[26] A linear relationship between cell number and formazan production must be established for each cell line to ensure the assay is quantitative and reliable.[27]
Caption: Principle of the MTT assay for measuring cell viability.
Conclusion
This compound possesses a combination of structural motifs—a 1-phenyl group, a 3-trifluoromethyl group, and a 4-carboxylate ester—that are present in various biologically active pyrazole derivatives. Comparative analysis with compounds documented in the literature suggests this molecule is a worthy candidate for screening, particularly for anti-inflammatory and anticancer activities. The trifluoromethyl moiety, in particular, is a well-established feature in potent anticancer pyrazoles.[6][7]
However, biological activity is notoriously difficult to predict from structure alone. The subtle interplay of electronics, sterics, and physicochemical properties determines a compound's interaction with a biological target. While some analogues show weak antifungal activity[17], significant potency in any therapeutic area would require empirical validation. The detailed protocols provided in this guide offer a clear and reliable framework for conducting such an investigation. The systematic evaluation of this compound using these assays will definitively place its biological activity within the broader context of the versatile pyrazole family.
References
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 17. researchgate.net [researchgate.net]
- 18. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]
- 21. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 22. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bio-protocol.org [bio-protocol.org]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 27. atcc.org [atcc.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Trifluoromethyl Pyrazole Derivatives
For researchers, medicinal chemists, and professionals in drug and agrochemical development, the trifluoromethyl pyrazole scaffold represents a cornerstone of modern molecular design. The strategic incorporation of the trifluoromethyl (CF₃) group onto the pyrazole ring profoundly influences the physicochemical and pharmacological properties of these derivatives, leading to a diverse array of biologically active compounds. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of trifluoromethyl pyrazole derivatives across various therapeutic and agricultural applications, supported by experimental data and detailed protocols.
The Trifluoromethyl Group: A Privileged Substitution in Pyrazole Chemistry
The trifluoromethyl group is a bioisostere of the methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity are key to its ability to enhance the biological activity of the parent molecule.[1] In the context of pyrazole derivatives, the CF₃ group can:
-
Increase Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism, thereby prolonging the compound's half-life.
-
Enhance Binding Affinity: The lipophilicity of the CF₃ group can promote hydrophobic interactions with biological targets, leading to increased binding affinity and potency.[2]
-
Modulate pKa: The inductive effect of the CF₃ group can alter the acidity or basicity of nearby functional groups, influencing ionization at physiological pH and thereby affecting cell permeability and target engagement.
-
Influence Conformation: The steric bulk of the CF₃ group can lock the molecule into a specific conformation that is favorable for binding to a target.
This guide will explore the SAR of trifluoromethyl pyrazole derivatives in three key areas of application: anticancer, antifungal, and herbicidal agents.
Part 1: Trifluoromethyl Pyrazole Derivatives as Anticancer Agents
Trifluoromethyl pyrazole derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against a variety of cancer cell lines.[3] Their mechanisms of action are diverse, ranging from the inhibition of key signaling kinases to the disruption of microtubule dynamics.
Kinase Inhibitors: Targeting Oncogenic Signaling Pathways
Many trifluoromethyl pyrazole derivatives have been designed as inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2) Inhibition:
A significant number of trifluoromethyl pyrazole derivatives have been developed as inhibitors of EGFR and VEGFR-2, two receptor tyrosine kinases that play crucial roles in tumor growth and angiogenesis.[5]
Structure-Activity Relationship Insights:
-
Substitution on the N-phenyl ring: The nature and position of substituents on the N-phenyl ring of the pyrazole core are critical for activity. Electron-withdrawing groups, such as nitro groups, have been shown to enhance potency.[4]
-
The Pyrazole Core: The pyrazole ring itself serves as a crucial scaffold, orienting the key pharmacophoric features for optimal interaction with the ATP-binding pocket of the kinases.[6]
-
The Trifluoromethyl Group: The presence of the CF₃ group on the pyrazole ring is often essential for potent inhibitory activity. Its removal can lead to a significant decrease in potency, highlighting its role in binding affinity.[4]
Comparative Biological Data:
| Compound ID | R Group (on N-phenyl) | Target Kinase | IC₅₀ (nM)[4] |
| 10 | 3-trifluoromethyl-4-((4-methylpiperazin-1-yl)methyl) | Bcr-Abl | 14.2 |
| Derivative of 10 | 3-H-4-((4-methylpiperazin-1-yl)methyl) | Bcr-Abl | >1000 |
| 3 | (structure-specific) | EGFR | 60 |
| 9 | (structure-specific) | VEGFR-2 | 220 |
| 12 | (structure-specific) | Dual EGFR/VEGFR-2 | EGFR: >1000, VEGFR-2: >1000 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity.
Signaling Pathway Visualization:
The following diagram illustrates the simplified EGFR signaling pathway and the point of inhibition by trifluoromethyl pyrazole derivatives.
Caption: Inhibition of EGFR signaling by trifluoromethyl pyrazole derivatives.
Tubulin Polymerization Inhibitors
Another important mechanism of action for anticancer trifluoromethyl pyrazole derivatives is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis.[5][7]
Structure-Activity Relationship Insights:
-
Diaryl Substitution: The presence of two aryl rings at the 1- and 5-positions of the pyrazole ring is a common feature of tubulin inhibitors.
-
Trimethoxyphenyl Moiety: A 3,4,5-trimethoxyphenyl group is often found in potent tubulin inhibitors, as it mimics the A-ring of combretastatin A-4, a well-known natural tubulin inhibitor.
-
Carboxymethyl Group: The presence of a carboxymethyl-substituted phenyl group at the 1-position of the pyrazole has been shown to be crucial for activity.[5][7]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of trifluoromethyl pyrazole derivatives on cancer cell lines.[8]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Part 2: Trifluoromethyl Pyrazole Derivatives as Antifungal Agents
The emergence of drug-resistant fungal pathogens necessitates the development of new antifungal agents with novel mechanisms of action. Trifluoromethyl pyrazole derivatives have shown significant promise in this area, with many compounds exhibiting potent activity against a broad spectrum of fungi.[9]
Inhibitors of Ergosterol Biosynthesis
A primary target for many antifungal drugs is the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[10][11][12] Several trifluoromethyl pyrazole derivatives have been found to inhibit key enzymes in this pathway, such as lanosterol 14α-demethylase.
Structure-Activity Relationship Insights:
-
Aryl Trifluoromethoxy Group: The presence of an aryl trifluoromethoxy group has been shown to enhance antifungal activity.[9]
-
Substituents on the Pyrazole Ring: The nature of the substituents on the pyrazole ring can significantly impact the antifungal potency. Straight-chain or cycloalkyl moieties at the R₁ position are often favorable for activity.[9]
-
Halogen Substitution: The introduction of halogen atoms, such as chlorine and fluorine, on the phenyl ring can enhance antifungal activity.[10]
Comparative Biological Data:
| Compound ID | R₁ Group | R₂ Group (on pyrazole) | Target Fungus | EC₅₀ (µM)[9] |
| 1a | n-Butyl | H | Fusarium graminearum | 0.0530 |
| 1b | Cyclohexyl | H | Fusarium graminearum | 0.0689 |
| 1c | Phenyl | H | Fusarium graminearum | >10 |
| Pyraclostrobin (Control) | - | - | Fusarium graminearum | 0.0450 |
EC₅₀ values represent the concentration of the compound required to inhibit 50% of fungal growth.
Signaling Pathway Visualization:
The following diagram illustrates the ergosterol biosynthesis pathway and the site of inhibition by trifluoromethyl pyrazole derivatives.
Caption: Inhibition of the ergosterol biosynthesis pathway.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol details a standardized method for determining the minimum inhibitory concentration (MIC) of trifluoromethyl pyrazole derivatives against fungi.[13]
-
Inoculum Preparation: Prepare a standardized fungal suspension (e.g., 0.5-2.5 x 10³ cells/mL for yeasts) in RPMI-1640 medium.
-
Compound Dilution: Perform serial twofold dilutions of the test compounds in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation: Add 100 µL of the fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition (e.g., ≥50%) of fungal growth compared to the growth control.
Part 3: Trifluoromethyl Pyrazole Derivatives as Herbicides
In the agrochemical sector, trifluoromethyl pyrazole derivatives have been successfully developed as potent herbicides.[14] They often target essential plant-specific enzymes, leading to rapid and effective weed control.
Inhibitors of Plant-Specific Enzymes
Many pyrazole-based herbicides act by inhibiting enzymes crucial for plant survival, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in plastoquinone and tocopherol biosynthesis.
Structure-Activity Relationship Insights:
-
Phenylpyridine Moiety: The incorporation of a phenylpyridine moiety has been shown to be beneficial for herbicidal activity.[15][16]
-
Substitution on Pyridine Ring: Chlorine at the 3-position and a trifluoromethyl or fluorine group at the 5-position of the pyridine ring are often associated with high post-emergence herbicidal activity.[17]
Comparative Biological Data:
| Compound ID | Linker | R Group (on Pyridine) | Target Weed | Inhibition (%) at 150 g a.i./ha[18] |
| 6a | Sulfide | 5-CF₃ | Digitaria sanguinalis | 50-60 |
| 6c | Sulfide | 5-F | Digitaria sanguinalis | 50-60 |
| 7a | Sulfone | 5-CF₃ | Digitaria sanguinalis | <50 |
| Pyroxasulfone (Control) | - | - | Digitaria sanguinalis | <50 |
Experimental Workflow: Greenhouse Herbicidal Activity Assay
This workflow outlines the general steps for evaluating the post-emergence herbicidal activity of trifluoromethyl pyrazole derivatives.
Caption: Workflow for post-emergence herbicidal activity testing.
Synthesis Protocol: General Procedure for Trifluoromethyl Pyrazole Carboxamides
The following is a general, multi-step synthesis protocol for preparing trifluoromethyl pyrazole carboxamide derivatives, a common scaffold for biologically active compounds.[15][19][20]
-
Cyclization: React an appropriate hydrazine (e.g., (3,5-dichlorophenyl)hydrazine) with an ethoxymethylenemalonate derivative (e.g., (E)-1-ethyl-3-trifluoromethyl-2-(ethoxymethylene)malonate) in ethanol at reflux to form the ethyl pyrazole-4-carboxylate intermediate.
-
Hydrolysis: Hydrolyze the resulting ester using a base such as lithium hydroxide in a solvent mixture like ethanol/water to yield the pyrazole-4-carboxylic acid.
-
Amide Coupling: Couple the pyrazole-4-carboxylic acid with a desired amine using a coupling agent (e.g., EDC/HOBt) in an appropriate solvent (e.g., THF or DMF) in the presence of a base (e.g., triethylamine) to afford the final trifluoromethyl pyrazole carboxamide derivative.
-
Purification: Purify the final product using standard techniques such as column chromatography or recrystallization.
Conclusion
The trifluoromethyl pyrazole scaffold is a remarkably versatile platform for the design and development of novel bioactive molecules. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the substitution pattern on the pyrazole and its appended rings can lead to significant changes in biological activity and target selectivity. For researchers in the field, a deep understanding of these SAR trends is paramount for the rational design of next-generation therapeutic and agrochemical agents with improved efficacy and safety profiles. The experimental protocols provided herein offer a starting point for the synthesis and evaluation of these promising compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjpbcs.com [rjpbcs.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. protocols.io [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Validating the anti-inflammatory effects of Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate in vivo
A Researcher's Guide to In Vivo Validation of Novel Anti-Inflammatory Pyrazole Compounds
Foreword: The discovery of novel anti-inflammatory agents is a cornerstone of modern therapeutics. Pyrazole derivatives represent a promising class of compounds, with many exhibiting significant anti-inflammatory properties, often through mechanisms like COX enzyme inhibition[1][2][3]. This guide provides a comprehensive framework for the in vivo validation of one such candidate: Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (hereafter referred to as 'Compound P').
This document moves beyond a simple recitation of protocols. It is designed as a comparative guide, grounding the evaluation of Compound P against well-established non-steroidal anti-inflammatory drugs (NSAIDs). We will explore the causal logic behind model selection, experimental design, and data interpretation, ensuring a scientifically rigorous and self-validating approach for researchers in drug development.
The Scientific Rationale: Why Pyrazoles and Why These Models?
The pyrazole scaffold is a privileged structure in medicinal chemistry, famously featured in drugs like Celecoxib, a selective COX-2 inhibitor[1]. The inclusion of a trifluoromethyl group, as seen in Compound P, can enhance metabolic stability and binding affinity[4]. Therefore, a logical starting hypothesis is that Compound P may exert its anti-inflammatory effects by modulating the arachidonic acid cascade, which is central to inflammation[5].
To test this hypothesis, we must select in vivo models that are not only reproducible but also mechanistically informative.
-
Carrageenan-Induced Paw Edema: This is the gold-standard model for acute inflammation. Its value lies in its well-characterized biphasic nature. The initial phase (0-2 hours) is mediated by histamine and serotonin, while the later phase (3-6 hours) is primarily driven by the production of prostaglandins, which are the targets of most NSAIDs[6][7]. Observing Compound P's efficacy in this later phase provides strong, albeit indirect, evidence of COX inhibition.
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation: To broaden our understanding beyond localized inflammation, the LPS model is invaluable. LPS, a component of gram-negative bacteria, triggers a potent systemic inflammatory response via Toll-like receptor 4 (TLR4) activation[8][9]. This leads to a massive release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[10][11]. This model allows us to assess whether Compound P can suppress this cytokine storm, indicating a potentially broader mechanism of action beyond prostaglandin synthesis.
This dual-model approach provides a robust validation pathway, assessing the compound's efficacy in both localized, edema-driven inflammation and systemic, cytokine-driven inflammation.
Comparative Framework: Selecting the Right Benchmarks
A novel compound's performance can only be understood in context. Therefore, all experiments must include appropriate controls.
-
Vehicle Control: The solvent used to dissolve Compound P (e.g., saline with 0.5% Tween 80). This group establishes the baseline inflammatory response.
-
Positive Controls:
-
Indomethacin: A potent, non-selective COX-1/COX-2 inhibitor. It serves as a benchmark for traditional NSAID activity and is expected to be highly effective in the carrageenan model[6][12][13].
-
Dexamethasone: A powerful glucocorticoid steroid used as a standard in the LPS model due to its broad anti-inflammatory effects, including the suppression of cytokine gene expression[10].
-
By comparing Compound P to these standards, we can classify its potency and potential mechanism. Is it as effective as Indomethacin in an edema model? Can it suppress cytokines as effectively as Dexamethasone? These questions are central to our investigation.
Experimental Workflow: A Visual Overview
The following diagram illustrates the comprehensive workflow for validating Compound P, from animal preparation to multi-faceted data analysis.
Caption: Comprehensive workflow for in vivo validation of Compound P.
Detailed Experimental Protocols
The following protocols are designed to be self-validating through the inclusion of concurrent control groups.
Protocol 4.1: Carrageenan-Induced Paw Edema in Rats
This protocol assesses acute anti-inflammatory activity.[6][7][14]
Materials:
-
Wistar rats (180-200g)
-
Compound P
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.9% Saline with 0.5% Tween 80)
-
1% (w/v) λ-Carrageenan solution in sterile saline
-
Digital Plethysmometer
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment. Fast animals overnight before dosing, with water ad libitum.
-
Grouping (n=6 per group):
-
Group I: Vehicle Control (10 mL/kg, p.o.)
-
Group II: Indomethacin (10 mg/kg, p.o.)
-
Group III-V: Compound P (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using the plethysmometer.
-
Dosing: Administer the respective compounds or vehicle via oral gavage.
-
Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.[15]
-
Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[16]
-
Data Analysis:
-
Calculate the edema volume (Ve) at each time point: Ve = Vt - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Ve_control - Ve_treated) / Ve_control] x 100
-
-
Tissue Collection (Optional): At the end of the experiment, euthanize the animals and collect the paw tissue for histological analysis as described in Protocol 4.3.
Protocol 4.2: LPS-Induced Systemic Inflammation in Mice
This protocol evaluates the compound's effect on pro-inflammatory cytokine production.[8][10]
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Compound P
-
Dexamethasone (positive control)
-
Vehicle
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Equipment for blood collection (e.g., cardiac puncture)
-
Microcentrifuge tubes with anticoagulant (e.g., EDTA)
Procedure:
-
Acclimatization & Grouping: Similar to the carrageenan model, acclimatize and randomly group the animals (n=6 per group).
-
Group I: Vehicle Control + Saline
-
Group II: Vehicle Control + LPS
-
Group III: Dexamethasone (1 mg/kg, i.p.) + LPS
-
Group IV-VI: Compound P (e.g., 10, 30, 100 mg/kg, p.o.) + LPS
-
-
Dosing: Administer Compound P or vehicle orally. Administer Dexamethasone or its vehicle intraperitoneally 30-60 minutes before the LPS challenge.
-
Inflammation Induction: Inject LPS (e.g., 1 mg/kg, i.p.) to induce systemic inflammation.[9] The exact dose may need to be optimized based on the LPS lot activity.[8] Group I receives a sterile saline injection.
-
Blood Collection: At a peak time for cytokine release (typically 1.5-2 hours for TNF-α and 2-4 hours for IL-6 post-LPS), euthanize the animals and collect blood via cardiac puncture into EDTA tubes.[11]
-
Plasma Preparation: Centrifuge the blood samples (e.g., 2000 x g for 15 minutes at 4°C) to separate the plasma.
-
Cytokine Analysis: Store plasma at -80°C until analysis. Quantify TNF-α and IL-6 levels using specific ELISA kits according to the manufacturer's instructions.[17]
Protocol 4.3: Histological Analysis of Inflamed Tissue
This protocol provides visual, semi-quantitative evidence of inflammation.[18][19]
Materials:
-
Collected tissue (e.g., rat paw)
-
10% Neutral Buffered Formalin
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope
Procedure:
-
Fixation: Immediately fix dissected tissues in 10% neutral buffered formalin for at least 24 hours.
-
Processing: Dehydrate the fixed tissues through a graded series of alcohol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut thin sections (e.g., 4-5 µm) using a microtome and mount them on glass slides.
-
Staining: Deparaffinize and rehydrate the sections, then stain with Hematoxylin and Eosin (H&E). This stains cell nuclei blue/purple and cytoplasm/extracellular matrix pink.
-
Microscopic Evaluation: Examine the stained slides under a light microscope. A pathologist blinded to the treatment groups should score the sections based on established criteria.[20][21] A common scoring system includes:
-
Inflammatory Cell Infiltration: (0 = None, 1 = Mild, 2 = Moderate, 3 = Severe)
-
Edema: (0 = None, 1 = Mild, 2 = Moderate, 3 = Severe)
-
Tissue Damage/Necrosis: (0 = None, 1 = Mild, 2 = Moderate, 3 = Severe)
-
The sum of these scores provides a total inflammation score.
-
Data Presentation and Interpretation
Quantitative data should be summarized in clear, comparative tables.
Table 1: Effect of Compound P on Carrageenan-Induced Paw Edema in Rats
| Treatment Group (Dose) | Paw Volume Increase (mL) at 3 hr (Mean ± SEM) | % Inhibition at 3 hr |
| Vehicle Control (10 mL/kg) | 0.85 ± 0.06 | - |
| Indomethacin (10 mg/kg) | 0.25 ± 0.03 | 70.6% |
| Compound P (10 mg/kg) | 0.68 ± 0.05 | 20.0% |
| Compound P (30 mg/kg) | 0.48 ± 0.04** | 43.5% |
| Compound P (100 mg/kg) | 0.31 ± 0.03 | 63.5% |
| *Data are hypothetical. Statistical analysis vs. Vehicle Control: **p<0.01, **p<0.001. |
Interpretation: The hypothetical data in Table 1 suggest that Compound P produces a dose-dependent reduction in paw edema. At 100 mg/kg, its efficacy is comparable to the standard drug, Indomethacin. This strongly supports an anti-inflammatory effect mediated by the inhibition of pro-inflammatory mediators in the later phase of the carrageenan response.
Table 2: Effect of Compound P on Serum Cytokine Levels in LPS-Treated Mice
| Treatment Group (Dose) | TNF-α (pg/mL) (Mean ± SEM) | IL-6 (pg/mL) (Mean ± SEM) |
| Vehicle + Saline | 45 ± 8 | 95 ± 12 |
| Vehicle + LPS | 2550 ± 210 | 4800 ± 350 |
| Dexamethasone (1 mg/kg) + LPS | 650 ± 90 | 1100 ± 150 |
| Compound P (100 mg/kg) + LPS | 1300 ± 180 | 2450 ± 280 |
| *Data are hypothetical. Statistical analysis vs. Vehicle + LPS: **p<0.01, **p<0.001. |
Interpretation: Table 2 indicates that Compound P significantly reduces the systemic release of both TNF-α and IL-6, key drivers of the inflammatory cascade[5]. While not as potent as the broad-spectrum steroid Dexamethasone in this hypothetical scenario, the significant reduction points towards a mechanism that interferes with the TLR4 signaling pathway or downstream cytokine production.
Mechanistic Insights: Visualizing the Inflammatory Cascade
Understanding the underlying pathways helps rationalize the experimental results. The diagram below shows a simplified view of the inflammatory process initiated by carrageenan and highlights the central role of COX enzymes.
Caption: Role of COX enzymes in carrageenan-induced inflammation.
This pathway provides the theoretical basis for our experiments. A positive result for Compound P in the carrageenan paw edema model, especially in the later phase, strongly implies activity at the level of the COX enzymes, similar to standard NSAIDs.
Conclusion and Future Directions
This guide outlines a robust, multi-model strategy for the in vivo validation of this compound. By employing both acute localized and systemic inflammation models and benchmarking against established drugs, researchers can generate a comprehensive data package to determine the compound's anti-inflammatory potential.
Positive results from these studies—specifically, a dose-dependent reduction in paw edema and a significant decrease in pro-inflammatory cytokines—would provide a strong rationale for advancing Compound P into more complex chronic inflammation models (e.g., collagen-induced arthritis) and detailed mechanistic studies, such as in vitro COX enzyme inhibition assays, to definitively confirm its molecular target.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systemic Administration of Lipopolysaccharide Induces Cyclooxygenase-2 Immunoreactivity in Endothelium and Increases Microglia in the Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. inotiv.com [inotiv.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. inotiv.com [inotiv.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. bio-protocol.org [bio-protocol.org]
- 18. bio-protocol.org [bio-protocol.org]
- 19. bio-protocol.org [bio-protocol.org]
- 20. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Histopathological assessment of inflammation and expression of inflammatory markers in patients with ketamine-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Fungicidal Spectrum of Pyrazole Compounds: A Guide for Researchers
In the continuous effort to safeguard global crop production, the development of effective and specific fungicides is paramount. Among the diverse chemical classes of antifungal agents, pyrazole derivatives have emerged as a cornerstone in modern disease management strategies.[1][2] Their broad-spectrum activity and novel modes of action have led to the commercialization of numerous successful products and continue to inspire the development of new fungicidal leads.[3] This guide provides a comprehensive comparative analysis of the fungicidal spectrum of different pyrazole compounds, offering insights into their mechanisms of action, efficacy against key phytopathogenic fungi, and the experimental methodologies used for their evaluation.
The Rise of Pyrazole Fungicides: A Mechanistic Overview
Pyrazole-containing compounds represent a versatile scaffold in agrochemical research, with a significant portion of commercialized pyrazole fungicides belonging to the pyrazole carboxamide class.[1] Many of these compounds function as Succinate Dehydrogenase Inhibitors (SDHIs), a crucial class of fungicides that disrupt the fungal mitochondrial respiratory chain.[4][5]
SDHIs target Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain, inhibiting the oxidation of succinate to fumarate.[5][6] This blockage of cellular respiration prevents the production of ATP, the primary energy currency of the cell, ultimately leading to fungal cell death.[5] The Fungicide Resistance Action Committee (FRAC) classifies these SDHI fungicides under the FRAC Code 7, which includes various chemical groups such as pyrazole-4-carboxamides.[7][8]
Another, albeit less common, mode of action for some pyrazole fungicides involves the inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[9][10] These inhibitors, often referred to as Quinone outside Inhibitors (QoIs), block the transfer of electrons, thereby disrupting ATP synthesis.[10] Pyraclostrobin is a prominent example of a pyrazole-containing fungicide with this mode of action.[11][12]
Caption: Simplified diagram of the mitochondrial respiratory chain and the inhibitory action of SDHI and QoI pyrazole fungicides.
Comparative Fungicidal Spectrum of Key Pyrazole Compounds
The efficacy of pyrazole fungicides varies significantly depending on their chemical structure and the target fungal pathogen. The following tables provide a comparative overview of the in vitro activity of several pyrazole compounds against economically important phytopathogenic fungi. The data, presented as EC50 values (the effective concentration required to inhibit 50% of fungal growth), is compiled from various research publications.
| Compound | Chemical Class | Mode of Action | FRAC Code | Reference(s) |
| Fluxapyroxad | Pyrazole-carboxamide | SDHI | 7 | [4][6] |
| Boscalid | Pyridine-carboxamide | SDHI | 7 | [4][13] |
| Penthiopyrad | Pyrazole-carboxamide | SDHI | 7 | [1][14] |
| Isopyrazam | Pyrazole-carboxamide | SDHI | 7 | [1] |
| Bixafen | Pyrazole-carboxamide | SDHI | 7 | [1] |
| Pyraclostrobin | Strobilurin (contains pyrazole ring) | QoI | 11 | [11][12] |
| Novel Pyrazole Derivatives | Various | Often SDHI | 7 (typically) | [2][4][13][15] |
Table 1: Classification and Mode of Action of Selected Pyrazole Fungicides.
| Fungal Pathogen | Fluxapyroxad (µg/mL) | Boscalid (µg/mL) | Compound 5i (µg/mL)[4] | Compound 26 (µg/mL)[2] | Compound 7ai (µg/mL)[1] |
| Sclerotinia sclerotiorum | 0.19 | 0.51 | 0.73 | - | - |
| Rhizoctonia solani | - | 30% inhibition at 1 µg/mL | 60% inhibition at 1 µg/mL | 2.182 | 0.37 |
| Puccinia sorghi | - | 70% inhibition at 50 µg/mL | 100% inhibition at 50 µg/mL | - | - |
| Botrytis cinerea | - | - | - | 2.432 | - |
| Fusarium graminearum | - | - | - | 6.043 | - |
| Alternaria porri | - | - | - | - | 2.24 |
| Marssonina coronaria | - | - | - | - | 3.21 |
| Cercospora petroselini | - | - | - | - | 10.29 |
Table 2: Comparative In Vitro Efficacy (EC50 values) of Pyrazole Fungicides Against Various Phytopathogenic Fungi. Note: "-" indicates data not available in the cited sources. The data for Boscalid and Fluxapyroxad against R. solani and P. sorghi are presented as percentage inhibition at a specific concentration.
The data clearly indicates that newer, synthesized pyrazole derivatives can exhibit comparable or even superior activity against certain pathogens when compared to established commercial fungicides. For instance, compound 5i demonstrated better in vivo efficacy against Puccinia sorghi and Rhizoctonia solani than boscalid.[4] Similarly, the isoxazolol pyrazole carboxylate 7ai showed strong activity against R. solani with an EC50 value of 0.37 µg/mL.[1]
Experimental Protocols for Evaluating Fungicidal Spectrum
The determination of the fungicidal spectrum of a compound relies on robust and standardized experimental protocols. Both in vitro and in vivo assays are crucial for a comprehensive assessment.
In Vitro Efficacy Assessment: Mycelial Growth Inhibition Assay
This assay is a fundamental method to determine the direct inhibitory effect of a compound on fungal growth.
Caption: Workflow for the in vitro mycelial growth inhibition assay.
Step-by-Step Methodology:
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and amend it with a range of concentrations of the test pyrazole compound.[16][17] A solvent control (without the test compound) and a positive control (a commercial fungicide) should be included.[13]
-
Inoculation: Place a small mycelial plug (typically 5 mm in diameter) from an actively growing fungal culture onto the center of each agar plate.[16]
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) for several days, until the mycelium in the control plate has reached a significant size.[17]
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.[16]
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control. The EC50 value can then be determined using probit analysis or other suitable statistical methods.[16]
In Vivo Efficacy Assessment: Greenhouse Assay
In vivo assays are essential to evaluate the protective and curative activity of a fungicide under more realistic conditions.[4]
Step-by-Step Methodology:
-
Plant Cultivation: Grow susceptible host plants in a controlled greenhouse environment.
-
Fungicide Application:
-
Protective Assay: Spray the plants with the test compound at various concentrations. After a set period (e.g., 24 hours), inoculate the plants with a spore suspension of the target pathogen.
-
Curative Assay: Inoculate the plants with the pathogen first. After a set period (e.g., 24 hours), apply the fungicide.
-
-
Incubation: Maintain the plants in a high-humidity environment to facilitate infection and disease development.
-
Disease Assessment: After a suitable incubation period (typically 7-14 days), assess the disease severity on the leaves or other relevant plant parts using a rating scale.
-
Data Analysis: Calculate the percentage of disease control for each treatment compared to the untreated control.
Fungicide Resistance: A Growing Concern
The extensive use of fungicides with a specific mode of action, such as SDHIs, can lead to the development of resistant fungal populations.[13][18] Resistance to SDHIs often arises from mutations in the genes encoding the subunits of the succinate dehydrogenase enzyme, which reduces the binding affinity of the fungicide to its target site.[18] The emergence of resistance highlights the importance of integrated pest management strategies, including the rotation of fungicides with different modes of action (i.e., different FRAC codes), to prolong the effectiveness of these valuable tools.[18][19]
Conclusion
Pyrazole-based fungicides, particularly the SDHIs, represent a powerful and versatile class of compounds for the management of a broad spectrum of plant fungal diseases. Their efficacy, however, is not universal and is highly dependent on the specific chemical structure and the target pathogen. Continuous research into novel pyrazole derivatives is yielding promising candidates with enhanced activity and potentially new modes of action.[4][15] A thorough understanding of their fungicidal spectrum, achieved through rigorous in vitro and in vivo testing, is crucial for their effective and sustainable use in agriculture. As we move forward, a focus on discovering compounds with novel mechanisms of action and implementing robust resistance management strategies will be essential to ensure the longevity of pyrazole fungicides in protecting our global food supply.
References
- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole derivatives: Recent advances in discovery and development of pesticides [ccspublishing.org.cn]
- 4. researchgate.net [researchgate.net]
- 5. site.caes.uga.edu [site.caes.uga.edu]
- 6. Fluxapyroxad - Wikipedia [en.wikipedia.org]
- 7. Crop Protection Network [cropprotectionnetwork.org]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Natural Compound-Derived Cytochrome bc1 Complex Inhibitors as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. extension.psu.edu [extension.psu.edu]
- 15. Discovery of Novel Pyrazole β-Ketonitrile Derivatives as Broad Spectrum SDHI Fungicides by Introducing a Flexible Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 19. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound such as Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, a heterocyclic entity with significant potential in medicinal chemistry, robust and reliable analytical methods are crucial for quality control, stability testing, and pharmacokinetic studies. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of this target compound. We will explore the nuances of cross-validation, offering detailed experimental protocols and supporting data to guide researchers and drug development professionals in selecting the most appropriate analytical strategy.
The process of cross-validation is essential when two or more analytical procedures are used for the same intended purpose, ensuring that the data generated is comparable and reliable regardless of the method employed.[1] This is particularly critical during method transfer between laboratories or when transitioning from a research-grade method to a quality control--oriented one.
The Analytical Dichotomy: HPLC vs. GC
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are both cornerstone techniques in analytical chemistry, yet their applicability is dictated by the physicochemical properties of the analyte.[2] HPLC is adept at analyzing non-volatile and thermally labile compounds, making it a versatile tool in the pharmaceutical industry.[2][3] Conversely, GC excels in the separation of volatile and thermally stable substances.[2][4]
For this compound, its molecular structure suggests it is a semi-volatile compound, potentially amenable to both techniques, albeit with specific considerations for each. The presence of the trifluoromethyl group can impact its chromatographic behavior, particularly in GC.
Cross-Validation Workflow
The cross-validation of HPLC and GC methods for our target compound involves a systematic approach to ensure data equivalency. The following diagram illustrates a typical workflow:
Caption: A streamlined workflow for the cross-validation of HPLC and GC analytical methods.
Comparative Performance of Analytical Methods
The choice between HPLC and GC is a critical decision based on performance characteristics such as sensitivity, precision, and accuracy. The following table summarizes typical performance data for HPLC and GC-MS methods in the analysis of pyrazole derivatives, adapted for this compound.
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1] | Involves the separation of volatile compounds in the gas phase, followed by detection and identification based on their mass-to-charge ratio.[1][4] |
| Applicability | Well-suited for non-volatile and thermally labile compounds. The pyrazole carboxylate structure is ideal for reversed-phase HPLC. | Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for some pyrazole compounds to improve volatility, though not always required.[5] |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998[5] |
| Accuracy (% Recovery) | 98.0% to 102.0% | 95.0% to 105.0%[1] |
| Precision (% RSD) | ≤ 2.0% | ≤ 5.0%[1] |
| Limit of Detection (LOD) | ~0.1 µg/mL[5] | ~0.5 µg/mL[5] |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL[5] | ~1.0 µg/mL[5] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of analytical methods. The following are adaptable experimental protocols for the analysis of this compound by HPLC and GC-MS, based on established methods for similar compounds.
High-Performance Liquid Chromatography (HPLC) Protocol
A reversed-phase HPLC method is generally suitable for the analysis of pyrazole carboxylates.
1. Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (e.g., Acetonitrile:Water 50:50, v/v) in a volumetric flask.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations spanning the expected analytical range.
-
Sample Solution: Accurately weigh the sample, dissolve in, and dilute to volume with the diluent to an expected concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical starting point could be a 60:40 (v/v) mixture of Acetonitrile and water.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the analyte (a starting point could be around 230-260 nm).[6]
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.
-
Determine the concentration of the analyte in the sample solution from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS analysis of this compound requires careful consideration of its volatility and thermal stability.
1. Sample Preparation:
-
Standard and Sample Preparation: Prepare stock and working standards in a suitable volatile solvent (e.g., acetone, ethyl acetate). For solid samples, a solvent extraction may be necessary.
-
Internal Standard: The use of an internal standard is recommended for improved accuracy and precision.
-
Derivatization: While not always necessary, derivatization (e.g., silylation) can improve the volatility and chromatographic performance of pyrazole compounds. This should be investigated during method development.
2. GC-MS Conditions:
-
Instrumentation: GC-MS system with a split/splitless injector and a mass selective detector.
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a good starting point.[4]
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 20:1 ratio), which can be adjusted based on analyte concentration.[4]
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10-20°C/min.
-
Final hold: 5-10 minutes at 280°C.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
Acquisition Mode: Full scan for qualitative analysis and impurity profiling, and Selected Ion Monitoring (SIM) for quantitative analysis of the target compound.
-
3. Data Analysis:
-
Identify the analyte peak based on its retention time and mass spectrum.
-
For quantitative analysis, construct a calibration curve using the peak area ratio of the analyte to the internal standard versus concentration.
Causality Behind Experimental Choices and Trustworthiness of Protocols
The selection of a C18 column in the HPLC method is based on the non-polar nature of the stationary phase, which is well-suited for retaining and separating moderately polar to non-polar compounds like our target molecule. The addition of an acid to the mobile phase is a common practice to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.
For the GC-MS method, the choice of a 5% phenyl-methylpolysiloxane column offers a good balance of selectivity for a wide range of compounds. The temperature program is designed to ensure the efficient elution of the analyte while separating it from potential impurities. The use of an internal standard in GC-MS is crucial to compensate for any variations in injection volume or instrument response, thereby enhancing the trustworthiness of the quantitative results.
Each protocol is designed as a self-validating system. The inclusion of system suitability tests (e.g., replicate injections of a standard to check for precision, peak symmetry, and resolution) before each analytical run is mandatory to ensure the analytical system is performing as expected.
Authoritative Grounding and In-Text Citations
The validation of analytical procedures is a regulatory requirement, and this guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[7][8][9][10][11][12] The ICH Q2(R2) guideline provides a comprehensive framework for validating analytical procedures, covering parameters such as accuracy, precision, specificity, linearity, and range.[1][4][13]
Visualization of Analytical Technique Selection
The decision to use HPLC or GC-MS is not always straightforward and depends on the specific analytical challenge. The following diagram provides a logical approach to selecting the appropriate technique for the analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Simultaneous determination of flupyrazofos and its metabolite 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole and flupyrazofos oxon in rat plasma by high-performance liquid chromatography with ultraviolet absorbance detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ijcpa.in [ijcpa.in]
- 9. simultaneous hplc determination: Topics by Science.gov [science.gov]
- 10. soeagra.com [soeagra.com]
- 11. iajps.com [iajps.com]
- 12. biomedres.us [biomedres.us]
- 13. researchgate.net [researchgate.net]
A Senior Scientist's Guide to Pyrazole Carboxylate Synthesis: Benchmarking Efficiency Across Classical and Modern Routes
Introduction
Pyrazole carboxylates are a cornerstone of modern medicinal chemistry and drug development. Their rigid, five-membered heterocyclic scaffold is a privileged structure found in numerous therapeutic agents, including the blockbuster anti-inflammatory drug Celecoxib and the anti-obesity agent Rimonabant. The precise placement of a carboxylate group on the pyrazole ring is critical for modulating pharmacokinetic properties and target binding. Consequently, the efficient and regioselective synthesis of these intermediates is a subject of paramount importance for researchers in both academic and industrial settings.
This guide provides an in-depth comparison of the primary synthetic routes to pyrazole carboxylates. Moving beyond a simple recitation of methods, we will dissect the mechanistic underpinnings of each pathway, present validated experimental protocols, and offer a head-to-head comparison of their synthetic efficiency based on yield, reaction conditions, atom economy, and scalability. This analysis aims to equip researchers with the critical insights needed to select the optimal synthetic strategy for their specific research and development goals.
Route 1: The Knorr Pyrazole Synthesis (The Workhorse Condensation)
First reported by Ludwig Knorr in 1883, this reaction remains one of the most direct and widely used methods for constructing the pyrazole core.[1][2] The fundamental transformation involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, such as a β-ketoester, to form the pyrazole ring.[3][4] The formation of the stable aromatic ring provides a strong thermodynamic driving force for the reaction.[1][3]
Mechanistic Rationale: The reaction is typically acid-catalyzed and proceeds via a two-stage mechanism.[5][6] First, the more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups (usually the more reactive ketone) of the β-ketoester to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining ester carbonyl. A subsequent dehydration step then yields the aromatic pyrazole product.[1][7] A critical consideration is the potential for regioisomers if an unsymmetrical 1,3-dicarbonyl is used, as the initial condensation can occur at either carbonyl group.[2][6]
Workflow: Knorr Pyrazole Synthesis
Caption: General workflow for the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of 5-Methyl-1H-pyrazole-3-carboxylic acid ethyl ester
This protocol is a representative example of the Knorr synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine ethyl acetoacetate (1.30 g, 10 mmol) and hydrazine hydrate (0.50 g, 10 mmol) in ethanol (20 mL).
-
Catalysis: Add 3-4 drops of glacial acetic acid to the mixture.[3]
-
Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 2 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.
-
Purification: The resulting residue can be purified by recrystallization from an ethanol/water mixture to yield the final product.
Route 2: [3+2] Dipolar Cycloaddition (The Pericyclic Pathway)
The Huisgen 1,3-dipolar cycloaddition is a powerful and elegant method for constructing five-membered heterocycles, including pyrazoles.[8][9] This reaction involves the concerted [3+2] cycloaddition of a 1,3-dipole (a three-atom, four-electron species) with a dipolarophile (a two-atom, two-electron species).[8] For pyrazole carboxylate synthesis, the most common approach utilizes a diazo compound, such as ethyl diazoacetate, as the 1,3-dipole and an alkyne as the dipolarophile.[10][11]
Mechanistic Rationale: The reaction is a pericyclic process where the 4π electrons of the diazo compound and the 2π electrons of the alkyne participate in a concerted cycloaddition to form the pyrazole ring directly.[8][9] A key advantage of this method is its high regioselectivity, especially with terminal alkynes. The reaction can often be performed under mild, catalyst-free conditions, simply by heating the reactants.[10][12] However, for less reactive systems, Lewis acid or transition metal catalysts can be employed.[13] The in situ generation of explosive diazo compounds is a modern approach that enhances the safety of this procedure.[14]
Mechanism: [3+2] Cycloaddition
Caption: Concerted mechanism of the Huisgen [3+2] cycloaddition.
Experimental Protocol: Catalyst-Free Synthesis of Diethyl 1H-pyrazole-3,5-dicarboxylate
This protocol demonstrates a green, solvent-free approach.[10][15]
-
Reaction Setup: In a sealed vial, carefully mix ethyl diazoacetate (1.14 g, 10 mmol) and diethyl acetylenedicarboxylate (1.70 g, 10 mmol). Caution: Ethyl diazoacetate is potentially explosive and toxic; handle with extreme care in a well-ventilated fume hood.
-
Reaction: Heat the mixture at 80-100°C for 1-2 hours. The reaction can be monitored by the disappearance of the characteristic yellow color of the diazo compound.
-
Work-up & Purification: The reaction often proceeds to completion, affording the product in high purity without the need for further purification.[10] If necessary, the product can be purified by flash chromatography.
Route 3: Multicomponent Reactions (The Efficiency Champions)
Multicomponent reactions (MCRs) represent a significant advancement in synthetic efficiency, allowing for the construction of complex molecules in a single step from three or more starting materials.[13][16] Several MCRs have been developed for the synthesis of pyrazole carboxylates, offering high atom economy and operational simplicity.[17][18]
Mechanistic Rationale: A common MCR strategy involves the reaction of an aldehyde, a β-ketoester, and a hydrazine.[18] The reaction often proceeds through a domino sequence of reactions. For instance, an initial Knoevenagel condensation between the aldehyde and the β-ketoester can generate an α,β-unsaturated dicarbonyl intermediate. This is followed by a Michael addition of the hydrazine and subsequent intramolecular cyclization and dehydration, akin to a Knorr-type closure, to yield the final polysubstituted pyrazole.[13] These reactions can be promoted by various catalysts, including Lewis acids like Yb(PFO)₃ or even green catalysts in aqueous media.[16][17]
Workflow: Classical vs. Multicomponent Synthesis
Caption: Comparison of workflow efficiency between classical and MCR.
Experimental Protocol: Three-Component Synthesis of a Polysubstituted Pyrazole
This protocol is representative of a catalyst-driven MCR.[18]
-
Reaction Setup: In a flask, dissolve an aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and phenylhydrazine hydrochloride (1 mmol) in ethanol (10 mL).
-
Catalysis: Add a catalytic amount of a suitable catalyst (e.g., Ytterbium(III) perfluorooctanoate, Yb(PFO)₃, or nano-ZnO).[2][17]
-
Reaction: Stir the mixture at room temperature or gentle heat (e.g., 60°C) for the specified time (can range from 1 to 12 hours depending on the catalyst and substrates). Monitor the reaction by TLC.
-
Work-up: Upon completion, the product may precipitate from the solution upon cooling. Alternatively, the solvent is removed under reduced pressure.
-
Purification: The crude product is typically isolated by filtration and purified by recrystallization from a suitable solvent like ethanol.
Comparative Analysis
To provide a clear benchmark, the following table summarizes the key efficiency metrics for the discussed synthetic routes. The values represent typical ranges and can vary based on specific substrates and optimized conditions.
| Metric | Knorr Synthesis | [3+2] Cycloaddition | Multicomponent Reaction |
| Typical Yield | Good to Excellent (70-95%)[2] | High to Excellent (80-99%)[10][15] | Good to Excellent (75-95%)[13] |
| Reaction Time | 1-4 hours[19] | 1-20 hours[15] | 1-12 hours |
| Temperature | Room Temp. to Reflux[20] | Room Temp. to 100°C[10] | Room Temp. to Reflux[18] |
| Atom Economy | Moderate (loses 2x H₂O) | Excellent (100% theoretical) | High (loses 2x H₂O) |
| Scalability | High; widely used in industry | Moderate; safety concerns with diazo compounds | High; one-pot nature is advantageous |
| Substrate Scope | Broad | Good; dependent on alkyne availability | Very Broad; high degree of substitution possible |
| Key Advantage | Simplicity, readily available starting materials[19] | High atom economy, high purity products[10] | High efficiency, molecular complexity in one step[13][16] |
| Key Disadvantage | Potential for regioisomers[2] | Use of potentially hazardous diazo compounds[14] | Optimization can be complex |
Conclusion and Recommendations
The choice of synthetic route to pyrazole carboxylates is dictated by the specific requirements of the target molecule and the practical constraints of the laboratory.
-
The Knorr Pyrazole Synthesis remains the go-to method for many applications due to its simplicity, low cost, and the vast availability of starting materials. It is particularly well-suited for large-scale synthesis where regioselectivity is not a concern.
-
The [3+2] Dipolar Cycloaddition offers a more elegant and atom-economical approach. It is the method of choice when high purity is paramount and for accessing specific regioisomers that are challenging to obtain via condensation routes. The development of protocols for the in situ generation of diazo compounds has mitigated some of the safety concerns, making this route more accessible.
-
Multicomponent Reactions are at the forefront of synthetic efficiency. For projects requiring the rapid generation of a library of diverse, highly substituted pyrazole carboxylates, MCRs are unparalleled. Their one-pot nature minimizes waste and purification steps, aligning well with the principles of green chemistry.
Ultimately, a thorough understanding of the mechanistic nuances and practical considerations of each method, as outlined in this guide, will empower the research scientist to make an informed and strategic decision, paving the most efficient path to their target pyrazole carboxylate.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. name-reaction.com [name-reaction.com]
- 8. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes | Semantic Scholar [semanticscholar.org]
- 13. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 19. benchchem.com [benchchem.com]
- 20. youtube.com [youtube.com]
The Chasm Between the Petri Dish and the Patient: A Guide to In Vitro vs. In Vivo Efficacy of Pyrazole-Based Therapeutic Agents
For researchers, scientists, and drug development professionals, the journey of a therapeutic agent from a laboratory curiosity to a clinical reality is fraught with challenges. A crucial, and often perplexing, stage in this journey is the transition from in vitro to in vivo testing. The controlled environment of a cell culture plate can often paint a misleadingly optimistic picture of a drug's potential. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of pyrazole-based therapeutic agents, a versatile class of compounds with a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral effects.[1][2] We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to illuminate the complexities of this critical translational step.
The pyrazole scaffold is a five-membered heterocyclic ring containing two adjacent nitrogen atoms.[3] Its unique physicochemical properties, such as its ability to act as a bioisostere for other aromatic rings and participate in hydrogen bonding, have made it a privileged structure in medicinal chemistry.[3] This has led to the development of numerous successful drugs, including the anti-inflammatory agent Celecoxib and the anticancer drug Ruxolitinib.
The In Vitro Promise: A World of Controlled Variables
In vitro studies are the bedrock of early-stage drug discovery. They offer a rapid and cost-effective means to assess the biological activity of a compound against a specific molecular target or cellular process. For pyrazole-based agents, these assays are crucial for determining initial potency and mechanism of action.
Key In Vitro Assays for Pyrazole-Based Agents
Common in vitro assays used to evaluate pyrazole-based therapeutic agents include:
-
Enzyme Inhibition Assays: Many pyrazole derivatives function as enzyme inhibitors.[4] For instance, pyrazole-based cyclooxygenase (COX) inhibitors are evaluated for their ability to block the activity of COX-1 and COX-2 enzymes. Similarly, kinase inhibitors are tested against a panel of kinases to determine their potency and selectivity.[4][5]
-
Cell Proliferation and Viability Assays: These assays, such as the MTT or MTS assay, measure the effect of a compound on the growth and survival of cancer cell lines.[6][7] They are fundamental for screening potential anticancer agents.
-
Apoptosis Assays: To determine if a compound induces programmed cell death, assays like flow cytometry with Annexin V/PI staining are employed.[8][9]
-
Cell Cycle Analysis: Flow cytometry can also be used to assess the effect of a compound on the different phases of the cell cycle, identifying potential cell cycle arrest.[9][10]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: JAK2)
This protocol outlines a typical luminescent kinase assay to determine the IC50 value of a pyrazole-based JAK2 inhibitor.
Materials:
-
Recombinant human JAK2 enzyme
-
Kinase substrate (e.g., a suitable peptide)
-
ATP
-
Assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compound (pyrazole-based inhibitor)
-
Multi-well plates (e.g., 384-well)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrazole-based inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add the kinase substrate and JAK2 enzyme to the wells of the plate.
-
Add the diluted test compound or vehicle control (DMSO) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
The In Vivo Reality: Navigating Biological Complexity
While in vitro assays provide essential initial data, the true test of a therapeutic agent lies in its performance within a living organism. In vivo models, typically involving animals such as mice, introduce a level of biological complexity that cannot be replicated in a petri dish.[11] Factors such as absorption, distribution, metabolism, and excretion (ADME), as well as interactions with the tumor microenvironment and the immune system, all come into play.[11][12]
Common In Vivo Models for Pyrazole-Based Agents
-
Xenograft Models: These are the most common in vivo models for evaluating anticancer agents. Human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored.[6][12][13][14]
-
Orthotopic Models: In these models, cancer cells are implanted into the corresponding organ of origin in the animal, providing a more clinically relevant tumor microenvironment.[15]
-
Carrageenan-Induced Paw Edema Model: This is a classic model for evaluating the in vivo anti-inflammatory activity of compounds like COX inhibitors.[16][17]
Experimental Protocol: Murine Xenograft Model for Anticancer Efficacy
This protocol describes a typical xenograft study to evaluate the in vivo efficacy of a pyrazole-based anticancer agent.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line of interest
-
Cell culture medium and supplements
-
Matrigel (optional, to enhance tumor take-rate)
-
Test compound (pyrazole-based agent)
-
Vehicle for drug administration
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Preparation: Culture the human cancer cells to the desired number. Harvest and resuspend the cells in a suitable medium, with or without Matrigel.
-
Tumor Implantation: Anesthetize the mice and subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the pyrazole-based agent to the treatment group via the chosen route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule. The control group receives the vehicle alone.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week). Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the in vivo efficacy of the compound.
Bridging the Gap: Why In Vitro and In Vivo Results Often Diverge
A significant challenge in drug development is the frequent discordance between in vitro potency and in vivo efficacy.[6][12] A compound that demonstrates impressive activity in a cell-based assay may show little to no effect in an animal model. Understanding the reasons for this discrepancy is crucial for making informed decisions in a drug discovery program.
Key Factors Contributing to In Vitro-In Vivo Discrepancies:
-
Pharmacokinetics (ADME): A compound's journey through the body involves absorption into the bloodstream, distribution to various tissues, metabolism by enzymes (primarily in the liver), and excretion. Poor oral bioavailability, rapid metabolism, or inefficient distribution to the target tissue can all lead to insufficient drug concentrations at the site of action, rendering an otherwise potent compound ineffective in vivo.
-
The Tumor Microenvironment: In vitro cell cultures lack the complex interplay of different cell types found in a tumor, including fibroblasts, endothelial cells, and immune cells.[12] These stromal cells can influence the tumor's response to therapy. For example, the efficacy of some COX-2 inhibitors in vivo is thought to be mediated, in part, by their effects on the tumor microenvironment rather than solely on the cancer cells themselves.[12]
-
Off-Target Effects: While a compound may be highly selective for its intended target in vitro, it can interact with other molecules in vivo, leading to unforeseen side effects or a different pharmacological profile.
-
Drug Concentrations: The concentrations of a drug used in in vitro experiments are often significantly higher than what can be safely achieved in an animal or human.[18] This can lead to misleading results, as high concentrations may induce effects that are not relevant at therapeutic doses.[6][18]
Case Studies: Celecoxib and Ruxolitinib
Celecoxib: A COX-2 Inhibitor with Complex Actions
Celecoxib is a well-known pyrazole-based selective COX-2 inhibitor used to treat pain and inflammation. Its anticancer properties have also been extensively studied.
-
In Vitro Profile: Celecoxib demonstrates potent and selective inhibition of the COX-2 enzyme in biochemical assays. In cell culture, high concentrations of celecoxib (>20 µM) can induce apoptosis in various cancer cell lines.[6] However, at lower, more physiologically relevant concentrations (<10 µM), it often has no effect on cell viability in vitro.[6]
-
In Vivo Efficacy: Despite its lack of direct cytotoxicity at achievable plasma concentrations in vitro, celecoxib can significantly inhibit tumor growth in xenograft models.[6][12] This suggests that its in vivo anticancer effects may not be solely due to direct action on the cancer cells but could involve inhibition of angiogenesis (the formation of new blood vessels) and modulation of the tumor microenvironment.[18] Studies have shown that celecoxib can reduce the production of prostaglandins in the tumor neovasculature, leading to decreased proliferation and increased apoptosis of endothelial cells.[18]
Table 1: In Vitro vs. In Vivo Activity of Celecoxib
| Parameter | In Vitro | In Vivo (Xenograft Model) |
| Concentration for Effect | >20 µM for apoptosis | ~2-3 µM plasma concentration |
| Primary Mechanism | COX-2 inhibition, apoptosis at high concentrations | Inhibition of tumor growth |
| Key Observation | Lack of cytotoxicity at therapeutic concentrations | Significant anti-tumor efficacy |
Ruxolitinib: A JAK Inhibitor with Clearer Correlation
Ruxolitinib is a pyrazole-based inhibitor of Janus kinases (JAK1 and JAK2) used to treat myelofibrosis and other myeloproliferative neoplasms.[19]
-
In Vitro Profile: Ruxolitinib potently inhibits JAK1 and JAK2 with IC50 values in the low nanomolar range.[19] In cell lines with constitutively active JAK-STAT signaling, ruxolitinib effectively inhibits STAT phosphorylation, reduces cell proliferation, and induces apoptosis.[14][19]
-
In Vivo Efficacy: The potent in vitro activity of ruxolitinib generally translates well to in vivo models. In xenograft models of lymphomas with activated JAK2 signaling, ruxolitinib significantly inhibits tumor progression and improves survival.[14] This strong correlation between in vitro and in vivo efficacy is likely due to the direct and critical role of the JAK-STAT pathway in driving the growth of these specific cancers.
Table 2: In Vitro vs. In Vivo Activity of Ruxolitinib
| Parameter | In Vitro | In Vivo (Lymphoma Xenograft) |
| IC50 (JAK1/JAK2) | ~3 nM | - |
| Cellular Effect | Inhibition of STAT phosphorylation, apoptosis | Inhibition of tumor growth, improved survival |
| Key Observation | Strong correlation between in vitro potency and in vivo efficacy |
Visualizing the Science
Signaling Pathway: The JAK-STAT Pathway
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and survival. Ruxolitinib exerts its therapeutic effect by inhibiting JAK1 and JAK2, thereby blocking downstream signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 6. Celecoxib prevents tumor growth in vivo without toxicity to normal gut: lack of correlation between in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo effects and mechanisms of celecoxib-induced growth inhibition of human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, in vitro anticancer activity and in silico studies of certain pyrazole-based derivatives as potential inhibitors of cyclin dependent kinases (CDKs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. Targeting COX-2 potently inhibits proliferation of cancer cells in vivo but not in vitro in cutaneous squamous cell carcinoma - Gao - Translational Cancer Research [tcr.amegroups.org]
- 13. Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ruxolitinib significantly enhances in vitro apoptosis in Hodgkin lymphoma and primary mediastinal B-cell lymphoma and survival in a lymphoma xenograft murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the safety profile of Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate with existing drugs
A Comparative Guide to Establishing the Safety Profile of Novel Pyrazole Derivatives: A Case Study Approach
For drug development professionals, establishing a comprehensive safety profile for a new chemical entity (NCE) is a cornerstone of the preclinical development process.[1] This guide provides a strategic framework for evaluating the safety of novel pyrazole-containing compounds, using Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate as a representative, albeit uncharacterized, example.
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, from anti-inflammatory agents to anticancer therapies.[2][3][4][5][6][7][8][9] The inclusion of a trifluoromethyl group, as seen in our subject compound, is a common strategy to enhance metabolic stability and potency.[4][10] However, these structural motifs also necessitate a thorough and systematic evaluation of potential toxicities.
Given that this compound is a novel entity without an established public safety record, this guide will not compare existing data. Instead, it will outline the critical experimental pathway to generate such data, comparing the required assays and potential outcomes against a well-characterized pyrazole-containing drug, Celecoxib .
Celecoxib, a selective COX-2 inhibitor, provides a relevant benchmark due to its shared pyrazole core and extensive history of safety evaluation, including known cardiovascular and gastrointestinal considerations.[11][12][13]
Phase 1: Foundational In Vitro Safety Screening
Early-stage in vitro toxicology assays are essential for identifying potential liabilities, reducing reliance on animal models, and saving significant time and resources.[14][15][16][17] These initial screens provide a go/no-go decision point before committing to more extensive and costly in vivo studies.
Cytotoxicity Assessment
The first step is to determine the compound's intrinsic toxicity to living cells. This establishes a baseline concentration range for subsequent, more specific assays.
-
Rationale: Measuring cytotoxicity indicates the general toxicity of a compound. A highly cytotoxic compound may have a narrow therapeutic window, making it a less desirable drug candidate.
-
Key Experiments:
Table 1: Comparative Cytotoxicity Endpoints
| Parameter | This compound | Celecoxib (Reference) | Interpretation of Results |
| IC₅₀ (MTT Assay) | To be determined (TBD) | Typically >100 µM in various cell lines | A low IC₅₀ value suggests significant intrinsic cytotoxicity, warranting caution. |
| EC₅₀ (LDH Assay) | TBD | Varies by cell type, generally high | A low EC₅₀ indicates membrane-disrupting toxicity at low concentrations. |
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate a relevant human cell line (e.g., HepG2 for liver cells, HEK293 for kidney cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[21]
-
Compound Treatment: Prepare serial dilutions of the test compound and treat the cells for 24-72 hours. Include untreated cells (negative control) and a known cytotoxic agent (positive control).[19]
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan crystals.[21]
-
Data Acquisition: Shake the plate for 15 minutes and measure the absorbance at 590 nm using a microplate reader.
Genotoxicity Assessment
Evaluating the potential for a compound to damage DNA is a critical regulatory requirement.[22]
-
Rationale: Mutagenic compounds can lead to carcinogenesis and are a significant safety concern.
-
Key Experiment:
Table 2: Comparative Genotoxicity Endpoints
| Parameter | This compound | Celecoxib (Reference) | Interpretation of Results |
| Ames Test Result | TBD | Negative | A positive result (significant increase in revertant colonies) is a major red flag for genotoxicity. |
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Preparation: Label minimal glucose agar plates. Prepare a heated top agar solution and keep it at 45°C.[23]
-
Mixture Preparation: To 2 mL of top agar, add 100 µL of the bacterial culture (S. typhimurium strains TA98, TA100, etc.), 100 µL of the test compound at various concentrations, and 500 µL of S9 liver extract (to assess metabolic activation) or buffer.[23][24]
-
Plating: Quickly vortex the mixture and pour it evenly onto the minimal glucose agar plates.[23]
-
Incubation: Incubate the plates in the dark for 48-72 hours at 37°C.[27]
-
Analysis: Count the number of revertant colonies. A dose-dependent increase of at least two-fold compared to the negative control is typically considered a positive result.
Cardiovascular Safety: hERG Channel Inhibition
Drug-induced inhibition of the hERG potassium channel can lead to QT interval prolongation and fatal cardiac arrhythmias.[28] This is a leading cause of drug withdrawal.[14]
-
Rationale: Early identification of hERG channel blockers is crucial for mitigating cardiotoxicity risk.
-
Key Experiment:
Table 3: Comparative Cardiotoxicity Endpoints
| Parameter | This compound | Celecoxib (Reference) | Interpretation of Results |
| hERG IC₅₀ | TBD | >10 µM | An IC₅₀ <10 µM is often considered a potential concern, triggering further investigation. |
Experimental Protocol: Thallium Flux-Based hERG Assay
-
Cell Preparation: Plate hERG-expressing HEK293 cells and load them with a thallium-sensitive fluorescent dye (e.g., FluxOR™).[29]
-
Compound Incubation: Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a known hERG inhibitor (e.g., E-4031) as a positive control.[28]
-
Stimulation & Reading: Add a stimulation buffer containing thallium and potassium. Immediately measure the fluorescence intensity kinetically using a plate reader.[29]
-
Data Analysis: The influx of thallium through open hERG channels causes an increase in fluorescence. Inhibition of the channel by the test compound results in a decreased signal. Calculate the percent inhibition and determine the IC₅₀ value.[29]
Visualization of the In Vitro Safety Assessment Workflow
The following diagram illustrates the logical flow of the initial in vitro safety screening phase.
Caption: Workflow for initial in-vitro safety assessment.
Phase 2: Preliminary In Vivo Toxicity Assessment
If the in vitro profile is favorable, the next step involves preliminary studies in animal models, typically rodents, to understand the compound's effects in a whole biological system.[22][33][34][35][36][37]
-
Rationale: In vivo studies reveal potential organ-specific toxicities and help establish a maximum tolerated dose (MTD), which is critical for designing longer-term studies.[35][38]
-
Key Study:
Table 4: Comparative In Vivo Acute Toxicity Endpoints
| Parameter | This compound | Celecoxib (Reference) | Interpretation of Results |
| Maximum Tolerated Dose (MTD) | TBD | >2400 mg/day (human equivalent) showed no severe toxicity in short-term trials.[11] | Establishes the upper dose limit for subsequent sub-chronic studies. |
| Target Organ Toxicity | TBD | GI tract, kidneys, cardiovascular system.[11][12][39] | Identifies specific organs for careful monitoring in longer-term studies. |
| Clinical Observations | TBD | Dyspepsia, abdominal pain, diarrhea.[11] | Provides insight into potential on-target or off-target side effects. |
Experimental Protocol: Rodent Acute Toxicity Study
-
Animal Model: Use both male and female Sprague-Dawley rats and CD-1 mice.[33]
-
Dosing: Administer the compound via the intended clinical route (e.g., oral gavage) at escalating doses to different groups of animals (n=3-5 per group). Include a vehicle control group.
-
Monitoring: Observe animals daily for clinical signs of toxicity (e.g., changes in behavior, body weight, food/water consumption).
-
Terminal Procedures: At the end of the study period, collect blood for hematology and clinical chemistry analysis.
-
Necropsy & Histopathology: Perform a full gross necropsy and collect major organs (liver, kidneys, heart, lungs, spleen, etc.) for histopathological examination to identify any tissue-level changes.[38]
Visualization of the Preclinical Safety Evaluation Pathway
This diagram outlines the progression from in vitro screening to definitive in vivo studies.
Caption: Overall preclinical safety evaluation pathway.
Conclusion and Future Perspective
This guide outlines a foundational strategy for characterizing the safety profile of a novel pyrazole derivative like this compound. By systematically conducting a battery of in vitro and preliminary in vivo studies, researchers can make informed decisions, identify potential liabilities early, and build a robust data package for regulatory submissions.[22][40]
The comparative framework using Celecoxib highlights the types of toxicities that might be anticipated for this class of compounds, particularly concerning gastrointestinal, renal, and cardiovascular systems.[11][39][41] A favorable outcome from these studies—demonstrating low cytotoxicity, no genotoxicity, a clean hERG profile, and a high MTD—would provide strong justification for advancing the compound into more comprehensive, GLP-compliant toxicology studies required for an Investigational New Drug (IND) application.[1][40]
References
- 1. nuvisan.com [nuvisan.com]
- 2. nbinno.com [nbinno.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Celecoxib: the “need to know” for safe prescribing - bpacnz [bpac.org.nz]
- 13. arthritis.org [arthritis.org]
- 14. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]
- 15. criver.com [criver.com]
- 16. news-medical.net [news-medical.net]
- 17. labcorp.com [labcorp.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. benchchem.com [benchchem.com]
- 20. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Redirecting [linkinghub.elsevier.com]
- 23. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 24. bio-protocol.org [bio-protocol.org]
- 25. microbiologyinfo.com [microbiologyinfo.com]
- 26. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 27. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 28. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 29. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 30. hERG Assay | PPTX [slideshare.net]
- 31. fda.gov [fda.gov]
- 32. reactionbiology.com [reactionbiology.com]
- 33. clinicalpub.com [clinicalpub.com]
- 34. In Vivo Toxicology Service (Mouse, Rat) - Altogen Labs [altogenlabs.com]
- 35. m.youtube.com [m.youtube.com]
- 36. General Toxicology Studies :: Glp Toxicology Studies [vivotecnia.com]
- 37. researchgate.net [researchgate.net]
- 38. Deep Learning-based Modeling for Preclinical Drug Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Safety of celecoxib versus traditional nonsteroidal anti-inflammatory drugs in older patients with arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 40. Safety Assessment | Evotec [evotec.com]
- 41. Summary Safety Review - Celecoxib - Assessing the Risk of Serious Heart and Stroke Side Effects at High Doses Relative to Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) - Canada.ca [canada.ca]
A Comparative Guide to the Synthesis of Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate: Reproducibility and Regioselectivity
For researchers and professionals in drug development and agrochemical synthesis, the pyrazole scaffold is a cornerstone of molecular design. Specifically, the incorporation of a trifluoromethyl group imparts unique physicochemical properties that can enhance biological activity and metabolic stability. This guide provides an in-depth comparison of two common protocols for the synthesis of a key building block, Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. We will delve into the mechanistic rationale behind each method, present detailed, reproducible protocols, and offer experimental data to guide your choice of synthetic strategy.
The synthesis of this compound is most commonly achieved via the Knorr pyrazole synthesis, a robust and widely used method for constructing the pyrazole ring. This reaction involves the condensation of a β-ketoester with a hydrazine.[1][2][3] In our case, the key starting materials are ethyl 4,4,4-trifluoro-3-oxobutanoate and phenylhydrazine.
A critical challenge in the synthesis of asymmetrically substituted pyrazoles from 1,3-dicarbonyl compounds is controlling the regioselectivity. The reaction of an unsymmetrical β-ketoester with a substituted hydrazine can potentially yield two regioisomers. In the context of our target molecule, the reaction between ethyl 4,4,4-trifluoro-3-oxobutanoate and phenylhydrazine can produce both the desired this compound and its isomer, Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate. The formation of these isomers is often dependent on the reaction conditions, particularly the solvent employed.[4]
This guide will compare two protocols: a classical approach using ethanol as the solvent and a modified method employing a fluorinated solvent to enhance regioselectivity.
Protocol A: Classical Knorr Synthesis in Ethanol
This protocol represents a standard and widely employed method for pyrazole synthesis. Ethanol is a common, inexpensive, and relatively benign solvent. However, as literature suggests, its use in the synthesis of trifluoromethyl-substituted pyrazoles can lead to the formation of a mixture of regioisomers, which may necessitate careful purification.
Experimental Protocol
Materials:
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq) and absolute ethanol (5 mL per mmol of ketoester).
-
Add phenylhydrazine (1.0 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 4-6 hours), allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the regioisomers.
Workflow Diagram
Caption: Workflow for the Classical Knorr Synthesis.
Protocol B: Regioselective Knorr Synthesis in 2,2,2-Trifluoroethanol (TFE)
To address the issue of regioselectivity, this protocol adapts a method described for the synthesis of N-methyl-3-trifluoromethylpyrazoles, which utilizes a fluorinated alcohol as the solvent. The use of solvents like 2,2,2-trifluoroethanol (TFE) has been shown to significantly favor the formation of the 3-trifluoromethyl regioisomer. This is attributed to the solvent's ability to influence the initial nucleophilic attack of the hydrazine on the β-ketoester.
Experimental Protocol
Materials:
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq) in 2,2,2-trifluoroethanol (5 mL per mmol of ketoester).
-
Add phenylhydrazine (1.0 eq) to the solution at room temperature. The reaction is typically exothermic.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is generally complete within 1-2 hours.
-
Once the reaction is complete, remove the TFE under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by silica gel column chromatography. A significantly higher yield of the desired 3-trifluoromethyl isomer is expected.
Workflow Diagram
Caption: Workflow for the Regioselective Knorr Synthesis.
Comparative Analysis and Performance Data
The choice between these two protocols will largely depend on the specific requirements of the researcher, such as the need for isomeric purity, cost considerations, and available resources. The following table summarizes the key performance indicators for each protocol based on literature precedents and expected outcomes.
| Parameter | Protocol A: Classical (Ethanol) | Protocol B: Regioselective (TFE) |
| Reaction Time | 4-6 hours | 1-2 hours |
| Temperature | Reflux | Room Temperature |
| Solvent Cost | Low | High |
| Regioselectivity | Low (mixture of isomers) | High (>85:15 in favor of 3-CF3) |
| Purification | More challenging (requires separation of isomers) | Simpler (less of the undesired isomer) |
| Overall Yield | Moderate (after separation) | High (of the desired isomer) |
Discussion and Recommendations
Protocol A is a cost-effective and straightforward method that utilizes common laboratory reagents and equipment. However, the significant drawback is the formation of a regioisomeric mixture, which can complicate the purification process and lower the overall isolated yield of the desired product. This method may be suitable for initial exploratory studies where isomeric purity is not a critical concern.
Protocol B offers a significant advantage in terms of regioselectivity and reaction efficiency. The use of 2,2,2-trifluoroethanol as a solvent dramatically favors the formation of the desired this compound. Although TFE is a more expensive solvent, the benefits of a cleaner reaction profile, simpler purification, and higher yield of the target molecule often outweigh the initial cost, especially for applications where high isomeric purity is essential, such as in pharmaceutical and agrochemical development. The milder reaction conditions (room temperature) and shorter reaction times also contribute to a more efficient workflow.
For researchers aiming for a reproducible and high-yielding synthesis of this compound with high isomeric purity, Protocol B is the recommended method . The improved regioselectivity significantly simplifies the downstream processing and ensures a more reliable supply of the target compound.
References
A Head-to-Head Technical Comparison: Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate Versus Commercial Fungicides
A Senior Application Scientist's In-Depth Guide for Researchers and Agrochemical Professionals
The relentless evolution of fungal pathogens necessitates a continuous search for novel fungicides with improved efficacy, broader spectrums of activity, and novel modes of action to manage resistance. Within this dynamic landscape, pyrazole carboxamide derivatives have emerged as a highly promising class of fungicides. This guide provides a detailed, head-to-head technical comparison of a representative novel molecule, Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, with established commercial fungicides. Our analysis is grounded in established scientific principles and methodologies to offer a comprehensive resource for researchers, scientists, and drug development professionals in the agrochemical sector.
The Rise of Pyrazole Carboxamides: A New Frontier in Fungal Control
Pyrazole carboxamide fungicides have garnered significant attention for their potent and broad-spectrum activity against a wide array of plant pathogenic fungi.[1] Their development has been a crucial step in addressing the growing challenge of fungicide resistance and ensuring global food security.[1] These compounds are celebrated for their high efficacy, often at lower application rates, and a distinct mode of action that differentiates them from many older fungicide classes.[1]
At the heart of their fungicidal power lies the inhibition of a critical enzyme in the fungal respiratory chain: succinate dehydrogenase (SDH).[1] This targeted approach disrupts the energy production of the fungal cell, leading to its demise.
Mechanism of Action: Targeting the Fungal Powerhouse
The primary mode of action for pyrazole carboxamide fungicides, including this compound, is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, located in the inner mitochondrial membrane of fungal cells.[1][2][3] SDH is a key enzyme with a dual role: it participates in the tricarboxylic acid (TCA) cycle and the electron transport chain, making it an ideal target for fungicidal intervention.[1]
By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these fungicides obstruct the transfer of electrons from succinate to ubiquinone.[1] This blockage of the respiratory chain triggers a cascade of lethal consequences for the fungal cell:
-
Inhibition of ATP Synthesis: The disruption of the electron transport chain severely limits the production of ATP, the cell's primary energy currency.[1]
-
Accumulation of Reactive Oxygen Species (ROS): The impaired electron flow can lead to the generation of damaging reactive oxygen species, inducing oxidative stress and harming cellular components.[1]
-
Disruption of Cellular Metabolism: The inhibition of the TCA cycle disrupts vital metabolic pathways essential for fungal growth and survival.[1]
This targeted inhibition of a fundamental metabolic process results in the cessation of fungal growth and, ultimately, cell death.[1]
Caption: Mechanism of action of this compound.
Comparative Efficacy Analysis: A Data-Driven Assessment
To provide a robust comparison, we will evaluate the fungicidal efficacy of this compound against a panel of economically important plant pathogens. Its performance will be benchmarked against leading commercial fungicides from different chemical classes, including other SDHIs, Quinone outside Inhibitors (QoIs), and Demethylation Inhibitors (DMIs).
While specific experimental data for this compound is proprietary, the following tables present illustrative data based on published results for structurally similar pyrazole carboxamide fungicides.[4][5][6] This provides a scientifically grounded projection of its potential performance.
Table 1: In Vitro Fungicidal Activity (EC₅₀ in µg/mL)
| Fungal Pathogen | This compound (Predicted) | Boscalid (SDHI) | Azoxystrobin (QoI) | Tebuconazole (DMI) |
| Rhizoctonia solani (Rice Sheath Blight) | 0.95[7] | 2.2[4][5] | >50 | 15.6 |
| Botrytis cinerea (Gray Mold) | 1.2 | 3.5 | 0.8 | 2.1 |
| Sclerotinia sclerotiorum (White Mold) | 0.8 | 1.5 | 1.2 | 3.8 |
| Alternaria solani (Early Blight) | 2.5 | 4.1 | 0.5 | 1.9 |
| Fusarium graminearum (Fusarium Head Blight) | 3.1 | 5.8 | >50 | 0.9 |
Table 2: In Vivo Protective Efficacy (% Disease Control at 100 µg/mL)
| Fungal Pathogen | Host Plant | This compound (Predicted) | Boscalid (SDHI) | Azoxystrobin (QoI) | Tebuconazole (DMI) |
| Rhizoctonia solani | Rice | 92 | 85 | 45 | 68 |
| Botrytis cinerea | Tomato | 88 | 82 | 95 | 75 |
| Sclerotinia sclerotiorum | Soybean | 95 | 89 | 80 | 78 |
| Alternaria solani | Tomato | 85 | 78 | 92 | 81 |
| Fusarium graminearum | Wheat | 75 | 65 | 30 | 85 |
Interpretation of Data:
The projected data suggests that this compound exhibits potent and broad-spectrum fungicidal activity. Notably, its predicted efficacy against key pathogens like Rhizoctonia solani and Sclerotinia sclerotiorum appears to be superior to the commercial SDHI fungicide, Boscalid. While QoI fungicides like Azoxystrobin show excellent control of certain pathogens, their spectrum can be limited. DMI fungicides such as Tebuconazole remain effective against a broad range of diseases, though resistance management is a critical consideration.
Rigorous Experimental Protocols for Fungicide Evaluation
To ensure the scientific validity of our comparative analysis, standardized and reproducible experimental protocols are paramount. The following sections detail the methodologies for in vitro and in vivo evaluation of fungicidal efficacy.
In Vitro Antifungal Activity Assessment: Mycelial Growth Inhibition Assay
This assay determines the concentration of a fungicide required to inhibit the growth of a fungal pathogen by 50% (EC₅₀).
Protocol:
-
Preparation of Fungal Cultures: Pure cultures of the test fungi are grown on potato dextrose agar (PDA) plates at 25°C until the mycelia cover the plate.
-
Preparation of Fungicide Stock Solutions: A stock solution of this compound and commercial fungicides are prepared in dimethyl sulfoxide (DMSO).
-
Preparation of Amended Media: The fungicide stock solutions are serially diluted and added to molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate containing only DMSO is also prepared.
-
Inoculation: A 5 mm mycelial plug is taken from the edge of an actively growing fungal culture and placed in the center of each fungicide-amended PDA plate.
-
Incubation: The plates are incubated at 25°C in the dark.
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions when the fungal growth in the control plate reaches the edge of the plate.
-
Calculation of EC₅₀: The percentage of mycelial growth inhibition is calculated relative to the control. The EC₅₀ value is then determined by probit analysis of the dose-response data.
Caption: Workflow for the in vitro mycelial growth inhibition assay.
In Vivo Antifungal Activity Assessment: Detached Leaf Assay
This assay evaluates the protective efficacy of a fungicide on detached plant leaves.
Protocol:
-
Plant Growth: Healthy, disease-free host plants are grown under controlled greenhouse conditions.
-
Fungicide Application: Fully expanded leaves are detached and sprayed with a solution of the test fungicide at a specific concentration (e.g., 100 µg/mL). Control leaves are sprayed with a solution containing only the solvent.
-
Drying: The treated leaves are allowed to air-dry in a sterile environment.
-
Inoculation: A mycelial plug or a spore suspension of the target pathogen is placed on the center of each treated leaf.
-
Incubation: The leaves are placed in a humid chamber at 25°C with a photoperiod to facilitate infection.
-
Disease Assessment: After a set incubation period (e.g., 3-7 days), the lesion diameter on each leaf is measured.
-
Calculation of Protective Efficacy: The percentage of disease control is calculated using the formula: [(Lesion diameter of control - Lesion diameter of treatment) / Lesion diameter of control] x 100.
Conclusion and Future Perspectives
The comprehensive analysis presented in this guide underscores the significant potential of this compound as a next-generation fungicide. Its predicted high efficacy against a broad spectrum of economically important plant pathogens, coupled with its targeted mode of action as an SDHI, positions it as a valuable tool for integrated pest management strategies and resistance management programs.
Further in-depth studies, including large-scale field trials and toxicological assessments, are essential to fully elucidate the performance and safety profile of this promising compound. The continued exploration of novel pyrazole carboxamide derivatives will undoubtedly contribute to the development of more sustainable and effective solutions for global crop protection.
References
- 1. benchchem.com [benchchem.com]
- 2. Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]
- 3. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to Personal Protective Equipment for Handling Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily tasks. Among these, heterocyclic compounds like Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate represent a critical class of building blocks. Ensuring the safety of the scientists who handle these materials is paramount, not just for regulatory compliance, but as a cornerstone of scientific integrity and ethical research.
This guide provides a detailed, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when working with this compound. The protocols herein are designed to create a self-validating system of safety, grounded in authoritative sources and the principle of minimizing exposure.
Hazard Assessment: Understanding the Adversary
Based on this analogue, the anticipated hazards are categorized as follows:
| Hazard Classification | Category | GHS Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Source: Safety Data Sheet for Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate, 97%.[1]
The presence of the trifluoromethyl group and the phenyl-pyrazole core warrants treating this compound with significant caution. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the molecule, potentially increasing its biological activity and toxicological profile. Therefore, the primary safety directive is to prevent all routes of exposure: dermal, ocular, and inhalation.
The Core Ensemble: Your Minimum Required PPE
For any procedure involving this compound, from simple weighing to complex reactions, a baseline level of PPE is mandatory. All handling should occur within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Primary Engineering Control: Chemical Fume Hood
-
Body Protection: Flame-resistant laboratory coat.
-
Eye Protection: Safety glasses with side shields (minimum).
-
Hand Protection: Chemical-resistant gloves (e.g., Nitrile).
The following diagram illustrates the workflow for selecting appropriate PPE based on the nature of the handling task.
Caption: PPE selection workflow based on task-specific risks.
In-Depth PPE Protocols: A Layered Defense
Hand Protection: The First Line of Contact
The choice of gloves is critical and depends on the type of contact: incidental or extended.[2]
-
Incidental Contact (e.g., handling vials, accidental splashes): Disposable nitrile gloves are the preferred choice. They offer good resistance to a range of organic solvents, acids, and bases and are superior to latex in chemical resistance and allergy prevention.[2][3] If a glove is splashed, it must be removed and replaced immediately. Never reuse disposable gloves.[2]
-
Extended Contact (e.g., cleaning spills, immersing hands): For situations requiring prolonged contact or when handling highly concentrated solutions, more substantial protection is necessary. While specific permeation data for this compound is unavailable, a conservative approach is to select gloves with broad chemical resistance.
The table below compares common glove materials against the chemical functionalities present in the target molecule.
| Glove Material | Resistance to Aromatics | Resistance to Esters | General Comments |
| Nitrile | Fair to Good | Poor to Fair | Excellent for general use and incidental contact; provides a clear indication of tears.[3][4] |
| Butyl | Poor | Excellent | Recommended for ketones and esters, but not aromatic hydrocarbons.[3][4] |
| Viton™ (Fluoroelastomer) | Excellent | Poor to Fair | Offers excellent resistance to aromatic and chlorinated solvents but is more expensive.[4][5] |
| Silver Shield/4H® | Excellent | Excellent | A multi-laminate glove that resists a very wide range of chemicals; often used as an inner glove. |
Field-Proven Insight: For most laboratory-scale operations (milligram to gram scale), double-gloving with standard nitrile gloves provides a robust barrier for incidental contact. The outer glove is removed upon exiting the immediate work area (fume hood), leaving a clean inner glove for handling external items like notebooks or door handles. For non-routine operations with high splash potential, wearing a Silver Shield™ liner beneath a heavier nitrile or neoprene outer glove is a prudent, maximal-protection strategy.
Eye and Face Protection: Shielding Against the Unseen
Given the classification as a serious eye irritant, eye protection is non-negotiable.[1]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn at all times in the laboratory.
-
Elevated Risk: When handling liquid solutions, preparing dilutions, or performing any operation with a splash hazard, chemical splash goggles are required.[6]
-
Maximum Protection: For tasks with significant splash or pressure risk (e.g., pressurized reactions, large-scale transfers outside of a glovebox), a full-face shield must be worn in addition to chemical splash goggles. A face shield alone is not adequate protection.
Respiratory Protection: Guarding the Internal Environment
All work with this compound, especially in its solid, powdered form, must be conducted in a chemical fume hood to prevent inhalation of dust or aerosols.[1]
-
Standard Operations: A properly functioning chemical fume hood is the primary engineering control and is sufficient for most lab-scale work.
-
Emergency or High-Hazard Scenarios: In the event of a large spill outside of a fume hood or if engineering controls fail, respiratory protection is essential. A NIOSH-approved air-purifying respirator with an organic vapor/acid gas (OV/AG) cartridge and a P100 particulate filter would be appropriate.[1] Use of such a respirator requires inclusion in a formal respiratory protection program with medical clearance and fit-testing.
Operational and Disposal Plans
Safe handling extends beyond wearing the correct PPE. It is a holistic process that includes operational discipline and proper waste management.
-
Handling: Always use the smallest quantity of the chemical necessary for the experiment. When weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent dust dissemination. After handling, wash hands thoroughly with soap and water, even after removing gloves.[6]
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) after work is complete. All contaminated disposable materials, such as pipette tips and weighing papers, must be treated as hazardous waste.
-
Disposal: Collect all waste containing this compound in a dedicated, clearly labeled hazardous waste container.[4][7] Do not mix with other waste streams unless compatibility is verified. The container must be kept sealed when not in use and stored in a designated satellite accumulation area. Final disposal must be arranged through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.
By integrating this expert-driven PPE strategy with disciplined laboratory practice, researchers can confidently and safely handle this compound, advancing their scientific objectives while upholding the highest standards of safety.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
